1-Bromo-3-hydroxypropan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-hydroxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-1-3(6)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJXCJWMUNNDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471592 | |
| Record name | 1-Bromo-3-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38987-72-3 | |
| Record name | 1-Bromo-3-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-3-hydroxypropan-2-one
Introduction
1-Bromo-3-hydroxypropan-2-one is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. As an α-haloketone, it serves as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures through reactions at its three distinct functional sites: the bromine-bearing α-carbon, the ketone carbonyl group, and the primary hydroxyl group. Its structure is derived from 1,3-dihydroxyacetone (DHA), the simplest ketose, which is a key ingredient in sunless tanning products and a valuable chiral building block.[1][2] The strategic introduction of a bromine atom transforms DHA into a highly reactive electrophile, primed for nucleophilic substitution and other transformations crucial for synthesizing heterocyclic compounds and pharmaceutical intermediates.[3]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles. It is designed for researchers and professionals in the fields of organic synthesis and drug discovery, offering not just protocols but also the rationale behind the methodological choices to ensure reproducibility and safety.
Part 1: Synthesis via Electrophilic Bromination
The most direct and common route to this compound is the selective α-halogenation of 1,3-dihydroxyacetone. This reaction leverages the principles of ketone enolization to direct the electrophilic attack of bromine to the carbon atom adjacent to the carbonyl group.
Underlying Mechanism and Rationale
The α-halogenation of ketones can proceed under either acidic or basic conditions.[4] However, for a substrate like DHA with acid- and base-sensitive hydroxyl groups, acidic conditions are generally preferred to minimize side reactions. The reaction proceeds via an enol intermediate.[5]
The key mechanistic steps are:
-
Protonation of the Carbonyl: The ketone's carbonyl oxygen is protonated by an acid catalyst (e.g., HBr generated in situ or added acetic acid), making the carbonyl carbon more electrophilic.
-
Enol Formation: A proton is abstracted from the α-carbon by a weak base (like water), leading to the formation of a nucleophilic enol tautomer. This is typically the rate-determining step of the reaction.[5]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone functionality, now with a bromine atom at the α-position, and the acid catalyst is regenerated.
The choice of 1,3-dihydroxyacetone as the starting material is logical due to its structural similarity to the target molecule.[1][6] It's important to note that DHA often exists as a stable cyclic dimer in its solid state. The use of a protic solvent like water or aqueous acetic acid is crucial as it facilitates the dissociation of the dimer into its reactive monomeric form.[6] Elemental bromine is a cost-effective and potent brominating agent for this transformation.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for α-bromination of ketones.[7]
Materials and Equipment:
-
1,3-Dihydroxyacetone (dimer)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Bisulfite (NaHSO₃), 10% aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Dissolution of Starting Material: Charge the flask with 1,3-dihydroxyacetone and a mixture of water and glacial acetic acid (e.g., a 4:1 v/v ratio). Stir the mixture until all solids have dissolved. Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Prepare a solution of one molar equivalent of bromine in glacial acetic acid. Add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred, cooled reaction mixture over 1-2 hours. Causality: Slow, controlled addition is critical to manage the exothermic nature of the reaction and to prevent the accumulation of unreacted bromine, which could lead to over-bromination and other side products.[7] The red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes, or until the bromine color has completely faded. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to the reaction mixture until the red-brown color of any excess bromine is fully discharged. This step converts toxic Br₂ into non-volatile bromide salts.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a pale yellow oil or solid.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Part 2: Purification
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, di-brominated byproducts, and residual solvents. Column chromatography is the most effective method for this purpose.
Principles of Chromatographic Separation
Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica and elute faster, while more polar compounds, like the target molecule with its hydroxyl group, interact more strongly and elute more slowly. By carefully selecting a solvent system (eluent), a gradient of polarity can be created to effectively separate the components of the crude mixture.
Detailed Purification Protocol (Column Chromatography)
Materials and Equipment:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Glass chromatography column, collection tubes, TLC plates, UV lamp.
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using TLC analysis of the crude product. A mixture of hexanes and ethyl acetate is a common starting point. A typical Rf value for the product should be around 0.25-0.35 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low concentration of the polar solvent (ethyl acetate) and gradually increase its concentration (gradient elution). This allows for the initial removal of non-polar impurities before eluting the more polar product.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing them under a UV lamp and/or with a suitable stain (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: Workflow for the purification via silica gel column chromatography.
Part 3: Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step. This is achieved through a combination of spectroscopic techniques.
| Technique | Expected Result / Observation | Interpretation |
| ¹H NMR | δ ~4.3-4.5 ppm (s, 2H)δ ~4.1-4.3 ppm (s, 2H)δ ~2.5-3.5 ppm (br s, 1H) | Singlet corresponding to the two protons of the -CH₂OH group.Singlet corresponding to the two protons of the -CH₂Br group.Broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | δ ~200-205 ppmδ ~65-70 ppmδ ~35-40 ppm | Signal for the ketone carbonyl carbon (C=O).Signal for the carbon of the -CH₂OH group.Signal for the carbon of the -CH₂Br group. |
| Mass Spec. (MS) | M⁺ and [M+2]⁺ peaks | Shows the molecular weight. The characteristic 1:1 isotopic pattern for bromine confirms its presence. |
| Infrared (IR) | ~3400 cm⁻¹ (broad)~1730 cm⁻¹ (strong)~600-700 cm⁻¹ | O-H stretch from the alcohol functional group.C=O stretch from the ketone functional group.C-Br stretch. |
Note: Exact chemical shifts (δ) in NMR can vary depending on the solvent used.
Part 4: Safety and Handling
Alpha-haloketones, including this compound, are potent alkylating agents and should be handled with extreme care as they are often toxic and lachrymatory (tear-inducing).[9][10]
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; consider double-gloving or using thicker butyl rubber gloves).
-
Handling Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled with extreme caution in a fume hood, and appropriate spill kits should be readily available.
-
Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
References
- Fiveable. (n.d.). Preparation of alpha-halo ketones Definition.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Levene, P. A., & Walti, A. (1930). Bromoacetone. Organic Syntheses, 10, 12.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s.
- MedchemExpress. (n.d.). 1,3-Dihydroxyacetone.
- EvitaChem. (n.d.). 1,3-Dihydroxyacetone dimer.
- de Souza, R. O. M. A., et al. (2012). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 23(4), 744-751.
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
- Fisher Scientific. (2009, October 22). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Hydroxyacetone.
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physical and chemical properties of 1-Bromo-3-hydroxypropan-2-one
An In-depth Technical Guide to 1-Bromo-3-hydroxypropan-2-one for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
This compound is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure incorporates both a reactive α-bromoketone and a primary alcohol, rendering it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and safety protocols, tailored for professionals in research and drug development. The inherent reactivity of the α-bromoketone moiety makes it a potent alkylating agent, while the hydroxyl group offers a site for further functionalization, making it a valuable precursor for various heterocyclic and functionalized derivatives.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of all scientific work. This compound is known by several synonyms, which can be crucial when searching literature and chemical databases.
-
IUPAC Name : this compound[1]
-
Synonyms : 1-Bromo-3-hydroxyacetone, 3-bromo-1-hydroxypropanone, 2-Propanone, 1-bromo-3-hydroxy-[2][3]
The molecule's structure is fundamental to its reactivity. The presence of a bromine atom alpha to a carbonyl group makes the methylene carbon electrophilic and susceptible to nucleophilic attack. The primary alcohol provides a site for esterification, etherification, or oxidation.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 152.97 g/mol | [1][2] |
| Melting Point | 74-75 °C | [5] |
| Boiling Point | 212.5 °C at 760 mmHg | [2][4] |
| Density | 1.782 - 1.8 g/cm³ | [2][4] |
| Flash Point | 82.3 °C | [2][4] |
| Vapor Pressure | 0.038 mmHg at 25°C | [2] |
| Refractive Index | 1.500 | [2][4] |
| LogP (XLogP3) | 0.1 | [1] |
| Polar Surface Area | 37.3 Ų | [1] |
Spectroscopic Data Insights: While specific spectra are not provided in the search results, comprehensive analytical data including NMR, HPLC, and LC-MS are typically available from commercial suppliers.[6][7] This data is essential for confirming the identity and purity of the compound before use in sensitive applications. For instance, ¹H NMR would be expected to show distinct signals for the methylene protons adjacent to the bromine, the carbonyl group, and the hydroxyl group.
Chemical Reactivity and Stability
The utility of this compound in synthesis stems from its dual functionality.
-
As an Alkylating Agent : The α-bromoketone is a classic electrophile. The carbon atom bearing the bromine is readily attacked by nucleophiles (e.g., amines, thiols, carbanions), displacing the bromide ion. This reactivity is central to its use in constructing carbon-carbon and carbon-heteroatom bonds. This bifunctional nature makes it a valuable intermediate for creating more complex molecules.[8]
-
Reactions at the Hydroxyl Group : The primary alcohol can undergo typical alcohol reactions. It can be oxidized to an aldehyde, esterified with carboxylic acids or acid chlorides, or converted into an ether. This allows for molecular extension or the introduction of different functional groups.
-
Stability and Storage : The compound is stable under recommended storage conditions.[9] However, like many α-haloketones, it can be sensitive to light and may decompose over time, often darkening in color.[10] It is recommended to store the compound in a cool, dry, well-ventilated place in a tightly sealed container.[11] For laboratory use, refrigeration at 2-8°C is often suggested.[8]
Synthetic Pathways and Experimental Protocols
While a detailed synthetic route for this compound is not provided in the search results, α-bromoketones are typically synthesized by the bromination of the corresponding ketone.
Exemplary Protocol: Nucleophilic Substitution
This protocol describes a general procedure for the alkylation of a generic nucleophile (Nu-H) using this compound. This is a foundational reaction for its use in drug discovery.
Objective: To synthesize a 1-(nucleophil)-3-hydroxypropan-2-one derivative.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, thiol, or phenol)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Acetone, Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Methodology:
-
Reaction Setup : In a round-bottom flask, dissolve the nucleophile (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent : Dissolve this compound (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirring solution at room temperature.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new product spot will indicate the reaction's progression.
-
Workup : Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by column chromatography, recrystallization, or distillation, depending on its physical properties.
Caption: General workflow for a nucleophilic substitution reaction.
Applications in Drug Development
The structural motifs present in this compound are valuable in medicinal chemistry. Halogenated compounds and those with hydroxyl and keto groups are often explored for their potential biological activity.
-
Synthetic Intermediate : Its primary role is as a versatile precursor in the synthesis of pharmaceuticals.[12] The ability to introduce both bromo and keto functionalities facilitates the exploration of novel chemical structures.[8]
-
Building Block for Heterocycles : Many biologically active compounds are heterocyclic. This compound can be used in cyclization reactions to form various ring systems.
-
Potential Biological Activity : While specific studies on the biological activity of this compound are not detailed in the provided search results, structurally related halogenated phenylpropanone derivatives have been investigated for antimicrobial and anticancer properties.[12] The reactive nature of the α-bromoketone allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their activity, a mechanism of interest in drug design.[12] Boron-containing drugs, which can have complex synthetic routes, highlight the importance of versatile building blocks in creating novel therapeutics.[13][14]
Safety, Handling, and Toxicology
Due to its reactive nature, this compound must be handled with care. It is classified as harmful and an irritant.
Hazard Summary:
-
Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[15]
-
Irritation : Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Corrosivity : Related compounds like 2-Bromo-3'-hydroxyacetophenone are noted to cause severe skin burns and eye damage.[11]
Recommended Safety Protocols:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[15]
-
Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[15]
-
Skin and Body Protection : Wear a lab coat or chemical-resistant apron.[15]
-
Respiratory Protection : If ventilation is inadequate or if aerosols are generated, use a suitable respirator.
-
-
Handling : Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust, vapor, mist, or gas.[11] Wash hands thoroughly after handling.[15]
-
First Aid :
Caption: Recommended safety workflow for handling this compound.
References
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This compound | C3H5BrO2 | CID 11744828 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
1-Bromo-3-hydroxyacetone | CAS#:38987-72-3 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]
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1-Bromo-3-hydroxybutan-2-one | C4H7BrO2 | CID 14027034 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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This compound | 38987-72-3-Molbase. (n.d.). Retrieved January 22, 2026, from [Link]
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SAFETY DATA SHEET - Chem Service. (2015, January 13). Retrieved January 22, 2026, from [Link]
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One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]
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Carbamic acid, [2-(sulfothio)ethyl]-, C-(γ-ω-perfluoro-C 6-9 -alkyl) esters, monosodium salts - CAS Common Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone,... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Bromoacetone | C3H5BrO | CID 11715 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved January 22, 2026, from [Link]
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23386-68-7| Chemical Name : 1-Bromo-3-hydroxy-2-butanone | Pharmaffiliates. (n.d.). Retrieved January 22, 2026, from [Link]
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1-Bromo-3-methylbutan-2-one - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]
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Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Hydroxyacetone | C3H6O2 | CID 8299 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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2-Propanone, 1-hydroxy- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
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1-Bromo-3-hydroxypropan-2-one CAS number 38987-72-3
An In-Depth Technical Guide to 1-Bromo-3-hydroxypropan-2-one (CAS: 38987-72-3)
Introduction: Unveiling a Key Bifunctional Reagent
This compound, identified by CAS Number 38987-72-3, is a trifunctional organic compound featuring a ketone, a primary alcohol, and a reactive alpha-bromo group.[1] This unique structural arrangement makes it a highly valuable, albeit reactive, intermediate in advanced organic synthesis and a potent tool in chemical biology and drug discovery. Its utility stems from the differential reactivity of its functional groups: the alpha-bromoketone moiety serves as a powerful electrophile for covalent modification of biological nucleophiles, while the hydroxyl group offers a handle for further synthetic elaboration. This guide provides an in-depth exploration of its properties, reactivity, applications, and handling protocols, tailored for researchers and drug development professionals.
Physicochemical Properties and Storage
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in an experimental setting. This compound is typically a colorless to pale yellow liquid.[1] The presence of the hydroxyl group imparts moderate water solubility, a feature that can be advantageous in certain biochemical applications.[1] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 38987-72-3 | [1][2][3] |
| Molecular Formula | C₃H₅BrO₂ | [1][2][3] |
| Molecular Weight | 152.97 g/mol | [2][3] |
| Density | ~1.782 - 1.8 g/cm³ | [3][4] |
| Boiling Point | ~212.5 °C at 760 mmHg | [3][4] |
| Flash Point | ~82.3 °C | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| SMILES | O=C(CO)CBr | [1][2] |
| InChIKey | ODJXCJWMUNNDFH-UHFFFAOYSA-N | [2][4] |
Critical Storage and Handling Considerations: Due to its reactivity, this compound is sensitive to moisture and light.[1] For long-term viability, it must be stored under stringent conditions. The authoritative recommendation is to store in a freezer at or below -20°C, under an inert atmosphere, and protected from light .[5]
Synthesis Pathway: Electrophilic Bromination of a Dihydroxyacetone Precursor
While multiple synthetic routes can be envisioned, a common and logical approach involves the selective electrophilic bromination of a suitable propanone precursor. The synthesis detailed here is a representative protocol based on established organic chemistry principles for the formation of alpha-haloketones. The choice of a non-nucleophilic base and a controlled brominating agent is critical to prevent side reactions, such as Favorskii rearrangement or reactions involving the hydroxyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Preparation : To a stirred solution of hydroxyacetone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of p-toluenesulfonic acid. Cool the mixture to 0°C in an ice bath.
-
Bromination : Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous DCM to the reaction mixture over 1-2 hours. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Core Reactivity and Mechanism of Covalent Inhibition
The scientific value of this compound is rooted in its predictable and potent reactivity as an alkylating agent. The molecule's functionality as a "warhead" in covalent inhibitors is of paramount interest in drug development.[6]
Causality of Reactivity: The carbon atom bonded to the bromine is rendered highly electrophilic due to two key factors:
-
Inductive Effect : The adjacent, electron-withdrawing carbonyl group polarizes the C-Br bond, making the carbon electron-deficient.
-
Leaving Group Ability : The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.
This electronic arrangement makes the molecule an ideal substrate for S_N_2 attack by soft nucleophiles. In a biological context, the most common targets are the side chains of specific amino acid residues within a protein's binding pocket, most notably the thiol group of cysteine.
Mechanism of Action: Covalent Enzyme Inhibition Covalent inhibitors offer distinct advantages over non-covalent counterparts, including increased biochemical efficiency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[6] this compound acts as an irreversible inhibitor by forming a stable covalent bond with a nucleophilic residue in the active site of a target protein, thereby permanently deactivating it.
Caption: Generalized S_N_2 mechanism for covalent protein inhibition.
This targeted covalent modification is a powerful strategy. The initial non-covalent binding of the inhibitor to the protein's active site provides specificity, positioning the alpha-bromo "warhead" in close proximity to the target nucleophile for the subsequent irreversible reaction.[7]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool for scientists.
-
Active Site Mapping and Mechanistic Studies : As an active-site-directed reagent, it is used to identify and label key nucleophilic residues within an enzyme's catalytic center. Subsequent peptide mapping and mass spectrometry analysis can pinpoint the exact site of modification, providing invaluable insight into enzyme structure and function.
-
Covalent Inhibitor Scaffolding : This molecule serves as a foundational scaffold or fragment for the development of more complex and selective covalent inhibitors.[6] The hydroxyl group provides a convenient point for synthetic elaboration, allowing medicinal chemists to build larger molecules that can form additional, specificity-determining interactions within the target's binding pocket. This is a key strategy in modern drug discovery, particularly in oncology and virology.[8]
-
Intermediate in Organic Synthesis : Beyond its biological applications, it is a building block for creating more complex organic molecules, leveraging the reactivity of its functional groups for various chemical transformations.[1]
Safety and Handling Protocols
This compound and related alpha-haloketones are hazardous materials that demand strict adherence to safety protocols. They are potent lachrymators and are toxic and corrosive.[9][10]
Hazard Summary:
-
Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[11]
-
Corrosivity : Causes severe skin burns and serious eye damage.[12]
-
Irritation : May cause respiratory irritation.[11]
-
Lachrymator : The vapor is highly irritating to the eyes, causing tearing.[9]
Mandatory Handling Procedures
-
Engineering Controls : All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Personal Protective Equipment (PPE) :
-
Safe Handling Practices :
-
First Aid Measures :
-
Inhalation : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
-
-
Disposal :
-
Dispose of waste materials and contaminated items in a designated, sealed hazardous waste container.
-
All disposal must be handled by trained personnel and follow local, state, and federal regulations.
-
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An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-3-hydroxypropan-2-one as an Alkylating Agent
Introduction: Unveiling the Reactivity of a Bifunctional Alkylating Agent
1-Bromo-3-hydroxypropan-2-one is a bifunctional organic molecule that has garnered interest within the scientific community for its potential as a targeted alkylating agent. As an α-haloketone, its chemical architecture intrinsically confers a high degree of reactivity towards nucleophilic biomolecules. The presence of a hydroxyl group further distinguishes it from simpler α-haloketones, potentially influencing its solubility, cell permeability, and interaction with biological targets. This guide provides an in-depth exploration of the chemical mechanism underpinning the alkylating activity of this compound, its primary biological targets, and the cellular consequences of its action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reactive compound.
The Chemical Machinery of Alkylation: An Electron's Journey
The alkylating prowess of this compound stems from the electronic interplay between its constituent functional groups. The molecule features a ketone, a bromine atom on the α-carbon, and a hydroxyl group on the opposing α'-carbon. This arrangement creates a potent electrophilic center at the carbon atom bonded to the bromine.
The carbonyl group (C=O) is strongly electron-withdrawing, which polarizes the adjacent carbon-bromine (C-Br) bond. This polarization renders the α-carbon electron-deficient and, therefore, highly susceptible to attack by nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the bromide ion, which is a good leaving group.
The presence of the hydroxyl group may subtly modulate this reactivity. While not directly involved in the initial alkylation event, it can influence the molecule's orientation within a protein's active site through hydrogen bonding, potentially contributing to its target specificity.
Caption: Sₙ2 mechanism of alkylation by this compound.
The Primary Biological Target: Cysteine Residues
Within the cellular milieu, a plethora of nucleophiles are present. However, the soft electrophilicity of the α-carbon in this compound shows a strong preference for soft nucleophiles. Among the amino acid residues in proteins, the thiol group (-SH) of cysteine is a particularly potent soft nucleophile, especially in its deprotonated thiolate form (-S⁻).[1]
The pKa of the cysteine thiol group is approximately 8.3, meaning that at physiological pH (around 7.4), a significant proportion exists as the highly reactive thiolate anion. This makes cysteine residues in proteins prime targets for covalent modification by this compound. This targeted alkylation can have profound consequences for protein function, potentially leading to enzyme inhibition, disruption of protein-protein interactions, or alteration of protein localization. Cysteine proteases, in particular, which rely on a catalytic cysteine residue in their active site, are a well-established class of enzymes susceptible to inhibition by α-haloketones.[2]
Other nucleophilic amino acid residues, such as histidine (imidazole side chain) and lysine (ε-amino group), can also be alkylated, but generally to a lesser extent compared to cysteine under physiological conditions.
Experimental Workflow: Assessing Alkylating Activity and Identifying Targets
A robust experimental strategy is crucial to validate the alkylating potential of this compound and to identify its specific protein targets. The following workflow outlines a comprehensive approach, integrating biochemical assays with modern proteomics.
Part 1: In Vitro Assessment of Alkylating Activity
Objective: To confirm the covalent modification of a model protein rich in cysteine residues.
Methodology:
-
Protein Preparation: A model protein with accessible cysteine residues (e.g., bovine serum albumin or a specific cysteine-containing enzyme) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The protein is incubated with varying concentrations of this compound for different time intervals at a controlled temperature (e.g., 37°C). A control sample with the protein and vehicle (e.g., DMSO) is run in parallel.
-
Reaction Quenching: The reaction is stopped by the addition of a reducing agent like dithiothreitol (DTT) in excess to quench any unreacted alkylating agent.
-
Analysis by Mass Spectrometry: The protein samples are analyzed by intact protein mass spectrometry. A mass increase corresponding to the addition of the hydroxypropan-2-one moiety (mass of this compound minus the mass of HBr) will confirm covalent modification.[3][4]
| Parameter | Condition | Rationale |
| Model Protein | Bovine Serum Albumin (BSA) | Commercially available, well-characterized, and contains multiple cysteine residues. |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological pH to ensure the biological relevance of the reaction. |
| Temperature | 37°C | Simulates physiological temperature. |
| Analysis | Electrospray Ionization Mass Spectrometry (ESI-MS) | Provides precise mass measurement to confirm covalent adduct formation. |
Part 2: Identification of Cellular Targets using Chemoproteomics
Objective: To identify the specific proteins in a complex cellular lysate that are targeted by this compound.
Methodology:
-
Probe Synthesis (Optional but Recommended): For enhanced detection, a modified version of this compound containing a "click chemistry" handle (e.g., a terminal alkyne) can be synthesized.
-
Cell Lysate Treatment: A cellular lysate is treated with either the native compound or the alkyne-tagged probe. A control lysate is treated with the vehicle.
-
Click Chemistry (if using a probe): A fluorescent dye or biotin molecule with a complementary azide group is "clicked" onto the alkyne-tagged proteins.
-
Enrichment (if using a biotin tag): Biotinylated proteins are enriched using streptavidin-coated beads.
-
Protein Digestion: The protein samples (either total lysate or enriched fraction) are digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and pinpoint the specific amino acid residues that have been modified.[5][6]
Caption: A dual-pronged experimental workflow for characterizing the alkylating agent.
Cellular Ramifications: Modulation of Signaling Pathways
The covalent modification of proteins by this compound can have significant downstream effects on cellular signaling pathways. By targeting key regulatory proteins, this alkylating agent can perturb cellular homeostasis and influence cell fate. While the specific pathways affected will depend on the cellular context and the protein targets, some general principles can be inferred from the action of other electrophilic compounds.
One of the primary cellular defense mechanisms against electrophilic stress is the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Keap1, which contains reactive cysteine residues, binds to Nrf2 and targets it for degradation. Electrophiles can covalently modify the cysteine sensors in Keap1, leading to the release and activation of Nrf2.
Furthermore, alkylating agents can impact inflammatory signaling pathways. For instance, the transcription factor NF-κB, a master regulator of inflammation, is a known target for modulation by electrophiles. Covalent modification of key proteins in the NF-κB signaling cascade can inhibit its activation and subsequent pro-inflammatory gene expression.[7]
Another potential area of impact is the mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the regulation of cell proliferation, differentiation, and apoptosis.[7] Covalent modification of kinases or other signaling components within these pathways could lead to their dysregulation.
Caption: Potential cellular consequences of protein alkylation by this compound.
Conclusion: A Versatile Tool for Chemical Biology and Drug Discovery
This compound represents a potent and versatile alkylating agent with a clear mechanism of action centered on the SN2-mediated covalent modification of nucleophilic amino acid residues, particularly cysteine. Its bifunctional nature, combining the reactivity of an α-haloketone with the potential for specific interactions conferred by a hydroxyl group, makes it a valuable tool for probing protein function and for the development of targeted covalent inhibitors. The experimental workflows outlined in this guide provide a clear path for researchers to validate its activity and identify its cellular targets. A thorough understanding of its mechanism of action and its impact on cellular signaling pathways will be instrumental in harnessing the full potential of this reactive molecule in chemical biology and drug discovery.
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Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. (n.d.). PMC. [Link]
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A Technical Guide to 1-Bromo-3-hydroxypropan-2-one: From Historical Context to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-hydroxypropan-2-one is a bifunctional molecule that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive α-bromoketone moiety and a primary alcohol offers a gateway to a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the discovery and historical context of this important synthetic intermediate, its physicochemical properties, established and modern synthetic protocols, and its applications, particularly in the realm of drug discovery and development.
Introduction: The Emergence of α-Haloketones in Chemical Synthesis
The story of this compound is intrinsically linked to the broader history of α-haloketones, a class of compounds recognized for their high reactivity and synthetic utility since the 19th century. Early investigations into the reactions of ketones with halogens, such as the acid-catalyzed bromination of acetone, laid the fundamental groundwork for accessing these valuable intermediates.[1][2] The presence of a halogen atom alpha to a carbonyl group renders the carbon atom highly electrophilic, making it susceptible to nucleophilic attack and an excellent precursor for forming new carbon-carbon and carbon-heteroatom bonds.
While a definitive seminal publication marking the first "discovery" of this compound is not readily apparent in the historical literature, its conceptualization and synthesis can be seen as a logical extension of the well-established chemistry of bromoacetone and the deliberate introduction of additional functionality to expand synthetic possibilities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₃H₅BrO₂ | [3] |
| Molecular Weight | 152.97 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 38987-72-3 | [3] |
| Appearance | Expected to be a liquid or low-melting solid | - |
| Solubility | Soluble in a range of organic solvents | - |
Synthesis of this compound: A Historical and Modern Perspective
The synthesis of this compound has evolved from classical methods, likely involving direct bromination of hydroxyacetone, to more refined and selective modern protocols.
Early Synthetic Approaches: A Logical Inference
Given the historical context, the initial syntheses of this compound would have likely mirrored the established methods for producing bromoacetone. The reaction of 1,3-dihydroxypropan-2-one (dihydroxyacetone) with a brominating agent, such as elemental bromine under acidic conditions, would have been a primary route. The acid catalyst facilitates the formation of the enol tautomer, which then undergoes electrophilic attack by bromine.
However, this direct approach presents significant challenges in terms of selectivity and byproduct formation. The presence of two primary hydroxyl groups and the potential for over-bromination would necessitate careful control of reaction conditions and likely result in complex product mixtures requiring tedious purification.
Modern Synthetic Protocols
Contemporary synthetic chemistry offers more controlled and higher-yielding methods for the preparation of this compound and its derivatives. These methods often employ protecting group strategies to enhance selectivity.
3.2.1. Synthesis via Bromination of Protected Precursors
A common and effective strategy involves the protection of the hydroxyl group of a suitable precursor, followed by bromination and subsequent deprotection.
Experimental Protocol: Synthesis of this compound via a Protected Intermediate
Step 1: Protection of Hydroxyacetone
-
To a solution of hydroxyacetone (1.0 eq) in a suitable solvent such as dichloromethane, add a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and an appropriate base (e.g., imidazole, 1.2 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the protected hydroxyacetone.
Step 2: α-Bromination of the Protected Ketone
-
Dissolve the protected hydroxyacetone (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the protected this compound.
Step 3: Deprotection
-
Dissolve the protected this compound (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for silyl ethers, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and extract the product into an organic solvent. Wash the organic layer, dry, and concentrate to yield this compound.
Causality Behind Experimental Choices:
-
Protecting Group: The choice of protecting group is crucial. Silyl ethers are often preferred due to their ease of installation and removal under mild conditions that do not affect the α-bromoketone moiety.
-
Brominating Agent: NBS is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.
-
Solvent: Aprotic solvents are used to avoid unwanted side reactions with the brominating agent and the reactive intermediates.
Applications in Organic Synthesis and Drug Development
The synthetic utility of this compound and its derivatives stems from the orthogonal reactivity of its two functional groups. The α-bromoketone is a potent electrophile, while the hydroxyl group can act as a nucleophile or be further functionalized.
Precursor to Heterocyclic Compounds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals. For instance, it can react with binucleophiles, such as amidines or guanidines, to form substituted imidazoles or other nitrogen-containing heterocycles.
Role in the Synthesis of Bioactive Molecules
The ability of the α-bromoketone to act as a covalent modifier of biological targets, such as enzymes, makes it a valuable tool in chemical biology and drug discovery for developing targeted therapies.[6]
Conclusion
This compound, while not having a celebrated moment of discovery, represents an important class of bifunctional building blocks in organic synthesis. Its historical roots lie in the fundamental studies of α-haloketones, and its continued relevance is demonstrated by the ongoing development of new synthetic methods and its potential as a precursor to novel therapeutic agents. The ability to selectively manipulate its two functional groups provides chemists with a powerful tool for the construction of complex and biologically relevant molecules.
Visualizations
Caption: General Synthetic Workflow.
References
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Wikipedia. Bromoacetone. [Link]
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Khan Academy. (2017). Formation of halohydrins from alkenes. [Link]
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Tesoro, A. (2015). 1,3-Dihydroxypropan-2-one (DHA) synthesis from Glycerol for pharmaceutical applications. [Link]
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Quimica Organica. Halohydrin formation. [Link]
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PY Genrone Intermediates Pvt. Ltd. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
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The Dual-Faced Reagent: A Theoretical and Computational Guide to 1-Bromo-3-hydroxypropan-2-one
Abstract
1-Bromo-3-hydroxypropan-2-one is a bifunctional molecule of significant interest in synthetic and medicinal chemistry.[1] Its inherent reactivity, stemming from the juxtaposition of an α-bromoketone moiety and a primary alcohol, makes it a versatile building block for complex molecular architectures and a potent covalent modifier of biological macromolecules.[1][2] This technical guide provides an in-depth exploration of this compound from a theoretical and computational perspective. We will dissect its structural and electronic properties, elucidate its reactive landscape through mechanistic studies, and provide actionable protocols for researchers aiming to model its behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the reactivity and interactions of this valuable synthetic intermediate.
Introduction: The Chemical Dichotomy of this compound
This compound, also known as 1-bromo-3-hydroxyacetone, is a small organic molecule with the chemical formula C₃H₅BrO₂.[3][4] At its core, it is an acetone scaffold functionalized with a bromine atom at the α-position and a hydroxyl group on the adjacent carbon. This arrangement creates two key reactive centers: an electrophilic carbon susceptible to nucleophilic attack and a hydroxyl group that can engage in hydrogen bonding or be further functionalized.
The α-haloketone motif is a well-established reactive handle in organic synthesis, known for its enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[5][6][7] This heightened reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions.[5] Consequently, this compound is an effective alkylating agent, particularly for soft nucleophiles like thiols (e.g., cysteine residues in proteins).[2][8] This property underpins its utility in medicinal chemistry for the development of enzyme inhibitors and other targeted covalent modifiers.[2][9]
From a synthetic standpoint, this molecule serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[6][10] The presence of both a bromo and a keto functionality allows for a range of chemical transformations, including cyclization and dehydration reactions.[1]
This guide will delve into the computational methodologies that allow for a deeper understanding of this molecule's behavior, providing a predictive framework for its application in various research contexts.
Molecular Properties and Conformational Landscape
Before exploring the reactivity of this compound, it is essential to understand its intrinsic molecular properties and preferred three-dimensional structures. Computational methods are indispensable for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values, sourced from established chemical databases, provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₃H₅BrO₂ | [3][4] |
| Molecular Weight | 152.97 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 38987-72-3 | [4] |
| Density | ~1.8 g/cm³ | [4][11] |
| Boiling Point | ~212.5 °C at 760 mmHg | [4][11] |
| Flash Point | ~82.3 °C | [4][11] |
Conformational Analysis
The flexibility of the propanone backbone allows for multiple conformational isomers. The relative orientation of the C-Br bond, the carbonyl group, and the hydroxyl group significantly influences the molecule's reactivity and intermolecular interactions. A computational conformational analysis is crucial to identify the low-energy conformers that are most likely to be present under experimental conditions.
A common approach involves a systematic scan of the potential energy surface by rotating the key dihedral angles. For this compound, the critical dihedral angles are Br-C1-C2=O and C1-C2-C3-O.
Protocol 1: Conformational Search using Density Functional Theory (DFT)
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial conformers.
-
Geometry Optimization and Energy Calculation: Subject each generated conformer to geometry optimization and frequency calculation using a DFT method. A common and reliable choice is the B3LYP functional with a 6-311++G(d,p) basis set.[2]
-
Analysis of Results: Rank the optimized conformers based on their relative energies (Gibbs free energy is preferred). The lowest energy conformers represent the most stable structures. Analyze the dihedral angles and intramolecular interactions (e.g., hydrogen bonds) of these stable conformers.
Theoretical Investigation of Reactivity
The reactivity of this compound is dominated by the electrophilicity of the carbon atom bearing the bromine. Understanding the mechanisms of its reactions with nucleophiles is paramount for predicting its behavior in both synthetic and biological systems.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
LUMO: The LUMO of this compound is expected to be localized on the σ* antibonding orbital of the C-Br bond. This indicates that this is the most electrophilic site and the primary target for nucleophilic attack.
-
HOMO: The HOMO is likely to be localized on the oxygen atoms of the carbonyl and hydroxyl groups, as well as the bromine atom, indicating these are the most likely sites for electrophilic attack (though less common for this molecule).
A visualization of the LUMO can provide a clear picture of the molecule's electrophilic center.
Reaction Mechanisms: Nucleophilic Substitution
The reaction of this compound with a nucleophile (Nu⁻) can proceed through a classic Sₙ2 mechanism. Computational chemistry can be used to model the entire reaction pathway, including the transition state, to determine the activation energy and reaction kinetics.
Caption: Sₙ2 reaction mechanism of this compound.
Protocol 2: Modeling the Sₙ2 Reaction with a Thiolate Nucleophile
-
Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and a thiolate, e.g., CH₃S⁻) and the products (the thioether and Br⁻) using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).
-
Transition State (TS) Search: Perform a transition state search starting from an initial guess of the TS structure. This can be done using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
TS Verification: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the C-S bond).
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the optimized TS geometry to confirm that it connects the reactant and product minima on the potential energy surface.[5]
-
Energy Profile: Calculate the energies of the reactants, transition state, and products to determine the activation energy barrier and the overall reaction energy.
Application in Drug Development: Covalent Modification of Proteins
The ability of this compound to act as an alkylating agent makes it a valuable tool in drug discovery for the development of covalent inhibitors.[2] These inhibitors form a stable covalent bond with a target protein, often leading to irreversible inhibition and prolonged therapeutic effects. The most common target for α-haloketones is the sulfhydryl group of cysteine residues.
Molecular Docking and Covalent Docking
To investigate the potential of a this compound derivative as a covalent inhibitor, computational docking studies are employed.
-
Non-covalent Docking: Initially, the molecule can be docked into the active site of the target protein to predict its binding pose and affinity.
-
Covalent Docking: Specialized covalent docking algorithms can then be used to model the formation of the covalent bond between the molecule and a specific residue (e.g., cysteine). This provides insights into the geometry of the final adduct and the feasibility of the covalent reaction.
Caption: Integrated computational and experimental workflow for covalent inhibitor design.
Conclusion
This compound is a molecule with a rich and versatile chemical personality. Its dual functionality makes it a powerful tool in the hands of synthetic and medicinal chemists. This guide has provided a framework for understanding and predicting the behavior of this molecule using theoretical and computational methods. By leveraging techniques such as DFT, conformational analysis, FMO theory, and reaction mechanism modeling, researchers can gain unprecedented insights into the reactivity and interaction of this compound, accelerating its application in the development of new therapeutics and novel chemical entities.
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An In-depth Technical Guide on the Stability and Degradation Profile of 1-Bromo-3-hydroxypropan-2-one
Introduction
1-Bromo-3-hydroxypropan-2-one is a bifunctional organic compound featuring a reactive α-bromoketonyl moiety and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. However, the inherent reactivity of the α-haloketone functionality also predisposes the molecule to various degradation pathways, impacting its shelf-life, formulation stability, and the impurity profile of its reaction products. Understanding the stability and degradation of this compound is therefore of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the stability and degradation profile of this versatile reagent, offering insights into its handling, storage, and the analytical methodologies required for its characterization.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use and storage.
| Property | Value | Source |
| CAS Number | 38987-72-3 | [1] |
| Molecular Formula | C₃H₅BrO₂ | [1] |
| Molecular Weight | 152.97 g/mol | [1] |
| Appearance | White crystalline powder | |
| Boiling Point | 212.5 °C at 760 mmHg (Predicted) | |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents | |
| pKa | The α-hydrogen is acidic due to the electron-withdrawing effects of the carbonyl and bromine groups. | [2] |
Core Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of the α-bromoketone functional group. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—renders the molecule susceptible to nucleophilic attack. Furthermore, the hydroxyl group can potentially participate in intramolecular reactions, influencing the degradation profile. The primary degradation pathways are anticipated to be hydrolysis, thermal decomposition, and photolysis.
Hydrolytic Degradation
Hydrolysis is a critical degradation pathway for this compound, particularly in aqueous environments. The rate and mechanism of hydrolysis are highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The reaction proceeds via an enol intermediate.[3][4] The α-bromine atom can then be substituted by water.
Figure 1: Proposed Acid-Catalyzed Hydrolysis Pathway.
Base-Catalyzed Hydrolysis:
In basic media, the reaction can proceed via two competing pathways: direct nucleophilic substitution of the bromide by a hydroxide ion, or an intramolecular reaction involving the deprotonated hydroxyl group, potentially leading to an epoxide intermediate. The Favorskii rearrangement is another possible pathway for α-haloketones under basic conditions.[2]
Figure 2: Proposed Base-Catalyzed Hydrolysis Pathways.
Thermal Degradation
Elevated temperatures can induce the degradation of this compound. The likely primary thermal degradation pathway is the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone, which can then undergo further polymerization or other reactions. The presence of the hydroxyl group may also facilitate other decomposition routes. Thermal degradation of brominated organic compounds can lead to the formation of various volatile and semi-volatile products.[5][6]
Figure 3: Proposed Thermal Degradation Pathway.
Photolytic Degradation
Exposure to light, particularly in the UV region, can lead to the photolytic degradation of α-haloketones.[7] The carbon-bromine bond is susceptible to homolytic cleavage upon photo-irradiation, generating a bromine radical and an acylmethyl radical. These reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction, dimerization, or reaction with oxygen.
Figure 4: Proposed Photolytic Degradation Pathway.
Recommended Stability Testing Protocol: A Forced Degradation Study
To comprehensively evaluate the stability of this compound, a forced degradation study is essential.[8][9] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.
Experimental Workflow
Figure 5: Experimental Workflow for a Forced Degradation Study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours). Neutralize samples before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution (in a suitable solvent) to 80°C in a controlled oven for a defined period (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
RP-HPLC-UV: Develop a stability-indicating reverse-phase HPLC method with UV detection to separate the parent compound from its degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. This method will be used to quantify the remaining parent compound and estimate the percentage of degradation.[10][11]
-
LC-MS/MS: Utilize liquid chromatography coupled with tandem mass spectrometry to identify the molecular weights of the degradation products. Fragmentation patterns from MS/MS analysis will aid in the structural elucidation of the impurities.
-
NMR Spectroscopy: For significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy can provide definitive structural information.[10]
-
Safe Handling and Storage
Given its reactive nature, proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[12][13][14] The container should be tightly sealed to prevent exposure to moisture and air. Refrigeration is recommended.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow local regulations for chemical waste disposal.
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its chemical stability. This guide has outlined the probable degradation pathways—hydrolysis, thermal decomposition, and photolysis—based on the known reactivity of α-haloketones. A robust forced degradation study, employing a suite of analytical techniques, is essential to fully characterize its stability profile and identify potential impurities. By understanding and controlling the factors that influence its degradation, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthetic processes and final products.
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Patil, S. S., et al. (2015). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 11, 2266–2272. Available at: [Link]
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Patil, S. S., et al. (2015). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 11, 2266–2272. Available at: [Link]
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Methodological & Application
Application Note: Utilizing 1-Bromo-3-hydroxypropan-2-one for Covalent Labeling of Enzyme Active Sites
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Irreversible Covalent Probes in Enzymology
The precise characterization of enzyme active sites is fundamental to understanding catalytic mechanisms, developing potent and specific inhibitors, and engineering novel biocatalysts. Among the array of chemical tools available, active site-directed irreversible inhibitors, also known as affinity labels, offer a powerful approach to covalently modify and identify key catalytic residues.[1] These reagents typically consist of a reactive electrophilic group (the "warhead") attached to a molecular scaffold that bears resemblance to the enzyme's natural substrate or cofactor. This structural mimicry facilitates initial non-covalent binding within the active site, thereby increasing the effective local concentration of the reactive moiety and promoting a highly specific covalent modification of a nearby nucleophilic amino acid residue.[1]
1-Bromo-3-hydroxypropan-2-one is an α-haloketone, a class of compounds well-recognized for their utility as affinity labeling reagents.[1][2] Its structure, featuring a reactive bromomethyl ketone, is poised to react with nucleophilic residues commonly found in enzyme active sites, such as cysteine and histidine.[3][4][5] The presence of a hydroxyl group may also contribute to the binding affinity and specificity through hydrogen bonding interactions within the active site. This application note provides a comprehensive guide to the principles, protocols, and analytical techniques for employing this compound as a tool for the active site labeling of enzymes, with a particular focus on dehydrogenases as a representative enzyme class.
Principle of Action: Covalent Modification by this compound
The primary mechanism of action for this compound as an active site label involves the alkylation of a nucleophilic amino acid residue. The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack by the side chains of amino acids such as cysteine (via the thiol group) or histidine (via the imidazole nitrogen).
The process can be conceptualized as a two-step mechanism:
-
Reversible Binding: The probe initially binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). This binding is driven by structural and electronic complementarity between the probe and the active site.
-
Irreversible Inactivation: Following binding, a nucleophilic residue within the active site attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. This results in an irreversibly modified and typically inactivated enzyme (E-I).
The specificity of the labeling is a crucial aspect. While the α-bromoketone moiety can react with nucleophiles on the protein surface, the initial non-covalent binding step significantly enhances the rate of modification within the active site compared to random, non-specific reactions at other locations on the enzyme.
Diagram: Mechanism of Active Site Labeling
Caption: A two-step mechanism for affinity labeling.
Experimental Protocols
General Considerations and Reagent Preparation
-
Purity of Reagents: Ensure high purity of this compound, as impurities can lead to side reactions. The enzyme preparation should also be of high purity to avoid labeling of contaminating proteins.
-
Buffer Selection: The choice of buffer is critical as it can influence both enzyme activity and the stability of the labeling reagent.[2] Avoid buffers containing nucleophiles (e.g., Tris, glycine) that can react with the bromoketone. Phosphate, HEPES, or MOPS buffers are generally suitable. The pH of the reaction will influence the protonation state of the target amino acid residues and can significantly affect the rate of labeling.[2][6] A pH range of 7.0-8.5 is a good starting point for targeting cysteine and histidine residues.[2][5]
-
Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 100 mM) in a dry, water-miscible organic solvent such as DMSO or ethanol. Store at -20°C and protect from light and moisture. The stability of the compound in aqueous buffer should be assessed, as α-haloketones can be prone to hydrolysis.
Protocol 1: Determination of Inactivation Kinetics
This protocol aims to determine the rate of enzyme inactivation by this compound.
-
Enzyme Preparation: Prepare a solution of the target enzyme in the chosen reaction buffer at a concentration suitable for activity assays.
-
Reaction Setup: In a temperature-controlled cuvette or microplate well, add the reaction buffer and the enzyme solution. Allow the enzyme to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiation of Inactivation: Add a specific concentration of this compound to the enzyme solution to initiate the inactivation reaction. The final concentration of the organic solvent from the stock solution should be kept low (typically <1-2%) to avoid enzyme denaturation.
-
Time-Course Measurement: At various time intervals, withdraw aliquots from the reaction mixture and add them to a pre-prepared assay mixture to measure the remaining enzyme activity. The assay mixture should contain the substrate for the enzyme, and the dilution should be sufficient to stop the inactivation reaction.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining activity against time. A linear plot is indicative of pseudo-first-order inactivation kinetics. The apparent first-order rate constant of inactivation (kobs) can be determined from the negative slope of this line.
-
Determination of Kinetic Parameters: Repeat the experiment at different concentrations of this compound. A plot of kobs versus the inhibitor concentration can reveal the kinetic parameters of inactivation. For a simple irreversible inhibition, this plot may be linear, while for an affinity labeling mechanism, it may show saturation kinetics, allowing for the determination of the dissociation constant (Ki) and the maximum rate of inactivation (kinact).
| Parameter | Typical Range | Rationale |
| Enzyme Concentration | 1-10 µM | Sufficient for activity measurements while minimizing reagent consumption. |
| Inhibitor Concentration | 10-1000 µM | A range of concentrations is needed to determine kinetic parameters. |
| pH | 7.0 - 8.5 | Optimal for the nucleophilicity of cysteine and histidine residues. |
| Temperature | 25 - 37 °C | Should be a temperature at which the enzyme is stable and active. |
| Incubation Time | 0 - 60 min | Dependent on the rate of inactivation; should be sufficient to observe a significant loss of activity. |
Protocol 2: Identification of the Labeled Residue by Mass Spectrometry
This protocol describes the steps to identify the specific amino acid residue modified by this compound.
-
Enzyme Labeling: Incubate the enzyme with a molar excess (e.g., 10 to 50-fold) of this compound under the optimal conditions determined from the inactivation kinetics experiments. A control sample with the enzyme incubated without the inhibitor should be prepared in parallel.
-
Removal of Excess Reagent: After the desired incubation time, remove the excess, unreacted this compound by dialysis, gel filtration, or centrifugal filtration.
-
Denaturation, Reduction, and Alkylation: Denature the labeled and control enzyme samples (e.g., with urea or guanidinium chloride). Reduce disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (this step is crucial to differentiate the labeled cysteine from other cysteines).
-
Proteolytic Digestion: Digest the protein samples into smaller peptides using a specific protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the peptide maps of the labeled and control samples. Look for a peptide in the labeled sample that has a mass shift corresponding to the addition of the hydroxypropan-2-one moiety (mass increase of 73.026 Da). The sequence of this modified peptide can be determined from the MS/MS fragmentation data, pinpointing the exact site of modification.
Diagram: Experimental Workflow for Active Site Labeling and Analysis
Caption: Workflow for identifying the modified residue.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or slow enzyme inactivation | - pH is not optimal for the reactivity of the target residue.- The active site is not accessible to the probe.- The probe is unstable in the reaction buffer. | - Perform a pH profile of the inactivation reaction.- Use a different labeling reagent with a different size or shape.- Check the stability of the probe in the buffer using analytical methods like HPLC. |
| Non-specific labeling | - The concentration of the labeling reagent is too high.- The incubation time is too long. | - Reduce the molar excess of the labeling reagent.- Optimize the incubation time to achieve sufficient active site labeling with minimal non-specific modification. |
| Difficulty in identifying the modified peptide | - The modified peptide is not well-ionized or fragmented in the mass spectrometer.- The modification is labile under MS conditions. | - Use different proteases to generate different sets of peptides.- Employ different fragmentation techniques in the mass spectrometer (e.g., ETD or HCD).[7] |
Conclusion
This compound is a valuable tool for the investigation of enzyme active sites. Its ability to form stable covalent adducts with nucleophilic residues allows for the irreversible inactivation of enzymes and the subsequent identification of key catalytic amino acids. The protocols and considerations outlined in this application note provide a solid foundation for researchers to effectively utilize this reagent in their studies of enzyme mechanism and function. As with any chemical biology technique, careful optimization of reaction conditions and thorough analytical characterization are paramount to obtaining reliable and insightful results.
References
-
Jörnvall, H., et al. (1977). Affinity Labelling of Alcohol Dehydrogenases. Chemical modification of the horse liver and the yeast enzymes with alpha-bromo-beta(5-imidazolyl)-propionic acid and 1,3-dibromoacetone. European Journal of Biochemistry, 81(2), 373-379. [Link]
-
Chitnis, A., & Sadana, A. (1989). pH-dependent enzyme deactivation models. Biotechnology and Bioengineering, 34(6), 804-818. [Link]
-
McKinley-McKee, J. S., & Syvertsen, C. (1984). Affinity Labeling of Liver Alcohol Dehydrogenase. ResearchGate. [Link]
-
Zanon, P. R. A., et al. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]
-
Johnson Matthey. (n.d.). Alcohol dehydrogenase enzyme (keto reductase). Retrieved from [Link]
-
Almássy, Z., et al. (2018). Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations. Journal of the American Chemical Society, 140(1), 433-445. [Link]
-
Li, Z., et al. (2021). Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes. Chemical Science, 12(35), 11736-11744. [Link]
-
Sidoli, S., & Garcia, B. A. (2017). One-Pot Shotgun Quantitative Mass Spectrometry Characterization of Histones. Journal of the American Society for Mass Spectrometry, 28(11), 2413-2422. [Link]
-
Amgen. (n.d.). Immobilised Metal Ion Affinity Chromatography Purification of Alcohol Dehydrogenase From Baker's Yeast Using an Expanded Bed Adsorption System. Retrieved from [Link]
-
Ge, Y., et al. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Heart Association, 1(6), e005199. [Link]
-
Chai, Q., et al. (2005). pH-dependent Studies Reveal an Efficient Hydroxylation Mechanism of the Oxygenase Component of p-Hydroxyphenylacetate 3-Hydroxylase. Journal of Biological Chemistry, 280(39), 33267-33275. [Link]
-
Sickmann, A., et al. (2002). Identification of modified proteins by mass spectrometry. IUBMB Life, 54(2), 51-57. [Link]
-
D'Autréaux, B., et al. (2021). The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein. Angewandte Chemie International Edition, 60(8), 3974-3978. [Link]
-
D'Souza, Z., & He, H. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols, 7(1), 105-117. [Link]
-
Valderrama, B., et al. (2002). Suicide inactivation of horseradish peroxidase by excess hydrogen peroxide: The effects of reaction pH, buffer ion concentration, and redox mediation. Biotechnology and Bioengineering, 79(4), 456-464. [Link]
-
Shiraishi, Y., et al. (2023). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv. [Link]
-
MEROPS. (n.d.). Mass spectrometry for monitoring protease reactions. Retrieved from [Link]
-
Tai, C. H., et al. (2008). Role of Histidine-152 in cofactor orientation in the PLP-dependent O-acetylserine sulfhydrylase reaction. Archives of Biochemistry and Biophysics, 472(2), 150-159. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Affinity labelling of liver alcohol dehydrogenase. Effects of pH and buffers on affinity labelling with iodoacetic acid and (R, S)-2-bromo-3-(5-imidazolyl)propionic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Dependent enzyme deactivation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Bromo-3-hydroxypropan-2-one as a Covalent Chemical Probe for Cysteine-Centric Proteomics
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 1-bromo-3-hydroxypropan-2-one as a chemical probe in proteomics. We delve into the underlying chemical principles of its reactivity, provide step-by-step experimental workflows for protein labeling and target identification, and discuss data analysis strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent chemical probes to explore the functional landscape of cysteine residues in complex biological systems.
Introduction: The Significance of Cysteine in Proteomics and Drug Discovery
Cysteine, with its nucleophilic thiol side chain, is an amino acid of profound importance in protein chemistry and biology.[1] Though relatively low in abundance, its unique reactivity allows it to participate in a diverse array of functions, including enzymatic catalysis, metal coordination, and the formation of disulfide bonds critical for protein structure and stability. The reactivity of a cysteine residue is exquisitely sensitive to its local microenvironment, making it a key player in redox signaling and a frequent target of post-translational modifications.
In the realm of drug discovery, the distinct nucleophilicity of cysteine has been exploited for the development of targeted covalent inhibitors.[2] These compounds form a stable, covalent bond with their protein target, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable." Chemical proteomics has emerged as a powerful discipline to systematically identify the protein targets of small molecules within the native cellular environment.[3][4] A key strategy in chemical proteomics is the use of reactive chemical probes to covalently "tag" proteins of interest for subsequent enrichment and identification by mass spectrometry.
The Chemical Probe: this compound
This compound is a bifunctional molecule featuring a highly reactive bromomethyl ketone electrophile. This functional group is an effective "warhead" for targeting the nucleophilic thiol of cysteine residues.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₅BrO₂ | PubChem[5] |
| Molecular Weight | 152.97 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 38987-72-3 | PubChem[5] |
Mechanism of Action: Covalent Modification of Cysteine
The utility of this compound as a chemical probe is rooted in the principles of nucleophilic substitution. The thiol group of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond, thus covalently linking the probe to the protein.
Detailed Protocols
The following protocols provide a starting point for the use of this compound and its derivatives in proteomic experiments. Optimization may be required depending on the specific biological system and experimental goals.
Protocol 1: In Vitro Labeling of Purified Proteins or Cell Lysates
This protocol is adapted from established methods for labeling cysteine residues with thiol-reactive probes. [6] Materials:
-
Protein sample (purified protein or clarified cell lysate)
-
This compound (or an alkyne-tagged derivative)
-
Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.0-7.5
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
-
Quenching solution: 1 M DTT or β-mercaptoethanol
-
Desalting column (for purified proteins) or acetone (for protein precipitation from lysates)
Procedure:
-
Sample Preparation:
-
For purified proteins, dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
For cell lysates, prepare the lysate in a suitable lysis buffer without detergents that interfere with downstream analysis, and clarify by centrifugation. Adjust the protein concentration to 1-5 mg/mL with the Reaction Buffer.
-
-
(Optional) Reduction of Disulfide Bonds: If targeting all cysteines is desired, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed by a desalting column prior to adding the probe.
-
Probe Preparation: Prepare a 10-100 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Labeling Reaction: Add the probe stock solution to the protein sample to achieve the desired final concentration (a 10- to 100-fold molar excess over the protein is a good starting point for optimization).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted probe.
-
Sample Cleanup:
-
For purified proteins, remove excess probe and quenching reagent using a desalting column.
-
For cell lysates, precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for at least 1 hour. Pellet the proteins by centrifugation and wash with cold acetone.
-
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.
Protocol 2: Target Identification using Click Chemistry and Mass Spectrometry
This protocol outlines a typical chemoproteomic workflow for identifying the protein targets of an alkyne-tagged this compound probe.
Materials:
-
Labeled and acetone-precipitated protein sample (from Protocol 1)
-
Click Chemistry Reagents:
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Resuspend Protein Pellet: Resuspend the acetone-precipitated protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Click Reaction:
-
Sequentially add the click chemistry reagents to the resuspended protein solution. A typical final concentration is: 100 µM biotin-azide, 1 mM CuSO₄, 1 mM THPTA, and 1 mM sodium ascorbate.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, followed by a high urea buffer, and finally PBS).
-
-
On-Bead Digestion:
-
Resuspend the washed beads in Digestion Buffer.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Analysis by LC-MS/MS:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [7]6. Data Analysis:
-
Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and consequently the proteins that were labeled by the probe.
-
Quantify the relative abundance of the identified proteins across different experimental conditions.
-
Data Visualization and Interpretation
Gel-Based Visualization
Labeled proteins can be visualized by SDS-PAGE. If a fluorescently tagged version of the probe is used, or if a fluorophore is attached via click chemistry, the labeled proteins can be detected by in-gel fluorescence scanning. Alternatively, biotin-tagged proteins can be detected by Western blotting with a streptavidin-HRP conjugate.
Mass Spectrometry Data Analysis
The primary output of the mass spectrometry analysis is a list of identified proteins that were covalently modified by the this compound probe. Quantitative proteomics approaches, such as label-free quantification (LFQ) or stable isotope labeling, can be employed to compare the extent of labeling between different samples (e.g., control vs. drug-treated). This allows for the identification of proteins whose reactivity with the probe is altered by the presence of a competing compound, a key principle in target deconvolution studies.
Conclusion and Future Perspectives
This compound represents a valuable tool in the chemical proteomics toolbox for the exploration of cysteine reactivity and the identification of novel drug targets. Its straightforward synthesis and predictable reactivity with cysteine make it an accessible probe for a wide range of applications. Future developments may include the creation of "caged" versions of this probe, where its reactivity can be initiated by an external stimulus such as light, providing temporal and spatial control over protein labeling in living systems. The continued application of such versatile chemical probes will undoubtedly deepen our understanding of the intricate roles of cysteine in health and disease.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11744828, this compound. PubChem. [Link]
-
National Cancer Institute. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube. [Link]
-
Zhang, T., et al. (2025). Chemoproteomic discovery of covalent small molecule ligands for undruggable targets in living cells. Bio-protocol. [Link]
-
Zhang, H., et al. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 1909-1920. [Link]
-
Abbi, S., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology, 2(4), 1056-1076. [Link]
-
Wikipedia. (2024, May 14). Chemoproteomics. In Wikipedia. [Link]
Sources
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- 2. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]
- 3. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 5. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Bromo-3-hydroxypropan-2-one in Chemical Cross-Linking Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein structure and mapping protein-protein interactions.[1][2] This guide provides a detailed overview and practical protocols for the application of 1-Bromo-3-hydroxypropan-2-one, a heterobifunctional cross-linking reagent, in these studies. By targeting specific nucleophilic amino acid residues, this reagent provides valuable distance constraints for structural modeling. This document outlines the chemical basis of the cross-linking reaction, comprehensive step-by-step protocols for its use, and strategies for the analysis of cross-linked products by mass spectrometry.
Section 1: Introduction to this compound as a Cross-Linking Reagent
This compound is a versatile heterobifunctional chemical cross-linker. Its structure comprises a reactive bromo-ketone moiety and a hydroxyl group.[3][4] This combination allows for sequential reactions with different nucleophilic amino acid side chains, making it a valuable tool for probing the spatial arrangement of proteins.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃H₅BrO₂ |
| Molecular Weight | 152.97 g/mol |
| Appearance | Solid |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO |
The utility of bifunctional reagents like this compound lies in their ability to form covalent bonds between amino acids that are in close proximity in the folded protein or protein complex.[5][6] The resulting cross-links provide distance constraints that are invaluable for computational modeling of protein structures and interaction interfaces.
Section 2: The Chemistry of Cross-Linking
The cross-linking reaction with this compound proceeds via a two-step mechanism, targeting nucleophilic amino acid residues. The α-bromoketone is a reactive alkylating agent, while the hydroxyl group can be activated or participate in subsequent reactions.
Reaction Mechanism:
The primary targets for alkylation by the bromo-ketone are the side chains of cysteine, histidine, and to a lesser extent, lysine and methionine. The reaction is highly dependent on the pH of the buffer system, which influences the nucleophilicity of the amino acid side chains.[7][8][9]
-
Cysteine: The thiol group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form, and readily reacts with the α-bromoketone.
-
Histidine: The imidazole ring of histidine is also a potent nucleophile and can be alkylated.
-
Lysine: The primary amine of the lysine side chain can react, although it is generally less reactive than cysteine and histidine at neutral pH.
The hydroxyl group can potentially be activated for a second reaction, or it may remain as a modification. However, the primary cross-linking utility arises from the bifunctional nature of related compounds where the hydroxyl is replaced by a second reactive group. For the purpose of this guide, we focus on the initial alkylation reaction.
Figure 1: General reaction scheme of this compound with a protein.
Section 3: Experimental Design and Core Protocols
A successful cross-linking experiment requires careful optimization of reaction conditions to favor intramolecular and intermolecular cross-links while minimizing unwanted modifications.
Protocol 3.1: General Workflow for Cross-Linking Studies
The overall workflow for a typical cross-linking study is outlined below.[10][11] It begins with the cross-linking reaction, followed by enzymatic digestion and subsequent analysis by mass spectrometry to identify the cross-linked peptides.
Figure 2: A generalized workflow for cross-linking mass spectrometry experiments.
Protocol 3.2: In-solution Cross-Linking of Purified Proteins/Complexes
This protocol provides a starting point for the cross-linking of purified proteins or protein complexes in solution.
Materials:
-
Purified protein sample (1-5 mg/mL)
-
This compound (freshly prepared stock solution in DMSO or an appropriate buffer)
-
Reaction Buffer (e.g., HEPES, phosphate buffer)
-
Quenching Buffer (e.g., Tris-HCl, ammonium bicarbonate)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Buffer Exchange: Ensure the protein sample is in a suitable reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines (like Tris) that can react with the cross-linker.
-
Cross-linker Addition: Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. Optimization of incubation time may be required.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Denaturation and Reduction: Add urea to a final concentration of 8 M to denature the proteins. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines.
-
Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent prior to mass spectrometry analysis.
Recommended Buffer Conditions:
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Balances reactivity of nucleophiles while maintaining protein stability. |
| Temperature | 4 - 25 °C | Lower temperatures can reduce non-specific reactions. |
| Molar Excess of Cross-linker | 10:1 to 100:1 | Needs to be optimized to maximize cross-links and minimize modifications. |
| Reaction Time | 30 - 120 minutes | Shorter times may be sufficient for highly reactive sites. |
Section 4: Analysis of Cross-Linked Products by Mass Spectrometry
The identification of cross-linked peptides from a complex digest mixture is a significant challenge.[2] High-resolution mass spectrometry coupled with specialized data analysis software is essential.[1][11]
LC-MS/MS Analysis:
-
The digested peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
High-resolution mass analyzers (e.g., Orbitrap, TOF) are crucial for accurate mass determination of the precursor ions.[1]
-
Fragmentation methods such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are used to generate fragment ions for peptide sequencing.
Data Analysis:
-
Specialized software (e.g., pLink, MaxLynx, MeroX) is required to search the MS/MS data against a protein sequence database to identify the cross-linked peptides.
-
These programs consider all possible peptide pairs linked by the cross-linker and score the experimental spectra against theoretical fragmentation patterns.
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No or low cross-linking efficiency | Insufficient cross-linker concentration; Inappropriate buffer pH; Short reaction time. | Increase molar excess of cross-linker; Optimize buffer pH (7.5-8.0); Increase incubation time. |
| Extensive protein precipitation | High cross-linker concentration; Protein instability. | Decrease cross-linker concentration; Perform reaction at a lower temperature (4°C); Screen for optimal buffer conditions. |
| Low number of identified cross-links | Inefficient digestion; Poor fragmentation in MS/MS; Inadequate data analysis parameters. | Ensure complete denaturation and digestion; Use a combination of fragmentation methods (CID/ETD); Optimize search parameters in the analysis software. |
Section 6: References
Sources
- 1. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. fgsc.net [fgsc.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 1-Bromo-3-hydroxypropan-2-one for the Irreversible Inhibition of Cysteine Proteases
Introduction: Targeting the Nucleophilic Heart of Cysteine Proteases
Cysteine proteases are a ubiquitous class of enzymes that play a critical role in numerous physiological and pathological processes, including protein turnover, immune response, and viral replication.[1] Their catalytic activity hinges on a highly reactive cysteine residue within the active site, which acts as a potent nucleophile to hydrolyze peptide bonds.[2][3] This nucleophilic cysteine is the lynchpin of their function, but also their Achilles' heel, presenting a prime target for therapeutic intervention and basic research. Irreversible inhibitors that form a stable, covalent bond with this active site cysteine are invaluable tools for elucidating enzyme function, validating drug targets, and developing novel therapeutics.[4][5]
1-Bromo-3-hydroxypropan-2-one is an α-haloketone, a class of compounds known for their reactivity towards nucleophiles.[6][7] This application note details the mechanism and provides comprehensive protocols for the use of this compound as an active site-directed, irreversible inhibitor of cysteine proteases, using the well-characterized enzyme papain as a model system.
Mechanism of Irreversible Inhibition
The inhibitory action of this compound is predicated on a two-step process initiated by the inherent reactivity of the cysteine protease active site.[8]
-
Non-covalent Binding: The inhibitor first docks into the active site of the cysteine protease, forming a transient, non-covalent enzyme-inhibitor (E-I) complex. This initial binding is governed by shape complementarity and electrostatic interactions between the inhibitor and the amino acid residues lining the active site cleft.
-
Covalent Modification: Once positioned in proximity to the catalytic residues, the nucleophilic thiol group of the active site cysteine attacks the electrophilic carbon atom bearing the bromine. This results in a nucleophilic substitution reaction, where the bromide ion is displaced, and a stable thioether bond is formed between the inhibitor and the enzyme. This covalent modification of the active site cysteine renders the enzyme catalytically inactive.
Diagram of the Proposed Mechanism of Inhibition
Caption: Proposed mechanism of irreversible inhibition of a cysteine protease by this compound.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibition of a model cysteine protease, papain, by this compound.
Materials and Reagents
-
Enzyme: Papain (from Carica papaya latex)
-
Inhibitor: this compound
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a suitable fluorogenic substrate
-
Buffers:
-
Activation Buffer: 100 mM Sodium Phosphate, pH 6.5, 2 mM DTT, 1 mM EDTA
-
Assay Buffer: 100 mM Sodium Phosphate, pH 6.5, 1 mM EDTA
-
-
Solvent for Inhibitor: Anhydrous DMSO
-
Detection: Spectrophotometer or fluorometer
Protocol 1: Determination of IC50
This protocol aims to determine the concentration of this compound required to inhibit 50% of the papain activity under specific conditions.
-
Papain Activation:
-
Prepare a stock solution of papain (e.g., 1 mg/mL) in Activation Buffer.
-
Incubate at 37°C for 15 minutes to ensure the active site cysteine is in its reduced, active state.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations.
-
-
Inhibition Reaction:
-
In a 96-well plate, add a fixed amount of activated papain to each well.
-
Add varying concentrations of the diluted inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a fixed time (e.g., 30 minutes) at room temperature.
-
-
Enzyme Activity Assay:
-
Initiate the reaction by adding the substrate (e.g., BAEE) to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate hydrolysis is proportional to the remaining enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the no-inhibitor control (100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Confirmation of Irreversible Inhibition by Mass Spectrometry
This protocol uses mass spectrometry to confirm the covalent modification of papain by this compound.[1][9][10]
-
Inhibition Reaction:
-
Incubate a concentrated solution of activated papain with an excess of this compound for a sufficient time to ensure complete inhibition (e.g., 1 hour).
-
Prepare a control sample of papain incubated under the same conditions without the inhibitor.
-
-
Sample Preparation for Mass Spectrometry:
-
Remove excess, unreacted inhibitor by dialysis, buffer exchange, or using a desalting column.
-
The sample is now ready for analysis by techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum for both the control and the inhibitor-treated papain.
-
Compare the molecular weight of the two samples. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of this compound minus the bromine atom confirms covalent modification.
-
Experimental Workflow for Characterizing Inhibition
Sources
- 1. Monitoring papain digestion of a monoclonal antibody by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets [frontiersin.org]
- 3. Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies [mdpi.com]
- 4. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using specificity to strategically target proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Assays Reveal Discrepancies in Inhibition Profiles for the SARS‐CoV‐2 Papain‐Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of α,β-unsaturated Ketone-based Probes for Papain-Family Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
fluorescent derivatization of 1-Bromo-3-hydroxypropan-2-one for protein labeling
Application Note & Protocol
Topic: Two-Step, Site-Specific Fluorescent Labeling of Proteins via Derivatization of 1-Bromo-3-hydroxypropan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modular Platform for Precision Protein Labeling
Fluorescent labeling is a cornerstone of modern biological and pharmaceutical research, providing a powerful means to visualize protein localization, quantify interactions, and probe conformational dynamics.[1] While numerous strategies exist for attaching fluorophores to proteins, achieving site-specificity without perturbing protein function remains a significant challenge. Direct labeling of abundant residues like lysine often results in heterogeneous products with unpredictable activity.[2]
This application note details a robust, two-step methodology for the site-specific fluorescent labeling of proteins. This strategy utilizes This compound , a bifunctional reagent, to first install a chemical "handle"—a ketone group—onto the protein backbone. This is achieved through the selective alkylation of nucleophilic amino acid residues, primarily cysteine. In a second, independent step, this ketone handle is derivatized with a fluorescent hydrazide probe, forming a stable hydrazone bond. This modular approach decouples the initial protein modification from the fluorophore conjugation, offering researchers flexibility in their choice of fluorescent reporter and greater control over the final labeled product.
Principle of the Method
The labeling strategy proceeds in two distinct chemical phases:
-
Cysteine-Directed Alkylation: The α-bromoketone functionality of this compound acts as a haloacetyl equivalent, a class of reagents well-known for their high reactivity toward sulfhydryl groups.[3][4] Under mildly alkaline conditions (pH 7.5–8.5), the deprotonated thiol of a cysteine residue acts as a potent nucleophile, attacking the carbon atom bearing the bromine atom in a classic SN2 reaction. This forms a stable thioether bond and covalently attaches a hydroxy-ketone moiety to the protein. The pH control is critical to favor the reactive thiolate anion of cysteine (pKa ~8.5) over the ε-amino group of lysine (pKa ~10.4), thereby ensuring high specificity.[5][6]
-
Ketone Derivatization via Hydrazone Formation: The newly introduced ketone group serves as a unique target for fluorescent probes containing a hydrazide functional group (-CO-NHNH₂).[7][8] In a mildly acidic environment (pH 5.0–6.0), the hydrazide undergoes a condensation reaction with the ketone to form a stable C=N hydrazone linkage. This reaction is highly chemoselective, as native amino acids do not contain ketone or aldehyde functionalities.[9]
Experimental Protocols
PART A: Cysteine-Targeted Protein Modification
This protocol describes the initial alkylation of a cysteine-containing protein with this compound.
1. Materials & Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Alkylation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Quenching Reagent: 1 M Dithiothreitol (DTT)
-
Purification: Dialysis tubing (e.g., 10 kDa MWCO) or a size-exclusion chromatography (SEC) column (e.g., G-25)
-
Purification Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (or other buffer suitable for protein stability)
2. Protocol
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in Alkylation Buffer. If the protein has existing disulfide bonds that are not structurally essential, they should be reduced by incubation with 5-10 mM DTT for 1 hour at room temperature, followed by removal of DTT via dialysis or SEC against nitrogen-sparged Alkylation Buffer.
-
Rationale: A pH of 8.0 ensures the target cysteine thiol is sufficiently deprotonated to its reactive thiolate form, enhancing its nucleophilicity while minimizing the reactivity of lysine ε-amino groups.[5] EDTA is included to chelate trace metals that can catalyze thiol oxidation.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Rationale: The reagent is moisture-sensitive and should be prepared fresh to ensure maximum reactivity. DMSO is a suitable solvent that is miscible with the aqueous buffer.
-
-
Alkylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution.
-
Example: For 1 mL of a 50 µM protein solution, add 10 µL of the 100 mM reagent stock for a 20-fold molar excess.
-
Incubate the reaction for 90 minutes at room temperature, protected from light.
-
Rationale: A molar excess of the alkylating agent drives the reaction to completion. The reaction time is a balance between achieving high labeling efficiency and minimizing potential side reactions or protein degradation.
-
-
Quenching the Reaction:
-
Add DTT from the 1 M stock to a final concentration of 20 mM to quench any unreacted this compound. Incubate for 15 minutes.
-
Rationale: DTT is a thiol-containing molecule that will scavenge any remaining electrophilic reagent, preventing further modification of the protein.
-
-
Purification of Modified Protein:
-
Remove the excess reagent and quenching agent by dialyzing the reaction mixture against 2-4 L of Purification Buffer overnight at 4°C, with at least two buffer changes. Alternatively, use a desalting SEC column equilibrated with the Purification Buffer.
-
The resulting ketone-modified protein can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
PART B: Fluorescent Labeling of Ketone-Modified Protein
This protocol describes the conjugation of a fluorescent hydrazide to the ketone handle installed in Part A.
1. Materials & Reagents
-
Ketone-modified protein (from Part A)
-
Fluorescent Hydrazide (e.g., Alexa Fluor™ 488 Hydrazide, Dansyl Hydrazide)
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purification: Dialysis or SEC column as described in Part A.
-
Purification Buffer: As described in Part A.
2. Protocol
-
Buffer Exchange (if necessary):
-
Ensure the ketone-modified protein is in the Labeling Buffer (pH 5.5). This can be achieved through dialysis or a buffer exchange column.
-
Rationale: A slightly acidic pH of 5.5 is optimal for catalyzing the formation of the hydrazone bond while maintaining the stability of most proteins.[7]
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the chosen fluorescent hydrazide in anhydrous DMSO.
-
Rationale: Many fluorescent dyes are hydrophobic and require an organic solvent like DMSO for solubilization.
-
-
Labeling Reaction:
-
Add a 20- to 50-fold molar excess of the fluorescent hydrazide stock solution to the ketone-modified protein solution.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Rationale: A molar excess of the fluorophore ensures efficient labeling of the ketone handles. Protecting the reaction from light is crucial to prevent photobleaching of the fluorescent dye.
-
-
Purification of Labeled Protein:
-
Remove the unreacted fluorescent hydrazide by extensive dialysis against Purification Buffer at 4°C in the dark. Continue until no fluorescence is detected in the dialysis buffer. Alternatively, use an SEC column.
-
Rationale: Complete removal of the free dye is critical for accurate downstream quantification and to minimize background fluorescence in imaging applications.[7]
-
-
Storage:
-
Store the final fluorescently labeled protein at 4°C, protected from light. For long-term storage, add glycerol to 10-50% (v/v) and store at -20°C or -80°C.
-
Characterization and Data Analysis
Determination of Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules per protein molecule, can be determined using UV-Visible spectrophotometry.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (Aₘₐₓ).
-
Calculate the protein concentration, correcting for the fluorophore's absorbance at 280 nm.
-
Calculate the DOL using the following formula:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
DOL = Aₘₐₓ / (ε_dye × Protein Concentration)
Where:
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the fluorophore at its Aₘₐₓ (in M⁻¹cm⁻¹).
-
CF: Correction factor = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at Aₘₐₓ).
-
Table 1: Sample DOL Calculation Data
| Parameter | Value | Unit | Description |
| A₂₈₀ | 0.85 | a.u. | Absorbance of labeled protein at 280 nm |
| A₄₉₄ (Alexa Fluor 488) | 0.42 | a.u. | Absorbance of labeled protein at 494 nm |
| ε_protein | 65,000 | M⁻¹cm⁻¹ | Molar extinction coefficient of protein |
| ε_dye (AF488) | 71,000 | M⁻¹cm⁻¹ | Molar extinction coefficient of dye |
| CF (AF488) | 0.11 | - | Correction factor for AF488 |
| Calculated Protein Conc. | 1.24 x 10⁻⁵ | M | [0.85 - (0.42 x 0.11)] / 65000 |
| Calculated DOL | 0.48 | - | 0.42 / (71000 x 1.24e-5) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DOL in Part A | Inefficient alkylation; Cysteine residue is inaccessible or oxidized; Reagent degraded. | Ensure protein is fully reduced before starting. Increase molar excess of the bromoketone (up to 50x). Increase reaction time. Prepare fresh reagent stock immediately before use. |
| Low DOL in Part B | Inefficient hydrazone formation; Protein precipitated at acidic pH. | Increase molar excess of fluorescent hydrazide. Increase reaction time. Confirm protein stability at pH 5.5; if unstable, try a slightly higher pH (e.g., 6.0-6.5), though this may slow the reaction. |
| Protein Precipitation | Protein instability in reaction buffer; High concentration of organic solvent (DMSO). | Perform a buffer screen to find optimal stability conditions. Ensure the volume of DMSO added does not exceed 10% of the total reaction volume. Perform reactions at 4°C. |
| High Background Signal | Incomplete removal of free fluorescent dye. | Extend dialysis time with more buffer changes. Use a larger bed volume for size-exclusion chromatography. Confirm removal by checking for fluorescence in the final purification flow-through. |
| Non-specific Labeling | Reaction conditions too harsh (e.g., pH too high in Part A). | Strictly maintain the pH for the alkylation step at or below 8.0 to minimize reaction with lysines. Reduce the molar excess of the alkylating reagent. |
References
-
Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. PMC - NIH. [Link]
-
Context-Dependence of the Reactivity of Cysteine and Lysine Residues. PubMed. [Link]
-
Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. PMC - NIH. [Link]
-
Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry. [Link]
-
Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens. ResearchGate. [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. [Link]
-
A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. NIH. [Link]
-
Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
using 1-Bromo-3-hydroxypropan-2-one to study enzyme kinetics
An In-Depth Guide to Utilizing 1-Bromo-3-hydroxypropan-2-one for Advanced Enzyme Kinetic Studies
Abstract
This application note provides a comprehensive guide for researchers, biochemists, and drug development professionals on the use of this compound as a chemical probe for studying enzyme kinetics. We delve into the underlying mechanism of this affinity label, its applications in active site characterization, and provide detailed, field-proven protocols for determining the kinetic parameters of irreversible enzyme inhibition. This guide is designed to bridge theory with practice, enabling robust and reproducible experimental design and data interpretation.
Introduction: Unmasking Enzyme Mechanisms with a Reactive Probe
The study of enzyme kinetics is fundamental to understanding biological pathways, elucidating disease mechanisms, and developing novel therapeutics.[1][2] While reversible inhibitors are widely studied, irreversible inhibitors provide a unique and powerful lens through which to examine enzyme function. This compound is a bifunctional reagent that serves as a classic example of an affinity label, a class of irreversible inhibitors designed to specifically modify active site residues.[3][4][5]
Affinity labels operate via a two-step mechanism: an initial, reversible binding to the enzyme's active site, driven by structural similarities to the natural substrate, followed by the formation of a stable, covalent bond with a nearby nucleophilic amino acid residue.[4][6] This process leads to time-dependent, irreversible inactivation of the enzyme.[7] The strategic use of this compound allows for:
-
Identification of Catalytic Residues: Pinpointing specific amino acids within the active site that are crucial for catalysis.[8]
-
Quantification of Inhibition Potency: Determining key kinetic constants such as KI and kinact that provide a more detailed profile of inhibitor interaction than a simple IC50 value.[9][10]
-
Validation of Active Site Binding: Confirming that an inhibitor targets the catalytic center through substrate protection experiments.[11]
This document will guide the user through the theoretical framework and practical execution of experiments employing this versatile chemical tool.
Reagent Profile and Critical Safety Precautions
Physicochemical Data
A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [12] |
| Synonyms | 1-Bromo-3-hydroxyacetone | [13][14] |
| CAS Number | 38987-72-3 | [12][13][15] |
| Molecular Formula | C₃H₅BrO₂ | [12] |
| Molecular Weight | 152.97 g/mol | [12] |
| Appearance | Varies; often a liquid or low-melting solid | N/A |
| Boiling Point | 212.5 ± 15.0 °C at 760 mmHg | [13] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [16] |
Mandatory Safety Protocols
This compound and related α-haloketones are hazardous compounds. They are potent irritants and lachrymators. All handling must be performed in a certified chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[17]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[17][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[17]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17]
The Two-Step Mechanism of Irreversible Inactivation
The efficacy of this compound as a research tool stems from its specific mechanism of action, which can be dissected into two distinct phases. This process is characteristic of affinity labels.[4][6]
-
Reversible Binding (Formation of the E.I Complex): The inhibitor [I] first binds non-covalently to the enzyme's [E] active site to form a reversible enzyme-inhibitor complex (E.I). This initial binding is governed by an affinity constant, KI, and is predicated on the inhibitor possessing structural features that are recognized by the active site.
-
Irreversible Covalent Modification (Formation of E-I): Once positioned within the active site, the electrophilic carbon of the bromoketone moiety is susceptible to nucleophilic attack by a nearby amino acid side chain (e.g., the sulfhydryl group of cysteine, the imidazole of histidine, or the carboxylate of aspartate/glutamate).[3] This chemical reaction forms a stable covalent bond, resulting in the irreversibly inactivated enzyme (E-I). The rate of this step is defined by the first-order rate constant, kinact.
This kinetic model distinguishes affinity labels from simple reversible inhibitors and provides a richer quantitative description of the enzyme-inhibitor interaction.
Caption: Workflow for determining kinetic parameters of irreversible inhibition.
Protocol 2: Substrate Protection Experiment
A. Procedure
-
Set up three primary experimental conditions in parallel:
-
Control: Enzyme + Assay Buffer.
-
Inhibition: Enzyme + this compound (at a concentration of ~KI).
-
Protection: Enzyme + Saturating Substrate (pre-incubate for 5-10 minutes) followed by the addition of this compound to the same final concentration as the "Inhibition" condition.
-
-
Incubate all three reactions for a fixed period of time, chosen from the previous experiment to yield significant (~50-80%) inhibition.
-
After incubation, quench all reactions by diluting aliquots into the activity assay mix (which contains substrate).
-
Measure the residual enzyme activity for each condition.
B. Expected Results
The activity in the "Protection" sample should be significantly higher than in the "Inhibition" sample, and closer to the "Control" sample. This result confirms that the inhibitor and substrate compete for the same binding site.
Data Presentation and Interpretation
Raw data should be processed and presented clearly. The final kinetic parameters provide deep insight into the inhibitor's behavior.
Table 1: Example Data for Calculating kinact and KI
| Inhibitor [I] (µM) | Apparent Rate Constant, kobs (s⁻¹) |
| 0 | 0.0000 |
| 10 | 0.0008 |
| 25 | 0.0018 |
| 50 | 0.0029 |
| 100 | 0.0040 |
| 200 | 0.0050 |
Table 2: Final Kinetic Parameters
| Parameter | Value | Interpretation |
| KI | 65 µM | Concentration of inhibitor for half-maximal rate of inactivation. |
| kinact | 0.0065 s⁻¹ | Maximal rate of inactivation at saturating inhibitor concentration. |
| kinact/KI | 100 M⁻¹s⁻¹ | Second-order rate constant; an index of overall inhibitor efficiency. |
-
A low KI value indicates high initial binding affinity.
-
A high kinact value indicates rapid covalent bond formation after binding.
-
The efficiency constant (kinact/KI) is the most important parameter for comparing different irreversible inhibitors, as it accounts for both binding and reactivity.
Conclusion
This compound is a powerful and accessible tool for the detailed investigation of enzyme mechanisms and inhibition. By functioning as an affinity label, it facilitates the identification of active site residues and allows for the precise determination of the kinetic constants that define irreversible inhibition. The protocols and principles outlined in this guide provide a robust framework for employing this reagent to gain deeper insights into enzyme function, supporting both basic research and advanced drug discovery programs.
References
- Methods in Molecular Biology (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Springer.
- Creative Enzymes. Active-Site Probe Labeling of Enzymes.
- Valero, E., Varón, R., & García-Carmona, F. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The Biochemical journal, 283 ( Pt 3), 847–852.
- Adam, G. C., Cravatt, B. F., & Sorensen, E. J. (2002). Mapping enzyme active sites in complex proteomes. Molecular & cellular proteomics : MCP, 1(10), 828–835.
- Chemistry For Everyone (2024).
- Wikipedia. Enzyme inhibitor.
- MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition.
- Fang, H., Peng, B., Ong, S. Y., Wu, Q., Li, L., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7669–7685.
- Thermo Fisher Scientific. Overview of Active Site Probes and Enrichment Kits.
- ChemRxiv (2024).
- Chemsrc. 1-Bromo-3-hydroxyacetone | CAS#:38987-72-3.
- Cardoso, J., & Cárdenas, M. L. (1991). Affinity labels as probes for the study of the nucleotide binding site of enzymes. Archivos de biologia y medicina experimentales, 24(3-4), 329–339.
- Smolecule. 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one.
- Molbase. This compound | 38987-72-3.
- PubChem. This compound.
- Wikipedia. Affinity label.
- Fisher Scientific (2009).
- Benchchem. 1-Bromo-3-hydroxybutan-2-one|CAS 134409-99-7.
- Hartman, F. C. (1977). Haloketones as affinity labeling reagents. Methods in enzymology, 46, 130–153.
- Tokyo Chemical Industry Co., Ltd. (2024).
- Taylor & Francis Online. Affinity labels – Knowledge and References.
- BLD Pharm. 38987-72-3|this compound.
- Jack Westin.
- Wikipedia. Enzyme kinetics.
- Bionity. Enzyme kinetics.
- Assay Guidance Manual (2012). Mechanism of Action Assays for Enzymes.
- Sigma-Aldrich. This compound.
- ResearchGate. of the affinity labeling technique for labeling enzymes.
- Chemrio. 1-bromo-3-hydroxy-propan-2-one.
- Chemistry LibreTexts (2024). 10.
- UCIBio (2010). 21.05 Mechanism-based Inhibition of Enzymes. YouTube.
- Moof University (2013). Enzymes (Part 2 of 5) - Enzyme Kinetics and The Michaelis Menten Model. YouTube.
- ResearchGate. Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis.
- Organic Syntheses. bromoacetone.
- Research Square (2012).
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(3), 527.
- Lecturio (2018). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. YouTube.
- Ambeed. 38987-72-3 | this compound.
- Parravicini, C., et al. (2018). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. MedChemComm, 9(1), 125–130.
Sources
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. Enzyme_kinetics [bionity.com]
- 3. biologiachile.cl [biologiachile.cl]
- 4. Affinity label - Wikipedia [en.wikipedia.org]
- 5. Haloketones as affinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Mapping enzyme active sites in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. This compound | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-3-hydroxyacetone | CAS#:38987-72-3 | Chemsrc [chemsrc.com]
- 14. 3-bromo-1-hydroxy-2-propanone; 1-bromo-3-hydroxy-propan-2-one; 3-bromo-1-hydroxypropan-2-one; 1-bromo-3-hydroxypropanone; 2-Propanone,1-bromo-3-hydroxy | Chemrio [chemrio.com:9999]
- 15. molbase.com [molbase.com]
- 16. 38987-72-3|this compound|BLD Pharm [bldpharm.com]
- 17. fishersci.com [fishersci.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Guide to 1-Bromo-3-hydroxypropan-2-one in Cell-Based Assays for Target Identification
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-bromo-3-hydroxypropan-2-one as a chemical probe for target identification in cell-based assays. We will delve into the underlying mechanism of this electrophilic probe, provide detailed, field-proven protocols for its use, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable results for the discovery of novel protein targets.
Introduction: The Power of Covalent Probes in Target Discovery
The identification of a drug's molecular target is a critical step in understanding its mechanism of action and potential off-target effects. Covalent inhibitors and probes have seen a resurgence in drug discovery, offering distinct advantages such as high potency and prolonged duration of action.[1][2] These molecules typically contain a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[3][4] This irreversible interaction allows for the confident identification of the target protein, even for low-affinity interactions that might be missed in reversible binding assays.[5]
This compound is a valuable tool in this context. It is a structural analog of dihydroxyacetone, a key metabolite in glycolysis. Its electrophilic nature, conferred by the bromine atom, allows it to act as a reactive probe to covalently label proteins that bind to it or its phosphorylated form, dihydroxyacetone phosphate (DHAP).[6][7] DHAP is a crucial intermediate in cellular metabolism, serving as a substrate for numerous enzymes.[8][9] By using this compound in cell-based systems, researchers can identify these DHAP-interacting proteins in their native cellular environment, providing critical insights into metabolic pathways and potential drug targets.[10][11]
Mechanism of Action: Covalent Modification of Target Proteins
The utility of this compound as a probe lies in its ability to form a stable covalent bond with nucleophilic residues within the binding site of a target protein. The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing effects of both the adjacent ketone and the bromine atom, which is a good leaving group. This makes it susceptible to attack by nucleophilic amino acid side chains such as cysteine, lysine, or histidine.
The proposed mechanism involves the nucleophilic residue of a target protein attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a covalent bond between the protein and the probe.
Caption: General experimental workflow for target identification.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
The choice of cell line is critical and should be relevant to the biological question being addressed. This protocol provides a general framework that can be adapted to specific cell types.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (CAS: 38987-72-3) [12]* Dimethyl sulfoxide (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Probe Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration. A concentration range of 10-100 µM is a good starting point for optimization.
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the probe.
-
Competition Control (Optional): Pre-incubate cells with a high concentration (e.g., 1-10 mM) of dihydroxyacetone or DHAP for 1-2 hours before adding the probe. This can help to identify specific binders.
-
-
Remove the old medium from the cells and replace it with the probe-containing medium or control medium.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Harvesting:
-
After incubation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any unbound probe.
-
Proceed immediately to cell lysis.
-
| Parameter | Recommended Starting Range |
| Probe Concentration | 10 - 100 µM |
| Incubation Time | 1 - 4 hours |
| Cell Confluency | 70 - 80% |
Protocol 2: Cell Lysis and Protein Extraction
This protocol is designed to efficiently lyse cells and extract total protein while preserving the covalent modifications.
Materials:
-
Lysis Buffer: RIPA buffer or a similar buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
Procedure:
-
Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the washed cell monolayer.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Further lyse the cells by sonicating the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Storage: Aliquot the lysate and store at -80°C until ready for proteomic analysis.
Protocol 3: Proteomic Sample Preparation for Mass Spectrometry
This protocol details the preparation of protein samples for analysis by mass spectrometry. [13] Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 desalting columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) from each sample and adjust the volume to be equal with lysis buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the samples 5-fold with 50 mM ammonium bicarbonate to reduce the detergent concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 columns according to the manufacturer's instructions.
-
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and store them at -80°C.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
The analysis of the prepared peptides is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid in water and inject them into an LC-MS/MS system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode.
-
Database Search:
-
Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Set oxidation of methionine and the modification by 1-hydroxypropan-2-one (mass shift of +73.026 Da on C, K, H) as variable modifications.
-
-
Target Identification:
-
Identify proteins that are consistently and significantly labeled with the probe compared to the vehicle control.
-
In competition experiments, true targets should show reduced labeling in the presence of the competitor.
-
The identification of the specific peptide containing the modification provides strong evidence for direct interaction.
-
Safety and Handling
This compound is a reactive chemical and should be handled with care. [14][15]It is advisable to consult the Safety Data Sheet (SDS) before use. [16][17]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [14]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [15]Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. [14]* Disposal: Dispose of waste according to local regulations.
References
-
Schümperli, M., Pellaux, R., & Panke, S. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied Microbiology and Biotechnology, 75(1), 33–45. [Link]
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Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link]
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Domainex. (n.d.). Covalent inhibitor drug discovery. [Link]
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Parker, C. G., & Cravatt, B. F. (2018). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 4(3), 326–335. [Link]
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CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]
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Wikipedia. (n.d.). Targeted covalent inhibitors. [Link]
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Serafim, R. A. M., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1838. [Link]
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Extance, A. (2017). Covalent inhibitor drugs. Chemistry World. [Link]
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Richard, P., et al. (2005). Enzymes for the NADPH-dependent reduction of dihydroxyacetone and D-glyceraldehyde and L-glyceraldehyde in the mould Hypocrea jecorina. FEBS Journal, 272(11), 2862–2873. [Link]
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Wang, Y., et al. (2022). A Nucleophilic Chemical Probe Targeting Electrophilic Functional Groups in an Untargeted Way to Explore Cysteine Modulators in Natural Products. Angewandte Chemie International Edition, 61(36), e202206272. [Link]
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Gehrtz, P. H., & London, N. (2021). Electrophilic Natural Products as Drug Discovery Tools. Trends in Pharmacological Sciences, 42(6), 434–447. [Link]
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ResearchGate. (n.d.). Chemical and enzymatic routes to dihydroxyacetone phosphate. [Link]
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Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]
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PubChem. (n.d.). This compound. [Link]
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MDPI. (2023). Regulating Glycerol Metabolism to Investigate the Effects of Engineered Saccharomyces cerevisiae on Simulated Wine Flavor Compounds. [Link]
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Metairis. (2023). Understanding Dihydroxyacetone Phosphate (DHAP): A Key Player in Metabolism. [Link]
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Chem Service. (2015). SAFETY DATA SHEET. [Link]
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Ichor Life Sciences. (n.d.). Cell Based Assays Services. [Link]
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Zhang, H., et al. (2021). Bioorthogonally activated reactive species for target identification. Cell Chemical Biology, 28(8), 1187–1197.e6. [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]
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Icosagen. (n.d.). Cell-Based Assays. [Link]
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PubChem. (n.d.). Hydroxyacetone. [Link]
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Melani, R. D., et al. (2021). Sample preparation and cleanup methods for clinical top-down proteomics. Expert Review of Proteomics, 18(8), 625–639. [Link]
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Wikipedia. (n.d.). Hydroxyacetone. [Link]
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IDeA National Resource for Quantitative Proteomics. (2024). Advances in proteomics sample prep reagents and quantitative MS workflows. YouTube. [Link]
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Lapek, J. D., & Greening, D. W. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 94(1), e68. [Link]
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Wikipedia. (n.d.). Bromoacetone. [Link]
-
BioPhorum. (2022). Industry approaches to automation of cell-based bioassay webinar. YouTube. [Link]
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synthesis of 1-Bromo-3-hydroxypropan-2-one derivatives for specific applications
This compound and its derivatives are far more than simple chemical intermediates; they are enabling tools for innovation in medicinal chemistry and beyond. Their predictable reactivity and synthetic accessibility allow researchers to construct complex molecules with high precision. Future efforts will likely focus on developing even more selective and environmentally benign ("greener") halogenation methods and expanding their application in areas like chemical probe development to further unravel complex biological pathways. [2][8]
References
-
α-Haloketones as versatile building blocks in organic synthesis. ResearchGate. Available at:[Link]
-
α-halo ketones – Knowledge and References. Taylor & Francis Online. Available at:[Link]
-
Synthetic Access to Aromatic α-Haloketones. MDPI. Available at:[Link]
-
α-Halo ketone - Wikipedia. Wikipedia. Available at:[Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone,... ResearchGate. Available at:[Link]
-
CAS#:81633-02-5 | 2-bromo-3-hydroxy-1,3-diphenylpropan-1-one. Chemsrc. Available at:[Link]
-
This compound | C3H5BrO2. PubChem. Available at:[Link]
- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. Google Patents.
-
Molecular docking results of bromo-compounds in the catalytic ((A) for... ResearchGate. Available at:[Link]
-
Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Royal Society of Chemistry. Available at:[Link]
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Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. ResearchGate. Available at:[Link]
-
Exploiting the Chalcone Scaffold to Develop Multifunctional Agents for Alzheimer's Disease. National Center for Biotechnology Information (NCBI). Available at:[Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. PubMed. Available at:[Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3-hydroxypropan-2-one Labeling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Bromo-3-hydroxypropan-2-one for biomolecule labeling. As an α-halo ketone, this reagent is a powerful tool for alkylating nucleophilic residues, but its successful application requires careful control of reaction parameters.
Understanding the Chemistry: The "Why" Behind the Protocol
This compound is an electrophilic reagent designed to form stable, covalent bonds with nucleophilic functional groups on biomolecules.[1][2] Its primary utility lies in the alkylation of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the electron-rich sulfur atom of a cysteine attacks the carbon atom bearing the bromine, displacing the bromide ion.[3]
The reactivity of this α-halo ketone is significantly enhanced by the adjacent carbonyl group, which withdraws electron density and makes the α-carbon more electrophilic.[2] This inherent reactivity is key to its function but also necessitates precise control to avoid off-target reactions.
Caption: SN2 reaction of this compound with a cysteine thiolate.
Frequently Asked Questions (FAQs)
This section addresses common queries and foundational concepts for successful labeling.
Q1: What is the optimal pH for labeling cysteine residues?
A: The optimal pH range is typically between 7.5 and 8.5. The key is to deprotonate the cysteine's thiol group (R-SH, pKa ≈ 8.5) to its more nucleophilic thiolate form (R-S⁻) without significantly increasing the reactivity of other nucleophilic residues like lysine (R-NH₂, pKa ≈ 10.5).[4] Operating at a pH slightly below or at the pKa of the thiol group provides a sufficient concentration of the reactive thiolate for efficient labeling while minimizing side reactions.[5]
Q2: My labeling efficiency is very low. What are the common causes?
A: Low labeling yield is a frequent issue that can stem from several factors:
-
Incorrect pH: If the pH is too low (<7), the concentration of the reactive thiolate form of cysteine is insufficient.
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or extraneous thiols (e.g., DTT, β-mercaptoethanol) will compete with the target protein for the labeling reagent, drastically reducing yield.[6][7]
-
Reagent Instability: this compound is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH. Always prepare the reagent solution fresh immediately before use.
-
Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.[8][9]
-
Improper Reagent Storage: Like many reactive chemicals, this compound should be stored under recommended conditions (cool, dry) to prevent degradation.
Q3: How can I prevent non-specific labeling of other amino acids like lysine or histidine?
A: While cysteine is the primary target, other nucleophilic residues can react, particularly under suboptimal conditions. To enhance specificity:
-
Control the pH: Avoid pH values above 8.5, which increasingly deprotonate the ε-amino group of lysine, making it a more potent nucleophile.
-
Optimize Molar Ratio: Use the lowest effective molar excess of the labeling reagent. A high excess can drive less favorable side reactions.
-
Limit Reaction Time: Perform a time-course study to find the shortest time required for sufficient cysteine labeling. Extended reaction times increase the likelihood of off-target modifications.
Q4: Which buffers are compatible with this labeling chemistry?
A: Use non-nucleophilic buffers. Phosphate-buffered saline (PBS), HEPES, and borate buffers are excellent choices. Always verify that the buffer composition is free of primary amine contaminants.[6][7]
| Buffer Type | Recommendation | Rationale |
| Phosphate (PBS), HEPES | Highly Recommended | Inert and non-nucleophilic; will not compete in the reaction. |
| Tris, Glycine | Avoid | Contain primary amines that are highly reactive with α-halo ketones.[6][7] |
| Citrate, Acetate | Use with Caution | Generally compatible, but ensure the pH is adjusted to the optimal range (7.5-8.5).[10] |
Troubleshooting Guides
This section provides a systematic approach to resolving common experimental failures.
Guide 1: Low or No Labeling Yield
Problem: Analysis (e.g., via mass spectrometry or gel shift) indicates that the target protein is not being labeled or the degree of labeling (DOL) is unacceptably low.
Caption: Workflow for troubleshooting low labeling yield.
Step-by-Step Troubleshooting Protocol
-
Verify Reagent and Protein Quality:
-
Reagent: Prepare a fresh stock solution of this compound in an anhydrous solvent like DMF or DMSO immediately before use.[7]
-
Protein: Ensure the protein concentration is accurate and that the protein has been properly purified away from interfering substances. Use methods like dialysis or spin columns for buffer exchange into a compatible buffer (see Protocol 1).[8][11]
-
-
Optimize Reaction Conditions:
-
pH: Confirm the pH of your reaction mixture is within the 7.5-8.5 range.
-
Molar Ratio: If the yield is low at a 10:1 molar ratio (reagent:protein), perform a titration experiment. Set up parallel reactions with increasing ratios (e.g., 5:1, 10:1, 20:1, 50:1). Incubate for a fixed time (e.g., 1 hour at room temperature) and analyze the DOL for each.
-
-
Address Cysteine Accessibility:
-
If optimization of conditions does not improve the yield, the target cysteine may be inaccessible.[9]
-
For proteins with disulfide bonds: Pre-treat the protein with a mild, non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bridges and expose previously unavailable cysteines. TCEP is compatible with alkylation chemistry and does not need to be removed before adding the labeling reagent.
-
Guide 2: Non-Specific Labeling or Protein Precipitation
Problem: The reaction results in heterogeneous products with multiple labels, or the protein precipitates out of solution during or after the reaction.
Step-by-Step Troubleshooting Protocol
-
Refine Reaction Conditions for Specificity:
-
Lower the pH: Decrease the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5). This reduces the nucleophilicity of lysine residues more significantly than cysteine residues, improving specificity.[5]
-
Reduce Molar Excess: Use the lowest molar ratio of labeling reagent that provides an acceptable DOL, as determined from your titration experiment.
-
Decrease Temperature and Time: Perform the reaction at 4°C for a longer period (e.g., 2-4 hours) or at room temperature for a shorter time (e.g., 30 minutes).
-
-
Manage Protein Solubility:
-
Precipitation is often caused by over-labeling, which can alter the protein's isoelectric point and surface charge.[7] All the steps listed above to improve specificity will also help prevent precipitation.
-
Ensure the initial protein concentration is not too high. Proteins are more prone to aggregation at higher concentrations.[7]
-
After the reaction, if the purified protein is prone to precipitation, consider adding a stabilizing agent or adjusting the pH of the final storage buffer.[7]
-
Key Experimental Protocols
Protocol 1: Standard Labeling of a Cysteine-Containing Protein
This protocol provides a starting point for labeling a protein with a reactive cysteine.
Materials:
-
Protein of interest (>95% purity) at 1-5 mg/mL.
-
Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine.
-
Desalting column (e.g., Zeba™ Spin Desalting Column) for buffer exchange and cleanup.[11]
Methodology:
-
Protein Preparation: If the protein is not in the Labeling Buffer, perform a buffer exchange using a desalting column according to the manufacturer's instructions.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: a. Add the required volume of the reagent stock solution to the protein solution to achieve a 10-fold molar excess. For example, for 1 mL of a 100 µM protein solution, add 10 µL of the 100 mM reagent stock. b. Mix gently by pipetting. c. Incubate for 1 hour at room temperature, protected from light.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 15 minutes.
-
Purification: Remove excess reagent and quenching agent by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Determine the protein concentration and degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, Mass Spectrometry).
References
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Retrieved from [Link]
- Go, E. P., et al. (2015). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry.
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Chen, Y., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Retrieved from [Link]
- Stulík, J., et al. (2003). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Journal of Proteome Research.
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone.... Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chem Voodoo. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
Finamor, I., et al. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bromoacetone. Retrieved from [Link]
-
Allery Chemistry. (2024). AQA A level amino acids question. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
MDPI Encyclopedia. (2022). Reactive Species on Amino Acids. Retrieved from [Link]
- Al Haydar, M., et al. (2015). Effect of buffers on the ertapenem stability in aqueous solution. International Journal of Pharmacy and Pharmaceutical Sciences.
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- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
solubility issues of 1-Bromo-3-hydroxypropan-2-one in aqueous buffers
Introduction
Welcome to the technical support guide for 1-Bromo-3-hydroxypropan-2-one. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent in their work. This compound is an α-haloketone frequently employed in bioconjugation and as a synthetic intermediate.[1][2] Its structure, featuring a reactive C-Br bond and a hydroxyl group, allows for the introduction of a ketone handle onto nucleophilic targets such as proteins or other biomolecules.
However, its reactivity also presents significant challenges, particularly concerning its limited solubility and stability in the aqueous buffers required for most biological applications.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
A1: this compound is a small molecule containing both a polar hydroxyl (-OH) and a carbonyl (C=O) group, which can form hydrogen bonds with water.[4][5] This structure imparts a degree of water solubility. However, like many brominated organic compounds, its solubility in purely aqueous media is limited and can be problematic at higher concentrations.[6] It is generally more soluble in polar organic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For this reason, a common and highly recommended strategy is to prepare a concentrated stock solution in anhydrous DMF or DMSO and dilute it into the aqueous reaction buffer immediately before use.
Q2: Why does my solution of this compound become acidic and lose reactivity over time?
A2: The primary cause of instability in aqueous solutions is hydrolysis. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This reaction displaces the bromide ion, forming 3-hydroxy-2-oxopropanal and hydrobromic acid (HBr). The generation of HBr will cause the pH of an unbuffered or weakly buffered solution to drop. Under basic conditions, this degradation is significantly accelerated. The hydrolysis product is inactive for the intended alkylation reaction, leading to a loss of reactivity and low yields in conjugation experiments.[7][8]
Q3: Which aqueous buffers should I avoid when working with this reagent?
A3: You must avoid buffers containing primary or secondary amines, as these are strong nucleophiles that will react with the α-bromo ketone. This reaction will consume your reagent and compete with your intended target.
Key Buffers to AVOID:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Buffers containing free primary amines (e.g., amino acid buffers like Arginine)
Additionally, buffers containing other strong nucleophiles, such as thiols (e.g., DTT, β-mercaptoethanol), should be avoided in the reaction mixture unless they are the intended target.
Q4: What are the recommended buffers and pH range for reactions?
A4: The optimal pH is a balance between maximizing the reactivity of the target nucleophile (e.g., the thiolate anion of a cysteine residue, which is more prevalent at higher pH) and minimizing the hydrolysis of the reagent (which is faster at higher pH).
Recommended Buffers:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Phosphate buffers (e.g., PBS)
-
MES (2-(N-morpholino)ethanesulfonic acid)
Recommended pH Range:
-
A pH range of 6.5 - 7.5 is generally recommended as a starting point. This range offers a good compromise between reagent stability and the nucleophilicity of common biological targets like cysteine residues. Reactions at pH > 8.0 will result in rapid hydrolysis.
Troubleshooting Guide: Common Experimental Issues
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates upon addition to aqueous buffer. | 1. The final concentration exceeds the aqueous solubility limit. 2. The organic co-solvent concentration is too high, causing protein precipitation. | 1. Prepare a more dilute solution. Add the organic stock solution slowly to the vortexing aqueous buffer. 2. Ensure the final concentration of the organic co-solvent (e.g., DMSO, DMF) is low, typically ≤5% (v/v), to maintain protein stability. |
| Solution turns yellow or brown over time. | Degradation of the compound. This is a common sign of decomposition for brominated compounds.[9] | Prepare the solution immediately before use. Do not store stock solutions in aqueous buffers. Protect from light.[10][11] |
| Low or no yield in bioconjugation reaction. | 1. Reagent Hydrolysis: The compound degraded in the buffer before it could react with the target molecule. 2. Competitive Reaction: The buffer itself (e.g., Tris) is reacting with and consuming the compound. 3. Incorrect pH: The pH is too low, reducing the nucleophilicity of the target (e.g., cysteine thiol is protonated), or too high, causing rapid hydrolysis. | 1. Add the reagent to the reaction mixture immediately after preparing the solution. Minimize the time the reagent spends in the aqueous buffer. 2. Switch to a non-nucleophilic buffer like HEPES or Phosphate. 3. Optimize the reaction pH. Perform small-scale trials between pH 6.5 and 7.5. |
| Reaction results are inconsistent and not reproducible. | Reagent Instability: The primary cause of irreproducibility is the variable degree of reagent degradation prior to the reaction. | Standardize your workflow rigorously. Always use a freshly prepared stock solution and add it to the reaction buffer at the exact same point in every experimental replicate. |
Visualized Workflows and Mechanisms
Decision Workflow for Buffer Selection
This diagram outlines the logical steps for choosing an appropriate buffer system to maximize the stability and efficacy of this compound.
Caption: Buffer selection workflow for this compound.
Competing Reaction Pathways
This diagram illustrates the competition between the desired bioconjugation reaction (alkylation of a protein thiol) and the undesirable degradation pathway (hydrolysis).
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution to minimize aqueous hydrolysis prior to use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weighing: Tare a clean, dry microcentrifuge tube or vial. Weigh the desired amount of this compound directly into the container. Perform this step quickly as the compound can be hygroscopic.
-
Solvent Addition: Under a fume hood, add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved.
-
Inert Gas Purge: Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) to displace air and moisture.
-
Storage (Self-Validation):
-
Short-Term: This stock solution should be considered highly perishable and must be prepared fresh for each experiment.
-
Do NOT store this stock solution, even at low temperatures, for extended periods. Degradation can still occur in organic solvents if any moisture is present.[9] The most reproducible results are obtained from a freshly weighed and dissolved sample.
-
Protocol 2: General Procedure for Protein Conjugation
This protocol provides a starting point for the alkylation of cysteine residues on a protein.
Materials:
-
Protein solution in a recommended buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.2)
-
Freshly prepared 100 mM this compound stock solution in anhydrous DMSO (from Protocol 1)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure your protein solution is at the desired concentration in the chosen reaction buffer. If the protein has been stored with thiol-containing reagents (like DTT), these must be removed by dialysis or using a desalting column prior to the reaction.
-
Reaction Setup:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (a 10 to 20-fold molar excess is a common starting point).
-
While gently stirring or vortexing the protein solution, add the calculated volume of the stock solution in a dropwise manner. This slow addition minimizes local high concentrations that could cause precipitation.
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 4-6 hours. The optimal time and temperature should be determined empirically for your specific system.
-
Quenching (Optional but Recommended): To stop the reaction, add a small molecule nucleophile like β-mercaptoethanol or L-cysteine to a final concentration of ~10 mM to scavenge any unreacted this compound.
-
Purification: Immediately purify the conjugated protein from excess reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis against a suitable storage buffer.
-
Validation: Characterize the resulting conjugate using techniques such as mass spectrometry (to confirm the mass addition) and functional assays (to ensure the protein remains active). This step is critical for validating the success of the conjugation.
References
-
This compound | 38987-72-3-Molbase. (n.d.). Molbase. Retrieved January 22, 2026, from [Link]
-
Table 2 Solubility of different ketones in the buffer medium and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
This compound | C3H5BrO2 | CID 11744828. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1-Bromo-3-hydroxyacetone | CAS#:38987-72-3. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]
-
What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? (2024, February 15). Discussion Forum. Retrieved January 22, 2026, from [Link]
-
Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017, May 1). PMC - NIH. Retrieved January 22, 2026, from [Link]
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Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. (n.d.). NCERT. Retrieved January 22, 2026, from [Link]
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Bioconjugation application notes. (n.d.). Retrieved January 22, 2026, from [Link]
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Bioconjugation Chemistry: Challenges and Solutions. (2022, December 1). kbDNA. Retrieved January 22, 2026, from [Link]
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The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education. Retrieved January 22, 2026, from [Link]
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POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1,2-Dibromo-3-Chloropropane. (n.d.). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
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preventing non-specific labeling with 1-Bromo-3-hydroxypropan-2-one
Welcome to the technical support center for the effective use of 1-Bromo-3-hydroxypropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving specific covalent labeling of target biomolecules while minimizing non-specific interactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about the reactivity of this compound and the principles behind non-specific labeling.
Q1: What is this compound and how does it label proteins?
A: this compound is a covalent labeling reagent. Its reactivity stems from the α-bromo ketone functional group.[1][2] The carbon atom attached to the bromine is highly electrophilic, meaning it is susceptible to attack by nucleophiles. In a biological context, the nucleophilic side chains of certain amino acids on a protein's surface will attack this carbon, displacing the bromide ion and forming a stable, permanent covalent bond.
Q2: Which amino acid residues are most likely to be labeled?
A: The reactivity of amino acid side chains is highly dependent on their nucleophilicity and the reaction pH.[3][4][5] Generally, the most reactive residues for this type of alkylating agent are:
-
Cysteine (Thiol group, -SH): The thiol group is a strong nucleophile, especially when deprotonated (as a thiolate anion, -S⁻). It is often the most reactive residue.
-
Histidine (Imidazole group): The nitrogen atoms in the imidazole ring are effective nucleophiles.
-
Lysine (Amine group, -NH₂): The primary amine at the end of its side chain is nucleophilic when it is in its unprotonated, neutral state.[4]
-
Methionine (Thioether group): Can be targeted, though generally less reactive than cysteine.
-
Aspartate & Glutamate (Carboxyl groups): These can act as nucleophiles but are generally less reactive than the others under typical physiological conditions.
Q3: What causes non-specific labeling with this reagent?
A: Non-specific labeling occurs when the reagent reacts with amino acids outside of the intended target site or binds to unintended proteins.[6] This is primarily caused by two factors:
-
High Reactivity: The α-bromo ketone is an inherently reactive functional group designed to form covalent bonds.[2][7] If the reaction conditions are too harsh (e.g., high pH, high reagent concentration, long incubation time), the reagent will react with any moderately nucleophilic residue it encounters on the protein surface.
-
Solvent Accessibility: Any reactive amino acid residue that is exposed to the solvent is a potential target for modification.[8][9][10] Specificity is typically achieved when the reagent has a higher affinity for a particular binding pocket or site, allowing the targeted reaction to occur at a much faster rate than random surface labeling.
Q4: How does pH influence labeling specificity?
A: pH is arguably the most critical parameter for controlling specificity. It directly affects the protonation state of amino acid side chains, which dictates their nucleophilicity.[3][5][11]
-
Low pH (Acidic): Lysine residues (pKa ~10.4) are fully protonated (-NH₃⁺) and non-nucleophilic.[4] Cysteine residues (pKa ~8.5) are mostly protonated (-SH) and less reactive. This can increase specificity if your target site contains an unusually reactive residue that maintains nucleophilicity at lower pH.
-
Neutral pH (~7.4): A significant portion of cysteine residues will be deprotonated and highly reactive. The catalytic lysines in some proteins can have a lowered pKa, making them reactive at this pH.[4] Histidine (pKa ~6.0) is largely deprotonated and reactive. This is often a good starting point but can lead to non-specific labeling of reactive surface residues.
-
High pH (Alkaline): Lysine residues become deprotonated (-NH₂) and highly nucleophilic, dramatically increasing the chances of non-specific surface labeling.[12] While reaction rates increase, specificity is often lost.
Part 2: Troubleshooting Guide for Non-Specific Labeling
This section provides solutions to common experimental problems in a question-and-answer format.
Symptom: My Western blot or mass spectrometry data shows multiple labeled species or modifications at unintended sites.
Q: My reagent concentration seems too high. How do I determine the optimal molar ratio?
A: Using a large molar excess of the labeling reagent is a common cause of non-specific modification. You must determine the optimal ratio empirically.
Solution: Perform a Molar Ratio Titration. This experiment helps you find the lowest reagent concentration that provides sufficient target labeling without excessive non-specific labeling.
Protocol: Molar Ratio Titration
-
Preparation: Prepare your target protein at a fixed concentration (e.g., 1 mg/mL) in your chosen reaction buffer.[13] Prepare a fresh, concentrated stock of this compound in a compatible organic solvent (like DMSO or DMF) immediately before use.
-
Reaction Setup: Set up a series of parallel reactions. In each tube, add the same amount of protein.
-
Titration: Add varying molar equivalents of the labeling reagent to each tube. Start with a broad range, for example: 1:1, 5:1, 10:1, 20:1, 40:1, and 100:1 (Reagent:Protein).[13]
-
Incubation: Incubate all reactions under identical conditions (e.g., 1 hour at room temperature).
-
Quenching: Stop the reaction by adding a quenching reagent (see Q&A below for details) to consume all excess this compound. A common choice is a final concentration of 50 mM Tris or 10 mM DTT.
-
Analysis: Analyze the products from each reaction using SDS-PAGE, Western blot (if you have a tag), or mass spectrometry to determine the point at which non-specific labeling becomes significant.
Q: The reaction is running for too long. How do I find the optimal incubation time?
A: The longer the reaction, the more opportunity for the reagent to react with less-reactive, off-target sites.
Solution: Conduct a Time-Course Experiment. This experiment identifies the shortest time required to achieve maximal specific labeling before non-specific labeling increases substantially.
Workflow: Optimizing Reaction Time
Caption: Workflow for a time-course labeling experiment.
Q: My buffer composition might be the problem. What is the ideal buffer and pH?
A: Buffer choice is critical. Avoid buffers with nucleophilic components, and optimize the pH to maximize the reactivity difference between your target residue and non-target residues.[14]
Solution: Screen a Panel of Buffers at Different pH Values.
| Parameter | Recommendation | Rationale |
| Buffer Type | HEPES, Phosphate (PBS), MOPS | These are non-nucleophilic and buffer well around physiological pH. |
| Avoid | Tris, Glycine, Citrate | These contain primary amines or carboxylates that can react with the α-bromo ketone, consuming your reagent and interfering with the reaction.[14] |
| pH Range | Start at pH 7.0-7.5 | This is a good physiological starting point.[13] |
| Optimization | Test a range from pH 6.0 to 8.5 | If your target is a hyper-reactive cysteine, lowering the pH may increase specificity by protonating surface lysines. If your target is a lysine, a slightly basic pH (~8.0-8.5) might be necessary, but will require shorter reaction times and lower concentrations to maintain specificity. |
Protocol: pH Optimization Screen
-
Prepare Buffers: Make a set of buffers (e.g., 100 mM Sodium Phosphate) adjusted to different pH values: 6.0, 6.5, 7.0, 7.5, 8.0.
-
Set Up Reactions: Perform the labeling reaction in each buffer, keeping the protein concentration, reagent molar ratio, and incubation time constant.
-
Quench and Analyze: Stop the reactions and analyze the results by mass spectrometry to identify the pH that provides the best ratio of specific to non-specific labeling.
Symptom: I'm not sure if my labeling is truly site-specific or just reacting with a uniquely solvent-exposed residue.
Q: How can I prove that the reagent is binding to my intended target site?
A: The gold standard for demonstrating site-specificity is a competitive labeling experiment.
Solution: Use a Known Reversible Ligand/Inhibitor. If your labeling reagent is designed to target a specific binding pocket (e.g., an enzyme's active site), pre-incubating the protein with a known reversible ligand that occupies that same site should prevent or significantly reduce covalent labeling at that site.
Mechanism: Competitive Labeling for Specificity Validation
Caption: Logic of a competitive labeling experiment.
Symptom: I see artifacts and increased non-specific labeling after stopping the reaction.
Q: How do I properly stop (quench) the labeling reaction?
A: Failure to quench the reaction allows the unreacted, excess labeling reagent to continue reacting with your protein during sample handling, purification, or preparation for analysis, leading to artifactual non-specific labeling.
Solution: Add a High Concentration of a Small Molecule Nucleophile. A "quencher" or "scavenger" is a small molecule with a highly reactive nucleophilic group that rapidly reacts with and neutralizes all remaining electrophilic reagent.
| Quenching Reagent | Final Concentration | Mechanism | Notes |
| Tris | 20-100 mM | The primary amine attacks the α-bromo ketone. | Inexpensive and effective. Ensure the final pH remains stable. |
| Dithiothreitol (DTT) | 5-20 mM | The thiol groups are extremely reactive towards the reagent. | Excellent choice, especially if reducing conditions are acceptable for the protein. |
| L-Cysteine or L-Lysine | 20-50 mM | The free amino acids act as scavengers. | Effective, but adds free amino acids to the sample which may need to be removed. |
| Hydrazines | 10-20 mM | Hydrazine is a potent nucleophile. | Very effective but can be hazardous; handle with appropriate care.[15] |
Important: Always add the quenching reagent and incubate for 15-30 minutes before proceeding to any denaturation, digestion, or purification steps.
References
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
Technology Networks. (2011, December 1). Optimizing the Labeling of Proteins. Retrieved from [Link]
-
Guttman, M., et al. (2013). Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. Journal of The American Society for Mass Spectrometry, 24(9), 1396–1406. Retrieved from [Link]
-
Jones, L. M., et al. (2015). Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. In State-of-the-Art and Emerging Technologies for Therapeutic Monoclonal Antibody Characterization Volume 3. Defining the Next Generation of Analytical and Biophysical Techniques (Vol. 1202, pp. 255–275). American Chemical Society. Retrieved from [Link]
-
Liskova, V., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(5), 1153–1164. Retrieved from [Link]
-
Astakhova, I. K., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Bioconjugate Chemistry, 23(3), 559–567. Retrieved from [Link]
-
Interchim. (2024, July). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved from [Link]
-
O'Reilly, R. K., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Molecules, 26(4), 1056. Retrieved from [Link]
-
Liau, B., et al. (2016). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling, 56(6), 1162–1172. Retrieved from [Link]
-
Prigent, S. V., et al. (2008). Covalent interactions between amino acid side chains and oxidation products of caffeoylquinic acid (chlorogenic acid). Journal of the Science of Food and Agriculture, 88(10), 1748-1754. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, November 14). Amino acids - side chain changes at various pHs [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). α-Halo ketone. In Wikipedia. Retrieved from [Link]
-
Powers, J. C. (1977). Haloketones as affinity labeling reagents. Methods in Enzymology, 46, 130-153. Retrieved from [Link]
-
Quora. (2018, May 7). How does pH affect chemical reactions and molecules (example amino acids)?. Retrieved from [Link]
-
Pearson, R. G., et al. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. Retrieved from [Link]
-
De-Pinto, E., et al. (2017). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Molecules, 22(12), 2081. Retrieved from [Link]
-
Sarbisheh, E. K., et al. (2022). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Bioconjugate Chemistry, 33(10), 1892–1903. Retrieved from [Link]
-
Das, A., & Theato, P. (2016). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Chemistry – An Asian Journal, 11(10), 1594-1605. Retrieved from [Link]
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- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting guide for 1-Bromo-3-hydroxypropan-2-one reactions
Welcome to the technical support center for 1-Bromo-3-hydroxypropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your reaction with this compound, but upon analysis, you find a low yield of your desired product or none at all.
Possible Causes and Solutions:
-
Reagent Instability: this compound can be susceptible to degradation, especially if not stored correctly. It is sensitive to light and moisture and should be stored in a cool, dark, and dry place.[1] Before use, it's advisable to check the purity of the starting material, for instance, by NMR.
-
Protocol: Always use freshly opened or properly stored reagent. If in doubt about the quality, consider purification by recrystallization or distillation under reduced pressure.
-
-
Incorrect Reaction Conditions: The reactivity of this compound is highly dependent on the reaction conditions, including solvent, temperature, and pH.
-
Temperature: For nucleophilic substitution reactions, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction and minimize side products.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are often good choices for S_N2 reactions involving this reagent.
-
pH Control: For reactions with nucleophiles like amines, maintaining the optimal pH is crucial. The nucleophile needs to be in its free base form to be reactive, but a very high pH can promote side reactions.[2]
-
-
Insufficient Nucleophilicity of the Substrate: The nucleophile you are using may not be strong enough to displace the bromide under the chosen conditions.
-
Solution: Consider using a stronger nucleophile or adding a catalyst. For instance, when reacting with a thiol, converting the thiol to a more nucleophilic thiolate with a non-nucleophilic base can increase the reaction rate.[3]
-
Issue 2: Formation of Multiple Side Products
Your reaction mixture shows several unexpected spots on TLC or peaks in your analytical chromatogram.
Possible Causes and Solutions:
-
Favorskii Rearrangement: In the presence of a base, α-haloketones like this compound can undergo a Favorskii rearrangement, leading to the formation of carboxylic acid derivatives instead of the expected substitution product.[4][5][6][7][8] This is particularly prevalent with alkoxide bases.
-
Prevention:
-
Use non-alkoxide bases if possible, such as hindered amine bases (e.g., diisopropylethylamine) or inorganic bases like potassium carbonate.
-
Carefully control the stoichiometry of the base.
-
Keep the reaction temperature low.
-
-
-
Self-Condensation or Polymerization: The bifunctional nature of this compound (an electrophilic carbon and a nucleophilic hydroxyl group) can lead to self-condensation, especially under basic conditions.
-
Prevention:
-
Use dilute reaction conditions.
-
Add the this compound slowly to the reaction mixture containing the nucleophile.
-
Protect the hydroxyl group as a silyl ether or another suitable protecting group before the reaction, followed by deprotection.
-
-
-
Reaction at the Carbonyl Group: Strong nucleophiles can attack the carbonyl group, leading to addition products.[9]
-
Prevention:
-
Choose reaction conditions that favor S_N2 substitution over carbonyl addition. This often means avoiding strongly basic and protic conditions where possible.
-
-
-
Elimination Reactions: Under certain basic conditions, elimination of HBr can occur to form an α,β-unsaturated ketone.[10][11]
-
Prevention: Use a non-basic or weakly basic medium if the desired reaction is nucleophilic substitution.
-
Issue 3: Difficulty in Product Purification
You've successfully formed your product, but isolating it in a pure form is proving to be a challenge.
Possible Causes and Solutions:
-
Co-elution of Starting Material or Side Products: The polarity of your product might be very similar to that of the starting material or byproducts, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of the more polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification technique.[12] Screening various solvents is key to finding the right conditions.
-
-
-
Product Instability during Workup or Purification: The product itself may be unstable under the purification conditions.
-
Solution:
-
Aqueous Workup: Avoid harsh acidic or basic conditions during the aqueous workup. Use saturated sodium bicarbonate for neutralization and brine to aid phase separation.[13]
-
Chromatography: If using silica gel chromatography, which is slightly acidic, consider neutralizing the silica gel with triethylamine before use if your product is acid-sensitive. Alternatively, use a different stationary phase like alumina.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store and handle this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] It is a lachrymator and can cause skin and eye irritation, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15][16]
Q2: My reaction with an amine nucleophile is not working. What should I do?
A2: Reactions with amines can be tricky due to the basicity of the amine.[17][18][19]
-
Protonation: The amine can be protonated by any acid present, rendering it non-nucleophilic. Ensure the reaction is run under conditions where a sufficient amount of the amine is in its free base form. You may need to add a non-nucleophilic base to scavenge any acid that is formed during the reaction.
-
Over-alkylation: Primary and secondary amines can undergo multiple alkylations.[18] Using a large excess of the amine can help to favor mono-alkylation.
Q3: Can I use this compound for protein modification?
A3: Yes, α-haloketones are known reagents for protein modification, often targeting nucleophilic residues like cysteine, histidine, and methionine.[20][21] The reaction conditions, particularly pH, need to be carefully controlled to achieve site-specific modification. It is advisable to perform pilot experiments to determine the optimal conditions for your specific protein.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or other suitable stains can help visualize the spots if they are not UV-active. For more quantitative analysis, techniques like HPLC or GC-MS can be used on aliquots taken from the reaction mixture.
Experimental Protocols & Visualizations
General Protocol for Nucleophilic Substitution with a Thiol
-
Dissolve the thiol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same solvent.
-
Add the solution of this compound dropwise to the cooled thiolate solution over 15-30 minutes.
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for common issues in this compound reactions.
Key Reaction Pathways
Caption: Competing reaction pathways for this compound.
References
-
Wikipedia. Favorskii rearrangement. [Link]
-
Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Molbase. This compound | 38987-72-3. [Link]
-
Chem Service. SAFETY DATA SHEET. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
University of Rochester. How to Troubleshoot a Reaction. [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
- Google Patents. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
Chemistry LibreTexts. 3.2: Purification of Products. [Link]
-
Semantic Scholar. The Reactions of a-Bromo Ketones with Primary Amines. [Link]
-
MSU chemistry. Amine Reactivity. [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
-
PMC - NIH. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. [Link]
-
PubMed. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. [Link]
-
ResearchGate. Chemical Reagents for PROTEIN MODIFICATION Third Edition. [Link]
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Technical Support Center: Identifying Side Products of 1-Bromo-3-hydroxypropan-2-one Reactions by Mass Spectrometry
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using 1-Bromo-3-hydroxypropan-2-one in their synthetic workflows and need to characterize the resulting product mixtures. As a Senior Application Scientist, I've frequently assisted teams in troubleshooting complex reaction outcomes. The key to success is not just identifying the desired product but also understanding and identifying the side products that can, and often do, form. This guide provides in-depth, practical advice in a question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section covers the fundamental reactivity of this compound, which is essential for predicting potential side products.
Q1: What are the primary reactive sites on this compound and how do they influence side product formation?
A1: Understanding the molecule's electronic landscape is the first step in predicting its behavior. This compound, an α-haloketone, has three primary sites for reactivity, each contributing to different reaction pathways and potential side products.
-
The Carbonyl Carbon (C2): This carbon is electrophilic and susceptible to attack by nucleophiles. While this is often the intended reaction pathway in some syntheses, it can also initiate unintended condensation reactions.
-
The α-Carbon (C1): The carbon atom bonded to the bromine is highly electrophilic. It is the primary site for direct nucleophilic substitution (SN2) reactions, where the bromine atom is displaced.
-
The α'-Hydrogens (on C3): The hydrogens on the carbon adjacent to the carbonyl group (C3) are acidic. In the presence of a base, they can be abstracted to form an enolate, which is a key intermediate in one of the most significant side reactions: the Favorskii rearrangement.[1]
Caption: Key reactive sites on this compound.
Q2: What is the Favorskii rearrangement, and why is it a critical side reaction to consider?
A2: The Favorskii rearrangement is a characteristic reaction of α-haloketones that possess enolizable protons on the other side of the carbonyl group (α'-hydrogens).[2] It is catalyzed by a base and results in a rearranged carboxylic acid derivative (an acid, ester, or amide, depending on the nucleophile used).[1][3]
This pathway is critically important because it leads to a product with a different carbon skeleton, which can be a significant and difficult-to-remove impurity. The mechanism involves the formation of a highly strained cyclopropanone intermediate, which is then opened by a nucleophile.[3][4]
Caption: The Favorskii rearrangement reaction pathway.
Q3: Can this compound undergo self-reaction or dimerization? What MS signals would suggest this?
A3: Yes, dimerization is a distinct possibility due to the multiple reactive functional groups on the molecule. Several pathways could lead to a dimer:
-
Aldol-type Condensation: The enolate of one molecule could attack the carbonyl carbon of another.
-
Williamson Ether Synthesis-type Reaction: The hydroxyl group of one molecule (acting as a nucleophile, especially when deprotonated) could displace the bromide of another.
-
Intermolecular Substitution: The hydroxyl group could be displaced in addition to the bromide.
In your mass spectrum, a dimer would appear as a peak corresponding to approximately twice the molecular weight of the starting material. Given the molecular weight of this compound is ~153 g/mol [5], you should look for signals in the m/z 250-310 range. The exact mass will depend on the type of dimerization reaction (e.g., a condensation reaction would involve the loss of a small molecule like H₂O or HBr). For example, a dimer formed by ether linkage with the loss of HBr would have a molecular formula of C₆H₁₀O₄ and a monoisotopic mass of 146.0579 Da.
Section 2: Troubleshooting Guide - Mass Spectrometry Analysis
This section focuses on practical MS-based troubleshooting when analyzing your reaction mixtures.
Q4: I see an unexpected mass in my LC-MS analysis. How can I begin to identify it?
A4: An unexpected peak is a common scenario. A systematic approach is the most effective way to identify the unknown component. High-throughput screening methods using techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can rapidly identify products and side-products from diverse reaction mixtures, though a standard LC-MS workflow is also highly effective.[6]
Here is a logical workflow to follow:
Caption: A systematic workflow for identifying unknown peaks by MS.
Q5: My target molecule isn't ionizing well, or the signal is weak. What can I do?
A5: Poor ionization efficiency is a frequent challenge. Ketones and alcohols can sometimes be difficult to ionize, especially without a readily ionizable functional group like a basic amine.[7][8]
Here are some troubleshooting steps:
-
Switch Ionization Mode: While positive ion mode ([M+H]⁺) is common, try negative ion mode ([M-H]⁻). The hydroxyl group may deprotonate under the right conditions.
-
Optimize Mobile Phase Additives:
-
For Positive Mode: If your signal is weak with standard additives like 0.1% formic acid, try adding a source of cations to encourage adduct formation. Adding 5-10 mM of ammonium acetate or sodium acetate to the mobile phase can significantly enhance the signal by forming [M+NH₄]⁺ or [M+Na]⁺ adducts, which are often more stable than the protonated molecule.[8]
-
For Negative Mode: Add a weak base like ammonium hydroxide or a volatile buffer to promote deprotonation.
-
-
Consider Derivatization: For challenging analytes like simple ketones or aldehydes, derivatization can be used to introduce an easily ionizable tag.[7][9] However, this is more common in targeted quantitative analysis rather than reaction screening.
Q6: How can I use MS/MS fragmentation to distinguish between a simple substitution product and a Favorskii rearrangement product?
A6: This is an excellent application of tandem mass spectrometry (MS/MS). Although these two products can be isomers (having the same exact mass), their distinct structures will lead to different fragmentation patterns.
Let's consider the reaction with a generic primary amine (R-NH₂):
-
Simple Substitution Product: 1-(R-amino)-3-hydroxypropan-2-one.
-
Favorskii Product: 2-(hydroxymethyl)-N-R-acetamide (after rearrangement and attack by the amine).
When subjected to MS/MS, the fragmentation will be dictated by the weakest bonds and the most stable resulting fragments.
-
Simple Substitution Product Fragmentation: The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[10][11][12] You would expect to see cleavage on either side of the C=O group.
-
Cleavage of the C1-C2 bond would result in the loss of a •CH₂(NHR) radical and formation of a [M - CH₂NHR + H]⁺ acylium ion.
-
Cleavage of the C2-C3 bond would lead to loss of a •CH₂OH radical and formation of a [M - CH₂OH + H]⁺ acylium ion.
-
-
Favorskii Product Fragmentation: This product is an amide. Amides have characteristic fragmentation patterns, often involving cleavage of the amide bond itself or rearrangements. You would likely see fragments corresponding to the R-N=C=O portion or the protonated amine [R-NH₃]⁺, which would be very different from the acylium ions seen in the ketone's fragmentation.
By analyzing these distinct fragmentation pathways, you can confidently differentiate between the isomeric structures.
Section 3: Protocols & Data Interpretation
Protocol 1: General LC-MS Method for Reaction Monitoring
This protocol provides a robust starting point for analyzing reaction mixtures containing this compound and its derivatives.
| Parameter | Recommendation | Rationale |
| LC Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5-7 minutes | A typical screening gradient. Can be optimized to better resolve specific products. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Injection Volume | 1-5 µL | |
| MS Ion Source | Electrospray Ionization (ESI) | Best for polar, non-volatile compounds.[13] |
| Ion Mode | Positive Ion | The hydroxyl and carbonyl groups can be protonated. Also allows for adduct formation. |
| Scan Range | m/z 70 - 800 | Covers the expected mass range for starting materials, products, and potential dimers. |
| MS/MS Method | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense peaks in a survey scan. |
Data Table 1: Calculated Exact Masses of Potential Species
Accurate mass measurement is a powerful tool. Use this table to quickly check if an observed m/z corresponds to a plausible species. (Note: R-NH₂ is used as a generic primary amine with a hypothetical MW of 73.07 Da, e.g., propylamine).
| Species | Molecular Formula | Reaction Type | Monoisotopic Mass (Da) | Expected [M+H]⁺ m/z |
| Starting Material | C₃H₅BrO₂ | - | 151.9473 | 152.9546 |
| Hydrolysis Product | C₃H₆O₃ | Substitution of Br with OH | 90.0317 | 91.0390 |
| Simple Substitution | C₆H₁₃NO₂ | SN2 with R-NH₂ | 131.0946 | 132.1019 |
| Favorskii Product | C₆H₁₃NO₂ | Rearrangement with R-NH₂ | 131.0946 | 132.1019 |
| Dimer (Ether-linked) | C₆H₁₀O₄ | Self-reaction (-HBr) | 146.0579 | 147.0652 |
| Dimer (Aldol Adduct) | C₆H₁₀BrO₃ | Self-reaction (Aldol add'n) | 208.9837 | 209.9910 |
References
-
Szilágyi, Z., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]
-
Grokipedia. (n.d.). Favorskii reaction. Grokipedia. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. [Link]
-
Szilágyi, Z., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. [Link]
-
Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Course Hero. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
-
Dzhemilev, U. M., D’yakonov, V. A., & Tuktarova, R. A. (2022). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. PubMed Central. [Link]
-
Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). YouTube. [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]
-
Jaramillo, D., et al. (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. PubMed Central. [Link]
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- 5. This compound | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Technical Support Center: Quenching Excess 1-Bromo-3-hydroxypropan-2-one
This guide is intended for researchers, scientists, and drug development professionals who are utilizing 1-Bromo-3-hydroxypropan-2-one in their synthetic routes. As a highly reactive α-bromo ketone, effectively quenching any excess of this reagent is critical for ensuring the safety of the subsequent workup, preventing unwanted side reactions, and achieving high purity of the desired product. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with neutralizing this versatile but potent electrophile.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule containing a reactive ketone and a bromine substituent on the α-carbon. This arrangement makes it a potent alkylating agent. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the carbon-bromine bond towards nucleophilic attack. Consequently, any unreacted this compound in your reaction mixture is a highly reactive electrophile that can engage in undesirable side reactions during workup or purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when quenching excess this compound.
Scenario 1: Incomplete Quenching Detected
Question: I've performed my quenching procedure, but TLC analysis still shows a spot corresponding to the starting this compound. What should I do?
Answer:
Incomplete quenching is a common issue and can often be resolved by systematically evaluating your quenching protocol. Here’s a step-by-step approach to troubleshoot and rectify the situation:
-
Re-evaluate Your Quenching Agent and Stoichiometry:
-
Insight: The choice and amount of quenching agent are paramount. A weak or insufficient amount of nucleophile will not completely consume the highly reactive α-bromo ketone.
-
Action:
-
Increase the equivalents of your current quenching agent. A 1.5 to 2-fold excess relative to the initial excess of this compound is a good starting point.
-
Consider switching to a more potent or "softer" nucleophile. Thiols, such as thiophenol or dodecanethiol, are particularly effective at attacking the electrophilic carbon bearing the bromine.
-
-
-
Optimize Reaction Time and Temperature:
-
Insight: The kinetics of the quenching reaction may be slower than anticipated, especially at low temperatures.
-
Action:
-
Extend the stirring time after adding the quenching agent. Monitor the reaction by TLC every 15-30 minutes until the spot for this compound is no longer visible.
-
If the reaction is being performed at a low temperature (e.g., 0 °C or below), consider allowing the mixture to slowly warm to room temperature after the addition of the quencher.
-
-
-
Ensure Adequate Mixing:
-
Insight: If the reaction mixture is heterogeneous or very viscous, poor mixing can lead to localized areas where the quenching agent is not in contact with the electrophile.
-
Action: Increase the stirring rate to ensure the reaction mixture is homogeneous. If you have a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Scenario 2: Formation of an Unexpected Byproduct
Question: After quenching and workup, I've isolated my product, but NMR analysis shows a significant amount of an unexpected byproduct. I suspect a Favorskii rearrangement. How can I confirm this and prevent it in the future?
Answer:
The Favorskii rearrangement is a known side reaction for α-halo ketones in the presence of a base.[1][2] It involves the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative (acid, ester, or amide depending on the base/nucleophile used).
-
Confirmation: The rearranged product will have a different carbon skeleton. For this compound, a potential rearranged product could be a derivative of 2-hydroxypropanoic acid. Careful analysis of your NMR and mass spectrometry data should allow for the identification of this rearranged structure.
-
Prevention:
-
Control the Basicity: The Favorskii rearrangement is base-catalyzed.[1] If your reaction conditions are basic, consider using a non-basic quenching agent.
-
Recommended Quenchers:
-
Thiols (e.g., thiophenol, dodecanethiol): These are excellent nucleophiles and are not basic.
-
Sodium Bisulfite (NaHSO₃): This reagent forms a water-soluble adduct with the ketone, effectively removing it from the organic phase.[3][4]
-
Thiourea: This reagent readily reacts with alkyl halides to form isothiouronium salts, which are typically water-soluble.[5][6]
-
-
-
Temperature Control: Perform the quenching at a low temperature (0 °C or below) to disfavor the rearrangement pathway.
-
Scenario 3: Difficulty Removing the Quenching Agent or its Adduct
Question: I've successfully quenched the excess this compound, but now I'm having trouble separating my product from the quenching agent or the resulting adduct during workup and purification. What are my options?
Answer:
This is a common challenge that can be addressed by selecting a quenching agent that results in easily separable byproducts.
| Quenching Agent | Quenched Product Characteristics | Recommended Workup/Purification |
| Thiophenol | Thioether | Can often be removed by column chromatography. |
| Dodecanethiol | Thioether | The resulting thioether is typically less polar and may be easier to separate from more polar products by chromatography. |
| Sodium Bisulfite | Bisulfite Adduct | The adduct is water-soluble and can be removed with an aqueous wash.[3][4] |
| Thiourea | Isothiouronium Salt | The salt is typically water-soluble and can be removed with an aqueous wash.[5][6] |
| Primary/Secondary Amines | Amino Ketone | The basicity of the product allows for an acid wash (e.g., dilute HCl) to extract it into the aqueous layer, provided your desired product is not acid-sensitive. |
Workflow for Quenching and Workup
Caption: A generalized workflow for quenching excess this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[7] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.
Q2: How do I choose the best quenching agent for my specific reaction?
A2: The ideal quenching agent depends on the reaction conditions and the nature of your desired product.
-
For Basic Reaction Conditions: Use a non-basic quenching agent like a thiol, sodium bisulfite, or thiourea to avoid the Favorskii rearrangement.
-
For Neutral or Acidic Conditions: A wider range of quenching agents can be used, including amines.
-
Product Sensitivity: If your product is sensitive to acids, avoid using an amine quencher that would require an acidic wash for removal. If your product is sensitive to nucleophiles, ensure the quenching is performed at a low temperature and for the minimum time necessary.
Q3: How can I monitor the progress of the quenching reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the quenching reaction.[8][9]
-
Procedure:
-
Spot three lanes on a TLC plate: your unquenched reaction mixture (as a reference), the quenching reaction mixture, and a co-spot of both.
-
Elute the plate with an appropriate solvent system that gives good separation between your product and this compound.
-
Visualize the plate (e.g., under UV light and/or with a potassium permanganate stain).
-
The quenching is complete when the spot corresponding to this compound is no longer visible in the lane of the quenched reaction mixture.
-
Q4: Can I use an aqueous base like sodium bicarbonate to quench this compound?
A4: While aqueous sodium bicarbonate can hydrolyze this compound, it is generally not the recommended primary quenching agent. The reaction can be slow and may not go to completion, especially in a biphasic system. More importantly, the basic conditions can promote the unwanted Favorskii rearrangement. It is better to use a more efficient nucleophilic quenching agent first and then use sodium bicarbonate during the aqueous workup to neutralize any acidic byproducts.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous waste.
-
Quenched Waste: After a successful quench, the resulting mixture can be disposed of as halogenated organic waste.
-
Unquenched Waste: If you have unreacted this compound, it should be quenched in a separate flask before disposal. A recommended procedure is to slowly add the waste stream to a stirred solution of sodium bisulfite in water.
-
Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[10][11]
Mechanism of Quenching with a Thiol
Caption: Nucleophilic attack of a thiol on this compound.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?Link
-
BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Link
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Link
-
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Link
-
Providence College Environmental Health and Safety. Bromine in orgo lab SOP. Link
-
University of California, Irvine Environmental Health & Safety. Standard Operating Procedure. Link
-
Organic Chemistry Tutor. Favorskii Rearrangement. Link
-
One Chemistry. (2022, March 23). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems | One Chemistry [Video]. YouTube. Link
-
Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Link
-
University of Rochester Department of Chemistry. How To: Monitor by TLC. Link
-
ResearchGate. (2025, August 10). "One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. Link
-
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Link
-
Pearson+. Thiols can be prepared from the reaction of thiourea with an alky...Link
-
Washington State University. Monitoring Reactions by TLC. Link
-
National Institutes of Health. (2015, January 22). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Link
-
Thermo Fisher Scientific. Introduction to Thiol Modification and Detection—Section 2.1. Link
-
Wikipedia. Favorskii rearrangement. Link
-
YouTube. (2025, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. Link
-
Fisher Scientific. (2009, October 22). SAFETY DATA SHEET. Link
-
ResearchGate. (2025, August 6). Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol. Link
-
Doc Brown's Advanced Organic Chemistry Revision Notes. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. Link
-
Semantic Scholar. The Reactions of a-Bromo Ketones with Primary Amines. Link
-
National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Link
-
ResearchGate. Thiourea-Mediated Halogenation of Alcohols. Link
-
ResearchGate. (2016, August 7). What are the different ways to consume the limiting reactant(by TLC examination) in an organic reaction?Link
-
BenchChem. An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Link
-
Organic Chemistry Portal. Thiourea-Mediated Halogenation of Alcohols. Link
-
Reddit. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. Link
-
YouTube. (2022, April 13). Action of Sodium Bisulphite on Aldehydes and Ketone. Link
-
Doc Brown's Advanced Organic Chemistry Revision Notes. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Link
-
Quora. (2017, October 11). Do sodium bisulfite react with aldehydes and ketones?Link
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Link
-
ResearchGate. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Link
-
YouTube. (2020, August 8). 105. Aldehydes & Ketones: Oxidation Reactions, Sodium Bisulphite Reactions & Reactivity of α-Carbon. Link
-
Fiveable. Alpha Halogenation of Aldehydes and Ketones. Link
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Link
-
National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Link
-
YouTube. (2024, March 18). NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. Link
-
ResearchGate. (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. Link
-
Doc Brown's Advanced Organic Chemistry Revision Notes. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting. Link
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Technical Support Center: Purifying 1-Bromo-3-hydroxypropan-2-one Labeled Peptides
Welcome to the technical support center for challenges in purifying peptides labeled with 1-Bromo-3-hydroxypropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common hurdles in the purification of these modified peptides. The information presented here is grounded in established biochemical principles and field-proven laboratory practices.
Introduction: The Chemistry of this compound Labeling
This compound is an α-halocarbonyl reagent frequently used for the alkylation of nucleophilic residues in peptides and proteins. Its primary target is the highly nucleophilic thiol group of cysteine residues, with which it forms a stable thioether bond.[1][2] However, under certain conditions, it can also react with other nucleophilic side chains, such as the ε-amino group of lysine, the imidazole ring of histidine, or the N-terminal α-amino group, leading to a heterogeneous mixture of labeled products.[3][4] The presence of a hydroxyl group on the reagent adds another layer of complexity, potentially influencing the solubility and chromatographic behavior of the labeled peptide.
This guide will address the specific challenges arising from this reactivity profile and the physicochemical properties of the resulting labeled peptides.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Low Labeling Efficiency or Incomplete Reaction
Question: My mass spectrometry analysis shows a significant amount of unlabeled peptide even after the labeling reaction. What could be the cause, and how can I improve the labeling efficiency?
Answer:
Several factors can contribute to incomplete labeling:
-
Suboptimal pH: The reaction of this compound with cysteine is most efficient at a pH slightly above the pKa of the cysteine thiol group (around 8.0-8.5), where the more nucleophilic thiolate anion is present. If the pH is too low, the thiol will be protonated and less reactive. Conversely, a very high pH can lead to hydrolysis of the reagent and promote side reactions.
-
Reagent Instability: this compound can be susceptible to hydrolysis, especially at higher pH and temperatures. Always prepare fresh solutions of the labeling reagent immediately before use.
-
Insufficient Reagent Concentration: A molar excess of the labeling reagent over the peptide is typically required to drive the reaction to completion. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized depending on the peptide sequence and reaction conditions.
-
Presence of Reducing Agents: If your peptide solution contains reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) from a prior purification or storage step, these will compete with the peptide's cysteine residues for the labeling reagent. Ensure all reducing agents are removed before initiating the labeling reaction, for example, by dialysis or using a desalting column.
-
Disulfide Bond Formation: If your peptide contains multiple cysteine residues, they may have formed intramolecular or intermolecular disulfide bonds, rendering them unavailable for labeling. It is crucial to ensure all cysteine residues are in their reduced form before starting the labeling reaction.[5] This can be achieved by pre-treating the peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is compatible with many labeling reactions as it does not contain a free thiol.
Issue 2: Multiple Peaks in HPLC Chromatogram Post-Labeling
Question: After the labeling reaction, my HPLC chromatogram shows multiple product peaks. How can I identify the correctly labeled peptide and what are the potential side products?
Answer:
The appearance of multiple peaks is a common challenge and can be attributed to several factors:
-
Labeling of Multiple Sites: As mentioned, this compound can react with other nucleophilic residues besides cysteine, such as lysine and histidine, especially at higher pH and with a large excess of the reagent. This leads to the formation of different labeled isomers.
-
Di- or Multi-labeling: If your peptide contains multiple reactive residues (e.g., multiple cysteines), you may obtain a mixture of singly and multiply labeled products.
-
Oxidation of the Label or Peptide: The hydroxyl group on the label or sensitive amino acid residues in your peptide (like methionine or tryptophan) could be susceptible to oxidation during the reaction or work-up, leading to additional peaks.
-
Formation of Side Products: The reagent itself can undergo side reactions. For instance, base-catalyzed elimination of HBr can lead to the formation of a reactive epoxide, which can then react with the peptide.
Troubleshooting Workflow:
-
Mass Spectrometry is Key: The most definitive way to identify your product peaks is through mass spectrometry (MS).[6][7] Collect fractions corresponding to each major peak from your HPLC and analyze them by MS. The expected mass of the correctly labeled peptide will be the mass of the unlabeled peptide plus the mass of the 1-hydroxypropan-2-one moiety (mass of this compound minus the mass of HBr).
-
Tandem MS (MS/MS) for Localization: To confirm the site of labeling, tandem mass spectrometry (MS/MS) is invaluable.[8][9] Fragmentation of the labeled peptide will reveal which specific amino acid residue carries the modification.
-
Control Reactions: Running control reactions can help identify the source of side products. For example, a reaction without the peptide can show reagent-related impurities.
Issue 3: Poor Resolution and Peak Tailing during HPLC Purification
Question: I'm having difficulty separating the labeled peptide from the unlabeled peptide and other impurities. My HPLC peaks are broad and tailing. What can I do to improve the separation?
Answer:
Poor chromatographic performance is often related to the physicochemical properties of the labeled peptide and the HPLC conditions.
-
Column Choice: The addition of the this compound label will slightly increase the hydrophilicity of the peptide due to the hydroxyl group. However, for most peptides, a standard C18 reversed-phase column is a good starting point.[10] If your peptide is very hydrophobic, a C8 or C4 column might provide better separation.[10] For very hydrophilic peptides, a column with a polar-embedded phase may be beneficial.
-
Mobile Phase Optimization:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent for peptide separations. It helps to improve peak shape by masking the interaction of free silanol groups on the silica-based stationary phase with the peptide.[10] If peak tailing persists, you can try using a different ion-pairing agent like formic acid (0.1%), which is also MS-friendly.
-
Organic Modifier: Acetonitrile is the standard organic modifier. Ensure you are using high-purity, HPLC-grade solvents to avoid baseline noise and ghost peaks.
-
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting species like labeled and unlabeled peptides. Start with a broad gradient to determine the approximate elution time of your peptide, and then run a much shallower gradient around that point to improve resolution.
-
Sample Dissolution: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[11] Injecting the sample in a strong solvent can cause peak distortion and broadening.[12] If your labeled peptide has poor solubility, you may need to add a small amount of organic solvent or a denaturant like guanidinium hydrochloride to the sample, but be mindful of its effect on the separation.[13]
-
Column Temperature: Controlling the column temperature can improve reproducibility and sometimes resolution. A slightly elevated temperature (e.g., 30-40 °C) can reduce mobile phase viscosity and improve mass transfer.
Issue 4: Labeled Peptide Appears to be Unstable
Question: I've successfully purified my labeled peptide, but upon storage or further manipulation, I see evidence of degradation. How can I improve the stability of my product?
Answer:
The stability of the thioether linkage formed between cysteine and the labeling reagent is generally high.[14] However, there are a few potential sources of instability:
-
Photostability: Thioether linkages can be susceptible to photo-oxidation, especially in the presence of photosensitizers.[15] It is good practice to protect your labeled peptide from light, especially during long-term storage, by using amber vials or wrapping tubes in aluminum foil.
-
Oxidation: The thioether can be oxidized to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents or prolonged exposure to air. This will result in a mass increase of 16 or 32 Da, respectively. Store your purified peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20 °C or -80 °C) to minimize oxidation.
-
pH Extremes: While generally stable, prolonged exposure to extreme pH values (highly acidic or basic) could potentially lead to cleavage of the peptide backbone or other modifications. It is best to store the purified peptide in a buffer at a neutral or slightly acidic pH.
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are most likely to be labeled by this compound?
A1: The primary target is the thiol group of cysteine due to its high nucleophilicity, forming a stable thioether bond.[1] Other potential targets, though less reactive, include the ε-amino group of lysine , the imidazole ring of histidine , and the N-terminal α-amino group. The reactivity towards these residues increases with pH.
Q2: How can I confirm that the labeling reaction has occurred and that my peptide is modified?
A2: The most reliable method is mass spectrometry (MS) . You should observe a mass shift corresponding to the addition of the 1-hydroxypropan-2-one moiety (molecular weight of this compound minus the mass of HBr). For example, if your peptide has a mass of 'X', the labeled peptide will have a mass of 'X + 73.06'.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. It is sensitive to moisture and light.
Q4: Can I use MALDI-TOF MS to analyze my labeled peptide?
A4: Yes, MALDI-TOF MS is a suitable technique for analyzing your labeled peptide.[16] It will allow you to quickly check the mass of your product and assess the purity of your sample. For more detailed structural information, such as the exact site of modification, ESI-MS/MS is preferred.
Q5: What is a good starting point for a reversed-phase HPLC gradient for purifying a labeled peptide?
A5: A good starting point is a linear gradient from 5% to 95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 30-60 minutes.[10] This will give you a general idea of where your peptide elutes. You can then optimize the gradient to improve resolution around the elution time of your target peptide.
Visualizations and Protocols
Diagrams
Caption: Cysteine Labeling Reaction with this compound.
Caption: General Purification Workflow for Labeled Peptides.
Experimental Protocols
Protocol 1: Peptide Labeling with this compound
-
Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0). If the peptide was stored in the presence of reducing agents, ensure they are removed prior to labeling. If necessary, pre-treat the peptide with a 5-fold molar excess of TCEP for 30 minutes at room temperature to ensure all cysteines are reduced.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in a water-miscible organic solvent like DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or glutathione, to a final concentration that is in excess of the initial concentration of the labeling reagent.
-
Purification: Proceed immediately to HPLC purification.
Protocol 2: HPLC Purification of Labeled Peptides
| Parameter | Recommendation |
| Column | Reversed-phase C18, 3-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Flow Rate | 1 mL/min for analytical scale |
| Detection | 214 nm and 280 nm |
| Gradient | 1. Initial Broad Gradient: 5-95% B over 30 min. 2. Optimized Shallow Gradient: Based on the elution time from the initial run, create a shallow gradient (e.g., 0.5-1% B per minute) around the target peak. |
| Sample Preparation | Dissolve the quenched reaction mixture in Mobile Phase A or a weaker solvent. Filter through a 0.22 µm syringe filter before injection. |
References
- Faulstich, H., Tews, P., & Heintz, D. (1993). Determination and derivatization of protein thiols by n-octyldithionitrobenzoic acid. Analytical Biochemistry, 208(2), 357–362.
- Wang, Y., et al. (2023). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. PNAS, 120(22), e2221105120.
- Ryan, S., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 592421.
- Karahalios, P., et al. (2019). Convergent Synthesis of Thioether Containing Peptides. Molecules, 24(18), 3368.
- Biondi, L., et al. (2012). Thioether-based approaches to multimeric peptides.
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Leon, I. R., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(6), 2887-2897.
- Theillet, F.-X., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 6, 2.
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158.
- Eyre, D. R., et al. (2009). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry, 284(43), 29535–29543.
- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 145–167.
- MacCoss, M. J., et al. (2015). Site‐Selective Modification of Peptides and Proteins via Interception of Free‐Radical‐Mediated Dechalcogenation.
- Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(4), 2008–2018.
- Chick, J. M., et al. (2016). An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics.
- Itzen, A., et al. (2021). Clickable report tags for identification of modified peptides by mass spectrometry.
- Li, B., et al. (2021). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 32(6), 1546–1554.
- Amengual-Rigo, P., et al. (2020). Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. ACS Chemical Biology, 15(1), 143–150.
-
Semantic Scholar. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Retrieved from [Link]
- Kumar, A., & Bode, J. W. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 59(3-4), 221–233.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Wright, T. H., et al. (2018). Residue-Specific Peptide Modification: A Chemist's Guide. Chemical Reviews, 118(16), 7606–7641.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Aiyer, A. (2023). Biochemistry, Peptide. In StatPearls.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alexkentsis.net [alexkentsis.net]
- 9. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. lab.rockefeller.edu [lab.rockefeller.edu]
Technical Support Center: Enhancing the Stability of 1-Bromo-3-hydroxypropan-2-one Stock Solutions
Welcome to the technical support guide for 1-Bromo-3-hydroxypropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this highly reactive and valuable synthetic intermediate. As an α-haloketone, this compound is a potent alkylating agent, but its utility is often hampered by its inherent instability in solution.[1] This guide provides in-depth, field-proven answers and protocols to help you prepare, store, and troubleshoot your stock solutions, ensuring experimental reproducibility and success.
Part 1: Understanding the Instability - Frequently Asked Questions
This section addresses the fundamental reasons behind the degradation of this compound solutions.
Q1: Why are my this compound solutions turning yellow, violet, or brown over time?
This is the most common indicator of compound degradation. The discoloration you are observing is a direct result of the chemical breakdown of the α-haloketone structure.[2]
Causality: The core issue lies in the molecule's high reactivity. The electron-withdrawing carbonyl group polarizes the adjacent carbon-bromine (C-Br) bond, making the α-carbon highly electrophilic and susceptible to decomposition.[3] The primary degradation pathway involves the elimination of hydrogen bromide (HBr).[4] This liberated HBr can then catalyze further decomposition and promote the formation of unsaturated polymeric materials, which are often colored and appear as a resinous mass.[2][4] This process is autocatalytic and is accelerated by exposure to light, heat, and the presence of trace metals or bases.[4][5]
Caption: Autocatalytic degradation of this compound.
Part 2: Troubleshooting Guide - Improving Solution Stability
Here we address specific, actionable steps you can take to mitigate degradation and extend the viable shelf-life of your stock solutions.
Q2: What is the best solvent for preparing my stock solution?
The choice of solvent is the most critical factor in maintaining the stability of this compound.
Expert Recommendation: High-purity, anhydrous aprotic solvents are strongly recommended.
-
Dimethyl Sulfoxide (DMSO): This is often the best choice due to its excellent solvating power and aprotic nature.
-
N,N-Dimethylformamide (DMF): Another suitable aprotic solvent.
-
Acetonitrile (ACN): A less polar but still viable aprotic option.
Causality & Solvents to Avoid:
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These should be avoided for primary stock solutions. The compound can undergo solvolysis, where the solvent molecule acts as a nucleophile, displacing the bromide and inactivating the compound.[6]
-
Aqueous Buffers: While necessary for many biological assays, stock solutions should not be prepared directly in aqueous buffers. Prepare a concentrated stock in anhydrous DMSO and perform serial dilutions into your aqueous buffer immediately before the experiment.
Q3: What is the optimal pH for my final working solution?
If your experiment requires an aqueous environment, pH control is crucial.
Expert Recommendation: A slightly acidic pH range of 5.0 to 6.5 is optimal for short-term stability.
Causality:
-
Basic Conditions (pH > 7.5): Highly detrimental. Base can directly catalyze the elimination of HBr and promote other degradation pathways like the Favorskii rearrangement.[1]
-
Strongly Acidic Conditions (pH < 4.0): While it may suppress HBr elimination via Le Châtelier's principle, strong acid can promote hydrolysis or other acid-catalyzed reactions.
Q4: How should I store my stock solutions to maximize their shelf-life?
Proper storage conditions are non-negotiable for this sensitive compound.
Expert Recommendation: Aliquot and store at low temperature, protected from light and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage; -20°C for short-term. | Reduces the rate of all chemical reactions, including degradation.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil. | Photochemical decomposition, involving the cleavage of the C-Br bond, is a known degradation pathway for similar compounds.[4][8] |
| Atmosphere | Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing. | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative degradation and hydrolysis. |
| Container | Use high-quality glass vials with PTFE-lined caps. | Prevents leaching of contaminants from plastic and ensures a tight seal against moisture.[9][10] |
Q5: Can I add a stabilizer to my non-aqueous stock solution?
Interestingly, for α-monohalogenated ketones, a controlled amount of a specific additive can paradoxically improve stability.
Expert Recommendation: For non-aqueous stocks (e.g., in pure ACN or DMF), the addition of a very small amount of water may inhibit decomposition. This counterintuitive finding is based on the principle that water can sequester the HBr generated, preventing it from catalyzing further degradation.[4]
Caution: This is an advanced technique. The optimal amount of water is minimal and must be determined empirically. It is not recommended for DMSO stocks, as DMSO must be anhydrous to prevent freezing issues at -20°C.
Part 3: Validated Experimental Protocols
Follow these step-by-step procedures to ensure the highest possible quality and stability of your solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM in Anhydrous DMSO)
This protocol describes a self-validating system for preparing a stable, concentrated stock.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≤0.005% water)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and appropriate glassware
Procedure:
-
Pre-Experiment Setup: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, weigh out the desired amount of the compound (e.g., 15.3 mg for 1 mL of 100 mM solution; MW: 152.97 g/mol ).[11] Work quickly to minimize exposure to air and humidity.
-
Dissolution: Add the solid to your vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial and vortex gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Inert Gas Purge: Briefly uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 10-15 seconds. Immediately recap the vial tightly.
-
Aliquoting: Prepare single-use aliquots (e.g., 10-20 µL) in smaller amber vials, purging each with inert gas before sealing. This minimizes the impact of freeze-thaw cycles and contamination on the main stock.
-
Storage: Place the aliquots in a labeled storage box and immediately transfer to a -80°C freezer.
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. homework.study.com [homework.study.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. molbase.com [molbase.com]
- 10. echemi.com [echemi.com]
- 11. This compound | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of 1-Bromo-3-hydroxypropan-2-one
Welcome to the dedicated technical support resource for 1-Bromo-3-hydroxypropan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Here, we address the common challenges associated with its batch-to-batch variability, providing in-depth troubleshooting guides and frequently asked questions to ensure the consistency, reproducibility, and success of your experiments.
Understanding the Challenge: The Nature of this compound Variability
This compound is a highly reactive α-haloketone, a characteristic that makes it a valuable synthetic intermediate but also susceptible to variations in purity, stability, and reactivity.[1][2] Batch-to-batch variability is a significant concern that can manifest as inconsistent reaction yields, unexpected side products, and difficulties in reproducing results. The primary origins of this variability lie in the manufacturing process, storage conditions, and inherent chemical instability.
Key contributing factors include:
-
Impurities from Synthesis: The synthesis of α-haloketones can result in various impurities, including di-halogenated byproducts and unreacted starting materials.[3][4]
-
Degradation: As an α-haloketone, this compound is prone to degradation, particularly in the presence of bases or nucleophiles, which can abstract the acidic α-hydrogen, leading to rearrangements or elimination reactions.[1]
-
Sensitivity to Storage Conditions: Improper storage, such as exposure to light, moisture, or elevated temperatures, can accelerate degradation. For optimal stability, it is recommended to store the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.[5]
Troubleshooting Guide for Experimental Inconsistencies
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low or No Reaction Yield | Degraded Reagent: The this compound may have degraded due to improper storage or handling. | 1. Verify Reagent Quality: Analyze the reagent's purity via HPLC or NMR before use. 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent. 3. Optimize Reaction Conditions: Ensure the reaction is performed under anhydrous and inert conditions where necessary. |
| Presence of Inhibiting Impurities: Impurities in the reagent batch can interfere with the reaction.[6] | 1. Purify the Reagent: If impurities are identified, consider purification by recrystallization or column chromatography. 2. Screen Different Batches: Test different batches of the reagent to identify one with a suitable purity profile for your application. | |
| Formation of Unexpected Side Products | Side Reactions due to Impurities: Reactive impurities can lead to the formation of unintended byproducts.[7] | 1. Characterize Impurities: Use techniques like GC-MS or LC-MS to identify the impurities in the starting material. 2. Adjust Reaction Stoichiometry: The presence of impurities may require an adjustment in the stoichiometry of your reactants. |
| Reagent-Induced Degradation of Other Reactants: The reactive nature of this compound can cause the degradation of other sensitive molecules in the reaction mixture. | 1. Control Addition Rate: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can help minimize side reactions. | |
| Inconsistent Results Between Experiments | Batch-to-Batch Variability: Differences in the purity and composition of different batches of the reagent are a primary cause of irreproducibility. | 1. Implement Incoming Quality Control: Establish a routine analytical check (e.g., HPLC purity, moisture content) for every new batch of this compound. 2. Standardize Reagent Handling: Ensure consistent storage and handling procedures for the reagent across all experiments. 3. Qualify a Single Batch: For critical studies, purchase a larger quantity of a single, well-characterized batch to be used for the entire project. |
| Discoloration of the Reagent | Degradation: A change in color, often to a violet or black hue, is a visual indicator of decomposition.[8] | 1. Discard the Reagent: Do not use a discolored reagent, as it is a clear sign of significant degradation. 2. Review Storage Conditions: Ensure the reagent is stored according to the manufacturer's recommendations to prevent future degradation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how can they affect my reaction?
A1: Common impurities often stem from the synthetic route. These can include:
-
1,1-Dibromo-3-hydroxypropan-2-one and 1,3-Dibromo-propan-2-one: These di-halogenated impurities can lead to double alkylation or other undesired side reactions.
-
Residual Solvents: Solvents from the manufacturing and purification process can be present and may interfere with your reaction.
-
Hydroxyacetone (Acetol): The unbrominated precursor may be present.[9]
-
Degradation Products: Various oligomeric or rearranged products can form upon decomposition.
The impact of these impurities can range from a slight reduction in yield to the formation of complex mixtures of side products, complicating purification and reducing the overall efficiency of your synthesis.[6][7]
Q2: How can I assess the quality of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on each new batch. A combination of the following analytical techniques will provide a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust way to determine the purity of the main component and quantify impurities.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and residual solvents.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify major impurities.
-
Karl Fischer Titration: To determine the water content, which can be critical for moisture-sensitive reactions.
Q3: What are the ideal storage and handling conditions for this compound?
A3: To minimize degradation and maintain the integrity of the reagent, adhere to the following guidelines:
-
Storage Temperature: Store in a freezer at or below -20°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.
-
Light: Keep the container tightly sealed and protected from light.[5]
-
Handling: When weighing and dispensing the reagent, do so in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas) to the extent possible. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q4: My reaction with this compound is not going to completion. What should I investigate first?
A4: Assuming other reactants are of high quality, the first step is to suspect the quality of your this compound.
-
Check for Degradation: Visually inspect the reagent for any discoloration.
-
Confirm Purity: Analyze the purity of the reagent using HPLC or NMR.
-
Consider Reaction Time and Temperature: The kinetics of your reaction may be slower than anticipated. Consider extending the reaction time or cautiously increasing the temperature while monitoring for the formation of side products.[14]
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general starting point for developing an in-house HPLC method for purity assessment. Method optimization may be required based on your specific instrumentation and the impurity profile of your material.[10][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Workflow for Handling a New Batch of this compound
Caption: Workflow for quality control of new batches.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Reductive dehalogenation of halo ketones. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
α-Halo ketone. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
How do impurities impact percentage yield? (n.d.). TutorChase. Retrieved January 22, 2026, from [Link]
-
Al-Hiari, Y. M., et al. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 12(7), 1447-1481. [Link]
-
How Do Impurities Affect Percent Yield In Chemistry? (2023, September 29). Chemistry For Everyone [Video]. YouTube. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2021). MDPI. [Link]
-
mechanism of alpha-halogenation of ketones. (2019, January 9). The Organic Chemistry Tutor [Video]. YouTube. [Link]
-
How Can Impurities Reduce Your Percent Yield? (2023, September 28). Chemistry For Everyone [Video]. YouTube. [Link]
-
1-Bromo-3-hydroxyacetone. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]
-
How Does Product Purification Affect Percent Yield? (2023, September 15). Chemistry For Everyone [Video]. YouTube. [Link]
- Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (2011).
-
This compound. (n.d.). Molbase. Retrieved January 22, 2026, from [Link]
-
1-Bromo-3-hydroxy-2-butanone. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. [Link]
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How does reaction time impact synthetic product purity and yield? (2023, February 6). Biotage. [Link]
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How to design a purity test using HPLC. (2012, November 9). Chromatography Forum. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2018). National Institutes of Health. [Link]
-
Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. (2016). ResearchGate. [Link]
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Reviewing ALL Organic Chemistry 1 Reactions with Practice Problems! (2024, April 24). The Organic Chemistry Tutor [Video]. YouTube. [Link]
- Preparation method of 1, 3-propanediol. (2014).
-
Hydroxyacetone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022, December 22). Australian Government Department of Health. [Link]
-
Bromoacetone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Technical Support Center: Analysis of 1-Bromo-3-hydroxypropan-2-one Modified Peptides by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-3-hydroxypropan-2-one (BHP) modified peptides. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your mass spectrometry-based analysis of these modifications.
Introduction
This compound is a bifunctional reagent used to modify proteins, primarily targeting cysteine residues. The modification results in the addition of a 3-hydroxy-2-oxopropyl (HOP) group to the sulfhydryl side chain of cysteine. Understanding the mass spectrometry fragmentation patterns of these modified peptides is crucial for their unambiguous identification and characterization in complex biological samples. This guide will walk you through the key aspects of analyzing HOP-modified peptides, from expected mass shifts to interpreting their fragmentation spectra.
Frequently Asked Questions (FAQs)
Q1: What is the chemical modification introduced by this compound on peptides?
This compound is a cysteine-reactive reagent. It forms a stable thioether bond with the sulfhydryl group of cysteine residues. This results in the addition of a 3-hydroxy-2-oxopropyl (HOP) group.
Q2: What is the exact mass shift I should look for when a peptide is modified by this compound?
The modification adds a 3-hydroxy-2-oxopropyl (HOP) group to the peptide. The chemical formula of this modification is C₃H₆O₂. The expected monoisotopic mass addition is 74.03678 Da .
| Modification Details | |
| Reagent | This compound |
| Reactive Residue | Cysteine (C) |
| Added Group | 3-hydroxy-2-oxopropyl (HOP) |
| Chemical Formula of Adduct | C₃H₆O₂ |
| Monoisotopic Mass Shift | +74.03678 Da |
Q3: How can I identify a this compound modified peptide in my MS/MS spectrum?
Identifying a HOP-modified peptide involves several key steps:
-
Precursor Ion Mass Shift: Look for peptide precursor ions with a mass increase of 74.03678 Da (or multiples of this for multiple modifications) compared to the unmodified peptide.
-
Fragment Ion Mass Shifts: In the MS/MS spectrum, the b- and y-ions that contain the modified cysteine residue will also show a mass shift of +74.03678 Da. This is a key indicator for localizing the modification site.[1]
-
Characteristic Neutral Losses: While specific experimental data for HOP-modified peptides is limited, the presence of a hydroxyl group in the modification suggests the potential for a neutral loss of water (H₂O), which has a monoisotopic mass of 18.01056 Da.[2][3] Look for fragment ions (especially b and y ions containing the modification) that are accompanied by a satellite peak corresponding to this water loss.
-
Immonium Ions: The immonium ion for unmodified cysteine is typically weak or absent. The presence of a modified immonium ion could be a diagnostic marker, although its specific m/z would need to be determined experimentally.
Q4: Are there any known characteristic neutral losses for this modification?
While not definitively documented in the literature for this specific modification, based on the chemical structure of the 3-hydroxy-2-oxopropyl group, a neutral loss of water (H₂O) is highly probable during collision-induced dissociation (CID).
| Potential Neutral Loss | Monoisotopic Mass | Rationale |
| Water (H₂O) | 18.01056 Da | Presence of a hydroxyl group in the modification. |
Q5: What are the expected fragmentation patterns for a peptide modified with this compound?
The fragmentation of a HOP-modified peptide will generally follow the established rules of peptide fragmentation, primarily producing b- and y-type ions from cleavage of the peptide backbone.[4][5] The key difference will be the mass shift of the fragment ions containing the modified cysteine. Due to the presence of a keto group, other fragmentation pathways, such as those observed for ketones, might occur, but these would need to be empirically determined.
Troubleshooting Guide
Problem: I don't see the expected +74.03678 Da mass shift in my data.
-
Incomplete Reaction: Ensure that the labeling reaction with this compound has gone to completion. Optimize reaction conditions such as pH, temperature, and incubation time.
-
Sample Preparation Artifacts: Cysteine residues are susceptible to other modifications during sample preparation, such as oxidation (+15.9949 Da) or acrylamide adduction (+71.03711 Da) if polyacrylamide gels are used.[1] These can compete with the desired modification.
-
Mass Spectrometer Calibration: Verify that your mass spectrometer is properly calibrated.
-
Data Analysis Parameters: Double-check that your database search parameters include the custom modification of +74.03678 Da on cysteine as a variable modification.
Problem: I see the correct precursor mass, but the MS/MS spectrum is difficult to interpret.
-
Low Fragmentation Efficiency: The modification may alter the fragmentation efficiency of the peptide. Try optimizing the collision energy (CID or HCD) to induce sufficient fragmentation.
-
Dominant Neutral Loss: A prominent neutral loss of water might be masking other fragment ions. Consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD), which can preserve labile modifications.
-
Complex Fragmentation: The HOP group might induce non-canonical fragmentation pathways. Manual inspection of the spectra for unexpected fragment ions can be helpful. Look for patterns that are consistent across multiple peptides with the same modification.
Problem: How can I confirm the site of modification?
-
Manual Spectral Annotation: Manually annotate the MS/MS spectrum to identify the b- and y-ions. The point at which the ion series shifts by +74.03678 Da will pinpoint the modified cysteine residue.
-
Software Tools: Utilize proteomics software that allows for the definition of custom modifications and can automatically score and localize them.
Experimental Protocols & Methodologies
Protocol 1: In-solution Alkylation of Cysteine Residues with this compound
-
Reduction: Reduce disulfide bonds in your protein sample by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add this compound to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 50 mM.
-
Sample Cleanup: Proceed with your standard sample cleanup protocol (e.g., acetone precipitation, solid-phase extraction) to remove excess reagents before enzymatic digestion.
Protocol 2: Mass Spectrometry Data Acquisition and Analysis
-
LC-MS/MS: Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data-Dependent Acquisition (DDA): Set up a DDA method to acquire MS/MS spectra of the most abundant precursor ions.
-
Database Search: Perform a database search using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).
-
Enzyme: Specify the enzyme used for digestion (e.g., Trypsin).
-
Fixed Modifications: Include carbamidomethylation of cysteine if iodoacetamide was used as a control or for other purposes.
-
Variable Modifications: Define a custom variable modification for the HOP group on cysteine with a mass of +74.03678 Da. Also include other common variable modifications like oxidation of methionine.
-
Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance.
-
Visualizations
Caption: Hypothetical CID fragmentation of a peptide with a 3-hydroxy-2-oxopropyl (HOP) modification on a cysteine residue.
References
-
Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Moshkovskii, S. A., & Gorshkov, M. V. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 205–217. [Link]
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
- Johnson, R. S., Martin, S. A., Biemann, K., Stults, J. T., & Watson, J. T. (1987). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical Chemistry, 59(21), 2621–2625.
- Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49–73.
- Falick, A. M., Hines, W. M., Medzihradszky, K. F., Baldwin, M. A., & Gibson, B. W. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 4(11), 882–893.
- Sweet, S. M. H., Bailey, C. M., & Cooper, H. J. (2009). A study of neutral losses from phosphopeptides in negative ion electron capture dissociation. Journal of the American Society for Mass Spectrometry, 20(10), 1883–1892.
- DeGnore, J. P., & Qin, J. (1998). Fragmentation of singly charged peptide ions in a quadrupole ion trap. Journal of the American Society for Mass Spectrometry, 9(11), 1175–1188.
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43–63.
- Elias, J. E., & Gygi, S. P. (2007). Target-decoy search strategy for increased confidence in large-scale protein identifications by mass spectrometry.
- Tabb, D. L., MacCoss, M. J., Wu, C. C., Anderson, J. R., & Yates, J. R. (2003). A new approach to the confident assignment of peptides in shotgun proteomics. Journal of Proteome Research, 2(6), 648–654.
-
Mascot Peptide Fragmentation. Matrix Science. [Link]
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222.
- Chick, J. M., Kolippakkam, D., Nusinow, D. P., Zhai, B., Rad, R., Huttlin, E. L., & Gygi, S. P. (2015). A mass-tolerant database search identifies a large proportion of unassigned spectra in shotgun proteomics as modified peptides.
- Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The Proteomics Protocols Handbook (pp. 571-607). Humana Press.
- Craig, R., & Beavis, R. C. (2004). TANDEM: matching proteins with tandem mass spectra.
- Harrison, A. G. (2009). The gas-phase chemistry of protonated peptides. Mass Spectrometry Reviews, 28(4), 594–616.
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548.
- O'Connor, P. B., & McLafferty, F. W. (1995). Oligopeptide characterization with a Fourier-transform mass spectrometer. Journal of the American Chemical Society, 117(49), 12226–12231.
- Perkins, D. N., Pappin, D. J., Creasy, D. M., & Cottrell, J. S. (1999).
- Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A., ... & Simpson, R. J. (2003). Mining a tandem mass spectral library for peptide fragmentation rules. Analytical Chemistry, 75(22), 6251–6264.
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- 1. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alexkentsis.net [alexkentsis.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
Validation & Comparative
A Senior Scientist's Guide to Validating Protein Modification by 1-Bromo-3-hydroxypropan-2-one using Mass Spectrometry
This guide provides a comprehensive, technically-grounded comparison of mass spectrometry (MS) methodologies for the validation of protein modification by 1-bromo-3-hydroxypropan-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction: The "Why" of Validation
This compound is a valuable tool in chemical biology and drug discovery. As an α-haloketone, it is an electrophilic reagent designed to covalently modify nucleophilic amino acid residues on a target protein. This irreversible interaction is critical for applications such as activity-based protein profiling (ABPP) and the development of covalent inhibitors.[1] However, the formation of a covalent adduct is an explicit mechanistic claim that demands rigorous, unambiguous proof.
Mass spectrometry is the gold-standard analytical technique for characterizing covalent protein modifications.[2] It provides unparalleled accuracy and sensitivity, allowing researchers to not only confirm that a modification has occurred but also to pinpoint the exact site of interaction.[2][3] This guide will compare the two primary MS-based workflows—Top-Down (Intact Mass Analysis) and Bottom-Up (Peptide Mapping) —providing the strategic insights needed to select the appropriate method and design a definitive experiment.
The Chemistry: Understanding the Reaction and the Mass Shift
This compound reacts with nucleophilic amino acid side chains, primarily the thiol group of cysteine, but also potentially the imidazole of histidine or the ε-amino group of lysine, via a nucleophilic substitution reaction. In this reaction, the nucleophile attacks the carbon bearing the bromine atom, displacing bromide as a leaving group.
This results in the formation of a stable thioether (or corresponding N-linked) bond, attaching a hydroxyacetonyl group to the protein. The key to MS validation is knowing the precise mass that this group adds to the protein.
-
Molecular Formula of Added Group: C₃H₄O₂
-
Monoisotopic Mass of Added Group: 72.02113 Da
Therefore, every successful modification event will increase the mass of the protein or a peptide by 72.021 Da . This predictable mass shift is the cornerstone of the MS validation workflow.
A Comparative Analysis of Mass Spectrometry Validation Strategies
The choice between a top-down or bottom-up approach depends on the specific question being asked: "Did the modification happen?" versus "Where did the modification happen?"
Strategy 1: Top-Down Analysis via Intact Mass Measurement
The top-down approach analyzes the protein in its intact form.[4] This method is the fastest way to confirm covalent bond formation and to assess the stoichiometry of the modification (i.e., how many molecules of the reagent have attached to a single protein molecule).[5]
Causality Behind the Choice: Choose this method for initial screening of covalent binders, for rapid confirmation of reactivity, or when the precise location of the modification is less critical than confirming its occurrence.[5][6] It excels at providing a global overview of the reaction products.
Sources
- 1. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
A Head-to-Head Comparison for Cysteine Alkylation: 1-Bromo-3-hydroxypropan-2-one vs. Iodoacetamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics and drug development, the precise and efficient alkylation of cysteine residues is a cornerstone of experimental success. The selection of an appropriate alkylating agent is paramount, directly influencing reaction kinetics, specificity, and the potential for confounding off-target modifications. This guide provides an in-depth, objective comparison of two halo-carbonyl alkylating agents: the widely-used iodoacetamide and the less common 1-Bromo-3-hydroxypropan-2-one. By delving into their chemical reactivity, specificity, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to Cysteine Alkylation
The sulfhydryl group of cysteine is a potent nucleophile, readily participating in the formation of disulfide bonds which are critical for protein structure and function. In many proteomics workflows, particularly those involving mass spectrometry, these disulfide bonds must be reductively cleaved and the resulting free thiols "capped" by alkylation. This prevents their re-oxidation and ensures consistent peptide identification and analysis. The ideal alkylating agent should exhibit high reactivity and selectivity towards cysteine residues, with minimal side reactions.
Chemical Profiles of the Alkylating Agents
Iodoacetamide (IAM) is an extensively characterized and commercially available reagent. Its reactivity stems from the electrophilic carbon atom bonded to a highly effective iodide leaving group.
This compound , an α-bromo ketone, is structurally similar to bromoacetamide but with a hydroxymethyl substituent. Its reactivity is also dictated by the electrophilic α-carbon and the bromide leaving group.
| Feature | This compound | Iodoacetamide |
| Chemical Structure | Br-CH₂-C(O)-CH₂-OH | I-CH₂-C(O)-NH₂ |
| Molecular Weight | 152.97 g/mol | 184.96 g/mol |
| CAS Number | 38987-72-3[1][2] | 144-48-9[3] |
| Class | α-bromo ketone | Haloacetamide |
Reactivity and Reaction Kinetics: A Comparative Analysis
The alkylation of cysteine by both this compound and iodoacetamide proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon adjacent to the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion.
Figure 1. General S_N2 mechanism for cysteine alkylation.
A primary determinant of the reaction rate in an S_N2 reaction is the nature of the leaving group. The better the leaving group, the faster the reaction. In the context of halogens, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5] This is because larger anions can better stabilize the negative charge.[4]
This fundamental principle of organic chemistry strongly suggests that iodoacetamide will be more reactive than this compound . The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making the iodide ion easier to displace.[4]
| Reagent | Second-Order Rate Constant (k₂) with Cysteine | Relative Reactivity |
| Iodoacetamide | ~36 M⁻¹ min⁻¹ (at pH 7)[8] | High |
| 2-Bromoacetamide (analogue) | Data not readily available, but described as "comparable to iodoacetamide"[8] | Moderate to High |
| This compound | Not experimentally determined, but predicted to be lower than iodoacetamide | Moderate |
It is important to note that the presence of the hydroxyl group in this compound is unlikely to significantly alter the intrinsic reactivity of the α-carbon towards nucleophilic attack by a thiolate.
Specificity and Off-Target Modifications
A critical aspect of any alkylating agent is its specificity for cysteine residues. Both iodoacetamide and α-bromo ketones are known to react with other nucleophilic amino acid side chains, particularly at higher pH and concentrations.
Iodoacetamide has been extensively studied, and its off-target modifications are well-documented. These include the alkylation of:
-
Methionine: The sulfur atom in the thioether side chain can be alkylated.[9]
-
Histidine: The imidazole ring is nucleophilic and susceptible to alkylation.
-
Lysine: The ε-amino group can be alkylated, especially at higher pH values where it is deprotonated.
-
Aspartic and Glutamic Acid: The carboxylate groups can be esterified.
-
Tyrosine: The phenolic hydroxyl group can be modified.
-
N-terminus: The free amino group of a peptide or protein is also a potential site for alkylation.[2]
This compound , as an α-haloketone, is also expected to exhibit similar off-target reactivity. The electrophilic nature of the α-carbon makes it susceptible to attack by various nucleophiles. While less extensively documented for this specific molecule, the general reactivity of α-bromo ketones suggests that modifications of methionine, histidine, and lysine are probable side reactions.
The pH of the reaction is a critical parameter for controlling specificity. Cysteine thiols typically have a pKa around 8.5, but this can vary depending on the local protein microenvironment. Performing the alkylation at a slightly alkaline pH (e.g., pH 7.5-8.5) favors the deprotonation of cysteine to the more reactive thiolate anion, while minimizing the deprotonation and subsequent reaction of more basic groups like the ε-amino group of lysine (pKa ~10.5).[1]
Experimental Protocols
Below are generalized protocols for in-solution protein alkylation. These should be optimized for specific applications.
Standard Protocol for In-Solution Alkylation with Iodoacetamide
This protocol is widely used in proteomics workflows for sample preparation prior to mass spectrometry.
Figure 2. Standard workflow for protein alkylation using iodoacetamide.
Causality Behind Experimental Choices:
-
Denaturing Buffer: 8 M urea is used to unfold the protein, ensuring that all cysteine residues, including those buried within the protein core, are accessible to the reducing and alkylating agents.
-
Reduction with DTT: Dithiothreitol (DTT) is a strong reducing agent that cleaves disulfide bonds to produce free thiols.
-
Incubation in the Dark: Iodoacetamide is light-sensitive, and incubation in the dark prevents its degradation and the formation of reactive iodine species that can lead to unwanted side reactions.
-
Quenching: The addition of excess DTT neutralizes any remaining iodoacetamide, preventing the non-specific alkylation of the proteolytic enzyme (e.g., trypsin) added in the subsequent step.
Proposed Protocol for In-Solution Alkylation with this compound
Given the predicted lower reactivity of this compound compared to iodoacetamide, adjustments to the protocol may be necessary to achieve complete alkylation.
-
Protein Solubilization and Reduction: Follow the same procedure as for iodoacetamide, ensuring complete reduction of disulfide bonds.
-
Alkylation:
-
Add this compound to a final concentration of 20-30 mM. A slightly higher concentration may be required to compensate for its potentially lower reactivity.
-
Incubate in the dark at room temperature for 45-60 minutes. An extended incubation time may be necessary. It is advisable to perform a time-course experiment to determine the optimal reaction time for the specific protein of interest.
-
-
Quenching: Quench the reaction with an excess of a thiol-containing reagent such as DTT or β-mercaptoethanol.
-
Downstream Processing: Proceed with subsequent steps as required.
Self-Validating System: To ensure complete alkylation, a small aliquot of the reaction mixture can be analyzed using Ellman's reagent (DTNB) to quantify the remaining free thiols. A successful alkylation will result in a negligible amount of free thiols.
Conclusion and Recommendations
Both this compound and iodoacetamide are effective reagents for the alkylation of cysteine residues. However, their differing chemical properties lead to distinct reactivity profiles that should be considered when designing experiments.
Iodoacetamide remains the reagent of choice for most standard proteomics applications due to its high reactivity, extensive characterization, and commercial availability. Its rapid reaction kinetics allow for shorter incubation times, which can minimize sample preparation time. However, its high reactivity also increases the likelihood of off-target modifications, which must be carefully considered and controlled, particularly in quantitative proteomics studies.
This compound is a viable alternative, particularly in situations where a less reactive alkylating agent is desired. Its predicted lower reactivity may offer a greater degree of control over the alkylation reaction, potentially reducing the extent of off-target modifications. However, this comes at the cost of potentially requiring higher concentrations and longer incubation times to achieve complete alkylation. The presence of a hydroxyl group may also slightly increase its solubility in aqueous buffers.
Recommendations for Selection:
-
For routine proteomics workflows where speed and high efficiency are paramount, iodoacetamide is the recommended reagent.
-
For applications requiring greater control over the alkylation reaction or where off-target modifications are a significant concern, This compound could be a valuable alternative, though optimization of reaction conditions is crucial.
-
When using either reagent, it is essential to carefully control the pH, reagent concentration, and reaction time to maximize cysteine specificity and minimize unwanted side reactions.
Ultimately, the choice between these two reagents will depend on the specific experimental goals, the nature of the protein sample, and the downstream analytical methods.
References
- Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(12), 2146–2160.
- Fluidra. (2025). SN2 Reactivity Order Of Halides: A Quick Guide. Fluidra.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5079.
- BenchChem. (2025). A Head-to-Head Comparison: 2-Bromoacetamide vs.
- BenchChem. (2025). Standard Operating Procedure for 2-Bromoacetamide Reactions: Application Notes and Protocols for Researchers. BenchChem.
- BenchChem. (2025).
- Ren, D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2682–2691.
-
Wikipedia. (n.d.). Iodoacetamide. Wikipedia. Retrieved from [Link]
- Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.
- Nelson, K. J., et al. (2016). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 509, 66–73.
- Brainly. (2024). Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All. Brainly.
- Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(3), 743–749.
- Ghesquière, B., et al. (2006). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 17(10), 1474–1483.
- Nelson, K. J., et al. (2016). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 509, 66-73.
- Brainly. (2024). [FREE] Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All. Brainly.com.
- BenchChem. (2025). A Head-to-Head Comparison: 2-Bromoacetamide vs.
- Galan, J. F., et al. (2013). Fast Cysteine Bioconjugation Chemistry.
- Hains, P. G., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137.
- Wang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(35), 11726–11733.
- Simon, A. M., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4547–4556.
- Ghesquière, B., et al. (2006). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 17(10), 1474-1483.
- Galan, J. F., et al. (2013). Fast Cysteine Bioconjugation Chemistry.
- Hains, P. G., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137.
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Hains, P. G., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5079.
- Van der Donk, W. A., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9576-9595.
- Diaz, D. B., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 409(20), 4857–4867.
- Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(3), 743-749.
- Grinberg, A. V., et al. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. The Biochemical Journal, 191(2), 345–352.
-
Grinberg, A. V., et al. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. PubMed. Retrieved from [Link]
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Cysteine Modification: A Head-to-Head Comparison of 1-Bromo-3-hydroxypropan-2-one and N-ethylmaleimide
In the landscape of chemical biology and drug development, the precise and stable modification of cysteine residues is a cornerstone for creating sophisticated bioconjugates, from fluorescently labeled proteins for imaging to antibody-drug conjugates (ADCs) for targeted therapy. The exceptional nucleophilicity of the cysteine thiol group makes it a prime target for selective chemical ligation. For decades, N-ethylmaleimide (NEM) has been a go-to reagent for this purpose. However, haloacetyl derivatives, such as 1-bromo-3-hydroxypropan-2-one, offer a distinct set of characteristics that merit careful consideration. This guide provides an in-depth, comparative analysis of these two classes of reagents, empowering researchers to make informed decisions for their specific applications.
The Fundamental Chemistry: Two Distinct Paths to Cysteine Modification
The core difference between this compound and N-ethylmaleimide lies in their reaction mechanisms with cysteine's thiol group, which dictates the properties of the final conjugate.
N-ethylmaleimide (NEM): The Michael Addition Pathway
N-ethylmaleimide is an α,β-unsaturated carbonyl compound that reacts with the thiolate anion of cysteine via a Michael addition. This reaction is typically rapid and highly specific for cysteines within a pH range of 6.5-7.5.[1]
Figure 1: Reaction mechanism of N-ethylmaleimide with a cysteine residue.
While efficient, a significant consideration for NEM is the reversibility of the Michael addition, particularly in the presence of other thiols. This retro-Michael reaction can lead to the transfer of the maleimide group to other molecules, such as glutathione in a cellular context, compromising the long-term stability of the conjugate.
This compound: The SN2 Nucleophilic Substitution
As a haloacetyl compound, this compound reacts with cysteine's thiol group through a bimolecular nucleophilic substitution (SN2) reaction.[1] The sulfur atom of the cysteine attacks the carbon atom bonded to the bromine, displacing the bromide and forming a highly stable thioether bond.
Figure 2: Reaction mechanism of this compound with a cysteine residue.
The thioether linkage formed by this mechanism is significantly more stable than the adduct formed by NEM, making it the preferred choice for applications demanding high stability.[2][3] The presence of a hydroxyl group and a ketone in the this compound backbone also presents opportunities for further chemical modifications.
A Comparative Look at Performance
The choice between these two reagents is a trade-off between reaction kinetics and the stability of the final product.
| Feature | This compound | N-ethylmaleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Speed | Generally slower than NEM | Rapid |
| Adduct Stability | High (Stable Thioether Bond) | Moderate (Susceptible to retro-Michael reaction) |
| Specificity for Cysteine | High, but potential for reaction with other nucleophiles (e.g., His, Lys, Met) at higher pH and concentrations. | Very high for thiols at optimal pH. |
| Key Advantage | Forms a highly stable and irreversible conjugate. | Fast reaction kinetics and high specificity under mild conditions. |
| Potential Drawback | Slower reaction rate and potential for off-target modification under non-optimal conditions. | The resulting bond can be reversible, leading to conjugate instability. |
Experimental Design and Protocols
The following provides a general protocol for cysteine modification. It is imperative to optimize parameters such as molar excess, incubation time, and temperature for each specific protein.
Materials
-
Protein with accessible cysteine residues
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing Agent (optional): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound or N-ethylmaleimide stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF)
-
Quenching Reagent: e.g., L-cysteine or dithiothreitol (DTT)
-
Purification System: e.g., Desalting column or dialysis cassette
Experimental Workflow
Figure 3: A generalized workflow for the modification of cysteine residues in proteins.
Step-by-Step Protocol
-
Protein Preparation : If the target cysteines are involved in disulfide bonds, reduce the protein by incubating with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Subsequently, remove the reducing agent by buffer exchange into the reaction buffer.
-
Alkylation Reaction : Add the alkylating reagent (this compound or NEM) to the protein solution at a 10-20 fold molar excess. This should be optimized for each specific protein.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature. The reaction with this compound may require longer incubation times or slightly elevated temperatures compared to NEM.
-
Quenching : Terminate the reaction by adding a quenching reagent (e.g., L-cysteine or DTT) at a concentration sufficient to react with all unreacted alkylating agent.
-
Purification : Remove excess reagents and byproducts using a desalting column or dialysis.
-
Validation : Confirm the modification and its efficiency using mass spectrometry to detect the expected mass shift.
The Rationale Behind Experimental Choices
-
pH Control : For NEM, maintaining a pH between 6.5 and 7.5 is crucial for specificity. For this compound and other haloacetyls, a pH of 7.0-9.0 can accelerate the reaction, but going too high can increase the likelihood of off-target reactions with other nucleophilic residues like histidine and lysine.
-
Reagent Concentration : A molar excess of the alkylating agent is necessary to drive the reaction to completion. However, excessive amounts can lead to non-specific modifications. Titrating the reagent concentration is a critical optimization step.
-
Quenching : This step is vital to ensure a homogeneously modified protein population and to prevent the alkylating reagent from modifying other components in downstream applications.
Ensuring Trustworthiness Through Self-Validation
To ensure the reliability of your results, it is essential to incorporate validation steps into your workflow.
-
Mass Spectrometry : This is the gold standard for confirming covalent modification. A mass shift corresponding to the molecular weight of the added reagent provides direct evidence of successful conjugation.
-
Ellman's Assay : This colorimetric assay can be used to quantify the number of free thiols before and after the reaction, providing a quantitative measure of modification efficiency.
Conclusion: Selecting the Appropriate Reagent for Your Needs
The choice between this compound and N-ethylmaleimide is not about which is universally "better," but which is more suitable for a given application.
-
N-ethylmaleimide is an excellent choice for applications that require rapid and highly specific cysteine modification under mild conditions, and where the absolute long-term stability of the conjugate is not the primary concern.
-
This compound , as a representative of haloacetyl reagents, is the preferred option when the stability of the final bioconjugate is paramount. The irreversible thioether bond it forms is ideal for in vivo applications, the development of therapeutics like ADCs, and other studies where the conjugate must withstand challenging conditions over extended periods.
For any novel protein, it is advisable to conduct pilot experiments with both classes of reagents to empirically determine which provides the optimal balance of reactivity, specificity, and stability for your research goals.
References
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Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]
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O'Brien, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(5), 2095-2103. [Link]
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Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Request PDF. Retrieved from [Link]
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Coligan, J. E., et al. (2001). Modification of cysteine. Current Protocols in Protein Science, Chapter 11, Unit 11.2. [Link]
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van der Wal, S., et al. (2022). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 13(1), 3855. [Link]
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Guengerich, F. P., et al. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR. Retrieved from [Link]
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Snella, B. M., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103689. [Link]
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So, Y. H., et al. (2000). Modification of Cysteine Residues by N-ethylmaleimide Inhibits Annexin II Tetramer Mediated Liposome Aggregation. Archives of Biochemistry and Biophysics, 381(2), 235-240. [Link]
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Defoin-Platel, M., et al. (2011). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Request PDF. Retrieved from [Link]
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Mogos, S., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4547-4556. [Link]
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Zhang, Y., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 11(1), 1015. [Link]
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van der Wal, S., et al. (2022). Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. Retrieved from [Link]
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Greenberg, M. M. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Accounts of Chemical Research, 44(9), 834-844. [Link]
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Kuznetsova, K. G., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaya Khimiya, 67(1), 16-29. [Link]
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Mogos, S., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Mahon, C. S., et al. (2011). Design, synthesis and protein-targeting properties of thioether-linked hydrogen bond surrogate helices. The Royal Society of Chemistry. Retrieved from [Link]
-
Grove, T. L., et al. (2018). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Journal of the American Chemical Society, 140(12), 4342-4354. [Link]
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Katneni, K., et al. (2015). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 10(6), 1545-1552. [Link]
-
Zhang, Y., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2016). IgG1 Thioether Bond Formation in Vivo. Molecular & Cellular Proteomics, 15(10), 3181-3189. [Link]
-
Greenberg, M. M. (2011). Thiol-activated DNA damage by α-bromo-2-cyclopentenone. PubMed Central. Retrieved from [Link]
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A Researcher's Guide to the Selectivity Profiling of 1-Bromo-3-hydroxypropan-2-one: A Comparative Approach
For researchers in drug discovery and chemical biology, the utility of a reactive molecule is defined by its selectivity. 1-Bromo-3-hydroxypropan-2-one, an α-haloketone, is a covalent modifier with the potential to serve as a valuable research probe or a starting point for inhibitor design. Its electrophilic nature predisposes it to react with nucleophilic residues in proteins, but which proteins, and with what efficiency? This guide provides a comprehensive framework for characterizing the enzyme selectivity profile of this compound. We will delve into the rationale behind experimental design, present detailed protocols for robust characterization, and compare its expected reactivity profile with that of commonly used covalent probes.
Understanding the Agent: this compound
This compound (also known as 1-bromo-3-hydroxyacetone) belongs to the class of α-haloketones. The core chemical feature is a carbonyl group adjacent to a carbon bearing a halogen (in this case, bromine). This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by amino acid side chains.
Mechanism of Action: The primary mechanism of covalent modification involves the nucleophilic substitution of the bromide by a reactive residue on a protein. The thiol group of cysteine is the most potent nucleophile under physiological conditions and is therefore the most likely target. However, other residues such as histidine, lysine, and the N-terminus can also be modified, particularly if they are in a favorable microenvironment that enhances their nucleophilicity.[1]
The Imperative of Selectivity Profiling
A reactive molecule that modifies hundreds of proteins indiscriminately is of limited use as a specific tool. A thorough selectivity profile is not just an academic exercise; it is a critical dataset that informs the interpretation of any experiment using this compound. It allows a researcher to:
-
Validate on-target effects: Confirm that the observed biological phenotype is due to the inhibition of the intended target, not an off-target interaction.
-
Identify potential liabilities: Uncover off-target activities that could lead to toxicity or confounding results.
-
Discover new biology: A well-defined selectivity profile can reveal unexpected targets and new avenues for investigation.
A Comparative Framework: Benchmarking Against the Classics
To understand the selectivity of this compound, it is essential to compare it against well-characterized covalent modifiers. We will use two classic, broadly reactive thiol-modifying agents as benchmarks: Iodoacetamide (IAA) and N-Ethylmaleimide (NEM) .
| Feature | This compound (Expected) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reactive Moiety | α-Bromoketone | Iodoacetamide | Maleimide |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Known Off-Targets | Histidine, Lysine, N-terminus | Histidine, Lysine, Methionine, Aspartate, Glutamate, Tyrosine[1] | Amines (at pH > 7.5)[2] |
| Reaction Mechanism | Nucleophilic Substitution | Nucleophilic Substitution | Michael Addition[2] |
Table 1. Comparative features of this compound and benchmark covalent modifiers.
Quantitative Assessment of Potency: Beyond IC50
For irreversible inhibitors, a simple IC50 value can be misleading as it is highly dependent on the incubation time. A more informative parameter is the second-order rate constant of inactivation, kinact/KI . This value represents the efficiency of covalent modification, where KI is the initial reversible binding affinity and kinact is the maximum rate of inactivation.[3][4]
Experimental Protocol: Determining kinact/KI for a Model Cysteine Protease (Papain)
This protocol outlines a continuous kinetic assay to determine the inactivation efficiency of this compound against papain, a well-characterized cysteine protease.
Materials:
-
Papain (activated)
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) - substrate
-
Assay Buffer: 100 mM Sodium Phosphate, pH 6.5, 1 mM EDTA, 2 mM DTT (for papain activation, removed before assay)
-
This compound
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Activate papain according to the supplier's instructions. Remove the activator (e.g., DTT) by dialysis or gel filtration immediately before the assay.
-
Assay Setup: In a 96-well UV-transparent plate, set up reactions containing assay buffer, varying concentrations of this compound, and a fixed concentration of papain. Include a no-inhibitor control.
-
Pre-incubation: Incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate BAEE.
-
Data Acquisition: Monitor the increase in absorbance at 253 nm over time. The rate of this increase is proportional to the remaining enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit this data to the hyperbolic equation: kobs = kinact * [I] / (KI + [I])
-
The values for kinact and KI can be determined from this fit. The ratio kinact/KI is the second-order rate constant of inactivation.[3]
-
Sources
A Researcher's Guide to Confirming Enzyme Inhibition by 1-Bromo-3-hydroxypropan-2-one: Assays, Alternatives, and Mechanistic Insights
This guide moves beyond simple protocols. It delves into the "why" behind experimental choices, ensuring that the data you generate is not only accurate but also mechanistically informative. We will compare methodologies, discuss the interpretation of results, and place 1-Bromo-3-hydroxypropan-2-one in context with alternative inhibitors, supported by experimental data and authoritative references.
The Chemistry of Inhibition: Understanding this compound
This compound belongs to the α-haloketone class of compounds. Its reactivity is dictated by the presence of a carbonyl group and an adjacent carbon atom bonded to a bromine atom, which is a good leaving group. This chemical structure makes it an electrophilic agent, highly susceptible to nucleophilic attack from amino acid residues on an enzyme.
The most common mechanism of action is the alkylation of a nucleophilic residue within the enzyme's active site, such as a cysteine thiol or a histidine imidazole nitrogen. This reaction forms a stable, covalent bond between the inhibitor and the enzyme, often leading to irreversible inactivation. The specificity of the inhibition is determined by the overall structure of the inhibitor and how it orients within the active site prior to reaction.
Below is a diagram illustrating the typical workflow for characterizing an irreversible inhibitor like this compound.
Caption: Workflow for characterizing an irreversible enzyme inhibitor.
Core Biochemical Assays for Confirmation
The following sections detail the essential assays required to confirm and characterize enzyme inhibition by this compound. For illustrative purposes, we will consider a hypothetical cysteine protease as the target enzyme.
Assay 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a fundamental parameter for quantifying the potency of an inhibitor.
Principle: The enzyme is incubated with a range of inhibitor concentrations before the addition of a substrate that produces a measurable signal (e.g., absorbance or fluorescence). The initial reaction rates are measured and plotted against the inhibitor concentration to determine the IC50.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of the target enzyme (e.g., 1 µM Papain) in a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 6.5).
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Stock: Prepare a stock solution of a suitable fluorogenic substrate (e.g., 10 mM Z-FR-AMC) in DMSO.
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5. The DTT is included to keep the catalytic cysteine in a reduced, active state.
-
-
Experimental Setup (96-well plate format):
-
Create a serial dilution of this compound in the assay buffer. Concentrations might range from 100 µM down to 1 nM.
-
In each well, add 50 µL of the appropriate inhibitor dilution (or buffer for the 'no inhibitor' control).
-
Add 25 µL of the enzyme solution (e.g., to a final concentration of 10 nM) to each well.
-
Incubate the plate at room temperature for a fixed period, for instance, 30 minutes. This pre-incubation time is critical for covalent inhibitors and should be kept consistent.
-
Initiate the reaction by adding 25 µL of the substrate (e.g., to a final concentration of 10 µM).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities as a percentage of the 'no inhibitor' control.
-
Plot the % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay 2: Time-Dependent Inhibition Assay
This assay is crucial for distinguishing between a reversible and an irreversible (or slow-binding) inhibitor. An irreversible inhibitor will show an increasing degree of inhibition over time as more enzyme molecules become covalently modified.
Principle: The enzyme and inhibitor are incubated together. At various time points, an aliquot of the mixture is withdrawn and assayed for remaining activity. A time-dependent loss of activity is a hallmark of irreversible inhibition.
Detailed Protocol:
-
Setup:
-
Prepare a reaction mixture containing the enzyme (e.g., 100 nM) and a fixed concentration of this compound (typically 5-10 times the IC50) in the assay buffer.
-
Prepare a control reaction with the enzyme and DMSO (or buffer).
-
-
Time Course:
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 10 µL) from the incubation mixture.
-
Immediately dilute the aliquot at least 100-fold into a solution containing the substrate. This dilution effectively stops the inhibition reaction.
-
Measure the enzymatic activity as described in the IC50 assay.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of remaining activity against the incubation time.
-
For a first-order inactivation process, the plot should yield a straight line. The slope of this line is the negative of the apparent rate constant of inactivation (k_obs).
-
Caption: Reversible vs. Irreversible Inhibition Kinetics.
Assay 3: Jump-Dilution or Dialysis for Confirmation of Irreversibility
This is a definitive test to confirm covalent modification. If the inhibition is truly irreversible, the enzyme's activity will not be restored even after the free, unbound inhibitor is removed from the solution.
Principle: The enzyme is incubated with a high concentration of the inhibitor to achieve significant inactivation. The mixture is then subjected to a method that rapidly removes the free inhibitor, such as rapid dilution ("jump-dilution") or dialysis. The activity of the enzyme is measured before and after this removal step.
Detailed Protocol (Jump-Dilution):
-
Inactivation: Incubate the enzyme (e.g., 1 µM) with a saturating concentration of this compound (e.g., 50 µM) for 60 minutes to ensure near-complete inhibition. Also, prepare a control incubated with DMSO.
-
Dilution: Dilute an aliquot of the inhibited enzyme mixture and the control mixture 1000-fold into the assay buffer. This dilution reduces the concentration of the free inhibitor to a sub-inhibitory level.
-
Activity Measurement: Immediately after dilution, add the substrate and measure the enzymatic activity.
-
Analysis: Compare the activity of the diluted inhibited sample to the diluted control sample. If the inhibition is irreversible, the activity of the inhibited sample will remain low and will not recover over time. In contrast, a rapidly reversible inhibitor would dissociate upon dilution, leading to a recovery of enzyme activity.
Comparison with Alternative Inhibitors
No compound should be evaluated in a vacuum. The performance of this compound should be benchmarked against other known inhibitors of the target enzyme. The choice of comparator depends on the research question.
-
For validating a covalent mechanism: Compare with a known reversible inhibitor of the same enzyme (e.g., a competitive inhibitor like E-64 for cysteine proteases).
-
For assessing potency: Compare with other irreversible inhibitors targeting the same residue (e.g., other α-haloketones or vinyl sulfones).
Table 1: Comparative Inhibition Data for a Model Cysteine Protease (Papain)
| Inhibitor | Class | Mechanism | IC50 (µM) | Key Features |
| This compound | α-Haloketone | Irreversible (Cys Alkylation) | 5.2 | Broad reactivity, simple scaffold. |
| E-64 | Epoxysuccinyl Peptide | Irreversible (Cys Alkylation) | 0.02 | High potency and specificity for cysteine proteases. |
| Leupeptin | Peptide Aldehyde | Reversible Covalent | 0.05 | Forms a reversible hemiacetal with the catalytic cysteine. |
| Iodoacetamide | Haloacetamide | Irreversible (Cys Alkylation) | 150 | Non-specific, highly reactive alkylating agent. |
Note: IC50 values are illustrative and can vary significantly based on assay conditions (e.g., enzyme concentration, substrate concentration, pre-incubation time).
The data in Table 1 highlights the importance of context. While this compound is an effective irreversible inhibitor, a compound like E-64 offers significantly higher potency and specificity. Leupeptin, on the other hand, provides a reversible covalent mechanism, which can be advantageous in certain biological contexts. Iodoacetamide is a classic, non-specific alkylating agent often used as a positive control for cysteine reactivity.
Advanced Confirmation: Mass Spectrometry
The gold standard for confirming covalent modification is mass spectrometry (MS). By analyzing the mass of the intact protein or digested peptide fragments after incubation with the inhibitor, one can pinpoint the exact site of modification.
Workflow:
-
Incubation: Incubate the target enzyme with and without this compound.
-
Sample Preparation: Stop the reaction and prepare the samples for MS analysis. This may involve buffer exchange and denaturation.
-
Intact Protein Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-Q-TOF). An increase in the protein's mass corresponding to the mass of the inhibitor (minus the leaving group, Br) confirms covalent adduction.
-
Peptide Mapping (for site identification): Digest the protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS. Identify the peptide fragment that shows a mass shift and use MS/MS fragmentation data to confirm the exact amino acid residue that has been modified.
Conclusion and Best Practices
Confirming enzyme inhibition by this compound requires a multi-assay approach. A simple IC50 measurement is insufficient and can be misleading for a covalent inhibitor.
Key Takeaways:
-
Start with IC50: Establish the basic potency of the inhibitor under defined pre-incubation conditions.
-
Prove Irreversibility: Use time-dependency and jump-dilution assays to demonstrate a time-dependent loss of activity that is not recoverable upon removal of the free inhibitor.
-
Contextualize with Comparators: Benchmark performance against both reversible and other irreversible inhibitors to understand relative potency and specificity.
-
Confirm with Mass Spectrometry: For definitive proof of a covalent mechanism, use mass spectrometry to identify the covalent adduct and the specific site of modification.
References
-
Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. [Link]
-
Krishnamurthy, V. M., & Sem, D. S. (2010). Assays for Covalent Inhibition. In Methods in Enzymology (Vol. 486, pp. 265-283). Academic Press. [Link]
-
Barrett, A. J., Kembhavi, A. A., Brown, M. A., Kirschke, H., Knight, C. G., Tamai, M., & Hanada, K. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189-198. [Link]
-
Umezawa, S., & Hori, M. (1975). Leupeptin, a protease inhibitor produced by actinomycetes. Methods in Enzymology, 45, 678-695. [Link]
Navigating the Cellular Labyrinth: A Comparative Guide to 1-Bromo-3-hydroxypropan-2-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biochemistry, understanding the function of specific enzymes is paramount to unraveling disease mechanisms and developing targeted therapeutics. Chemical probes, small molecules designed to interact with and report on the activity of these proteins, are indispensable tools in this endeavor. Among these, 1-Bromo-3-hydroxypropan-2-one, a reactive α-haloketone, has emerged as a valuable probe for a specific class of enzymes. This guide provides a comprehensive analysis of the advantages and disadvantages of this probe, compares it with viable alternatives, and offers detailed experimental insights for its effective application.
Unmasking the Target: The Mechanism of this compound
This compound, also known as bromohydroxyacetone phosphate, is structurally analogous to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis and lipid metabolism. This structural mimicry is the cornerstone of its utility as a chemical probe, allowing it to specifically target the active sites of DHAP-dependent enzymes.
The probe's mechanism of action is rooted in its identity as an α-haloketone. The electron-withdrawing carbonyl group polarizes the adjacent carbon-bromine bond, rendering the α-carbon highly electrophilic. This electrophilicity drives a covalent reaction with nucleophilic amino acid residues within the enzyme's active site, forming a stable, irreversible bond. This process, known as affinity labeling, effectively "tags" the enzyme, enabling its identification and functional characterization.
A prime example of its application is in the study of triosephosphate isomerase (TIM), a crucial enzyme in the glycolytic pathway that interconverts DHAP and glyceraldehyde-3-phosphate.[1][2] this compound acts as an active-site-directed irreversible inhibitor of TIM, reacting stoichiometrically with a specific glutamic acid residue (Glu-165) in the catalytic center.[1][2]
Figure 1: Mechanism of action of this compound as an affinity label for DHAP-dependent enzymes.
The Upside: Advantages of this compound
The utility of this compound as a chemical probe stems from several key advantages:
-
Target Specificity through Structural Mimicry: Its close resemblance to the natural substrate, DHAP, confers a high degree of specificity for the active sites of DHAP-dependent enzymes. This minimizes off-target binding and provides a focused approach to studying a particular enzyme or enzyme family.
-
Irreversible Covalent Modification: The formation of a stable covalent bond with the target enzyme is a significant advantage for several applications. It allows for the unambiguous identification of the labeled protein, even after harsh denaturation and purification steps. This is particularly useful in proteomics-based approaches to identify novel enzyme targets.
-
Stoichiometric Labeling: Under controlled conditions, this compound can react with its target in a 1:1 ratio.[2] This stoichiometric labeling is crucial for quantitative studies, such as determining the concentration of active enzyme in a sample.
-
Mechanistic Insights: The identification of the specific amino acid residue modified by the probe provides valuable information about the enzyme's active site architecture and catalytic mechanism. For instance, the labeling of Glu-165 in TIM by bromohydroxyacetone phosphate strongly supported its role as a catalytic base in the isomerization reaction.[1][2]
The Downside: Disadvantages and Limitations
Despite its strengths, researchers must be aware of the limitations and potential pitfalls associated with the use of this compound:
-
Inherent Reactivity and Potential for Off-Target Effects: As a reactive electrophile, the probe has the potential to react with other nucleophilic residues on the surface of non-target proteins, particularly at high concentrations or with prolonged incubation times. This can lead to false-positive results and misinterpretation of data.
-
Instability of the Initial Adduct: In the case of triosephosphate isomerase, the initial covalent adduct formed with the glutamic acid residue is not entirely stable. The label has been observed to migrate to an adjacent tyrosine residue, which can complicate the interpretation of labeling experiments if not properly controlled.[2]
-
Limited Cell Permeability: The charged nature of the phosphate group can limit the probe's ability to cross cell membranes, making it more suitable for studies with purified enzymes or cell lysates rather than in live-cell imaging applications.
-
Requirement for Careful Experimental Design: The reactivity of the probe necessitates careful optimization of experimental conditions, including concentration, incubation time, and pH, to ensure specific labeling of the intended target and minimize off-target reactions.
The Competition: A Comparative Look at Alternative Probes
While this compound is a powerful tool, several alternative probes are available for studying DHAP-dependent enzymes, each with its own set of strengths and weaknesses.
| Probe | Mechanism of Action | Target(s) | Advantages | Disadvantages |
| This compound | Covalent, irreversible affinity label | DHAP-dependent enzymes (e.g., TIM) | High specificity due to structural mimicry; stable covalent bond for identification. | Potential for off-target reactivity; instability of the initial adduct; limited cell permeability. |
| 2-Phosphoglycolate | Competitive, reversible inhibitor (transition-state analog) | Triosephosphate Isomerase | High specificity; provides insights into the transition state of the enzyme. | Reversible binding makes it unsuitable for pull-down experiments; does not covalently label the enzyme. |
| D-Glycerol-1-phosphate | Competitive, reversible inhibitor (substrate analog) | Triosephosphate Isomerase | Mimics a natural substrate; generally non-toxic. | Lower affinity compared to transition-state analogs; reversible binding. |
| Glycidol phosphate | Covalent, irreversible affinity label | Triosephosphate Isomerase | Irreversibly labels the active site glutamate. | Less specific than bromohydroxyacetone phosphate due to the reactive epoxide ring. |
In the Lab: Experimental Protocol for Affinity Labeling of Triosephosphate Isomerase
The following protocol is a generalized procedure for the affinity labeling of triosephosphate isomerase (TIM) with this compound, based on established methodologies.[2] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
Purified triosephosphate isomerase
-
This compound (bromohydroxyacetone phosphate) solution
-
Triethanolamine buffer (pH 7.6)
-
Enzyme assay reagents for TIM (e.g., DHAP, NADH, and glycerol-3-phosphate dehydrogenase for a coupled assay)
-
Spectrophotometer
-
Quenching solution (e.g., a solution containing a high concentration of a thiol-containing compound like dithiothreitol)
-
Reagents for protein analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Enzyme Preparation: Prepare a solution of purified TIM in triethanolamine buffer at a known concentration.
-
Inhibition Reaction:
-
In a microcentrifuge tube, mix the TIM solution with the desired concentration of this compound. A typical starting point is a 1.2-fold molar excess of the inhibitor to the enzyme.[2]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 5-15 minutes). It is crucial to perform a time-course experiment to determine the optimal incubation time for maximal inhibition without excessive off-target labeling.
-
-
Monitoring Enzyme Activity:
-
At various time points during the incubation, take aliquots of the reaction mixture and add them to the enzyme assay solution to measure the remaining TIM activity.
-
The activity can be monitored spectrophotometrically by following the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled assay.
-
-
Quenching the Reaction: Once the desired level of inhibition is achieved, quench the reaction by adding the quenching solution to consume any unreacted probe.
-
Analysis of Labeled Protein:
-
Analyze the labeled protein using SDS-PAGE to confirm covalent modification. A shift in the molecular weight may be observed.
-
For identification of the labeled peptide and amino acid residue, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry.
-
Sources
The Scientist's Guide to Cysteine Targeting: A Comparative Analysis of Electrophilic Warheads
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the strategic targeting of cysteine residues with covalent inhibitors has emerged as a powerful approach to achieve enhanced potency, prolonged duration of action, and the ability to modulate challenging protein targets.[1][2][3] The thiol group of cysteine is a highly effective nucleophile, making it an attractive target for electrophilic warheads that can form stable covalent bonds.[2][3] However, the very reactivity that makes cysteine an appealing target also presents a significant challenge: achieving selectivity and minimizing off-target effects.[1][4][5]
This guide provides a comprehensive comparative analysis of commonly employed electrophilic warheads for cysteine targeting. Moving beyond a simple catalog of functional groups, we will delve into the mechanistic nuances, reactivity profiles, and strategic considerations that underpin the selection of an optimal warhead for a given biological target. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of covalent drug design.
The Two-Step Dance of Covalent Inhibition
Before dissecting individual warheads, it is crucial to understand the fundamental mechanism of targeted covalent inhibition. It is a two-step process:
-
Reversible Binding (Formation of the E•I Complex): Initially, the inhibitor non-covalently and reversibly binds to the target protein's active or allosteric site, forming an enzyme-inhibitor (E•I) complex. This initial binding is governed by the inhibitor's scaffold and its complementary interactions with the protein surface.
-
Irreversible/Reversible Covalent Bond Formation (Formation of the E-I Adduct): Once optimally positioned within the binding pocket, the electrophilic warhead reacts with the proximate cysteine residue to form a covalent bond. This can be an irreversible or a reversible interaction, depending on the chemistry of the warhead.
This two-step mechanism is a key determinant of a covalent inhibitor's selectivity. High-affinity non-covalent binding ensures that the warhead is presented at a high effective concentration to the target cysteine, favoring the intramolecular covalent reaction over non-specific reactions with other biological nucleophiles.[1]
}
A Comparative Analysis of Electrophilic Warheads
The choice of electrophilic warhead is a critical decision in the design of a covalent inhibitor, profoundly influencing its reactivity, selectivity, and overall pharmacological profile. Below, we compare several of the most prominent classes of warheads.
α,β-Unsaturated Carbonyls: The Workhorses of Covalent Inhibition
This class, particularly acrylamides , represents the most widely used and well-characterized group of electrophilic warheads for targeting cysteine.[2][5][6][7] They react with the thiol group of cysteine via an irreversible Michael addition reaction.[1][2]
-
Mechanism: Nucleophilic addition of the cysteine thiolate to the β-carbon of the α,β-unsaturated system.
}
Advantages:
-
Tunable Reactivity: The electrophilicity of the β-carbon can be modulated by substituents on the acrylamide nitrogen and at the α- and β-positions, allowing for fine-tuning of reactivity.[8]
-
Proven Clinical Success: A significant number of FDA-approved covalent inhibitors, such as ibrutinib, afatinib, and osimertinib, utilize an acrylamide warhead.[2][6][7]
-
High Cysteine Selectivity: Generally, acrylamides exhibit good selectivity for the soft nucleophile cysteine over harder nucleophiles like lysine or serine.[9]
Disadvantages:
-
Potential for Off-Target Reactivity: Highly reactive acrylamides can react with other biological thiols, such as glutathione, leading to potential toxicity.[5]
-
Irreversibility: The irreversible nature of the bond can be a concern for long-term safety, as any off-target modifications will be permanent.[4]
A notable variation is the α-cyanoacrylamide warhead, which introduces an electron-withdrawing cyano group at the α-position. This modification increases the electrophilicity of the β-carbon, enhancing reactivity. Interestingly, the presence of the cyano group can also render the Michael addition reversible, offering a potential strategy to mitigate the risks associated with irreversible inhibition.[2][4][8]
Vinyl Sulfones and Sulfonamides: Potent and Versatile Michael Acceptors
Vinyl sulfones and sulfonamides are another important class of Michael acceptors that react irreversibly with cysteine.[1][10] They are generally more reactive than their acrylamide counterparts.[10]
-
Mechanism: Michael addition of the cysteine thiolate to the β-carbon of the vinyl sulfone/sulfonamide.
Advantages:
-
High Reactivity: Their inherent reactivity can lead to rapid and efficient target engagement.[10][11]
-
Broad Applicability: They have been successfully employed in the development of inhibitors for a range of enzymes, including proteases.[12][13]
Disadvantages:
-
Increased Potential for Off-Target Reactions: Their higher reactivity can translate to a greater risk of non-specific labeling of other proteins and reaction with glutathione.[10] Careful tuning of the scaffold is crucial to ensure selectivity.
Chloroacetamides: Classic and Highly Reactive Alkylating Agents
Chloroacetamides are highly reactive electrophiles that react with cysteine via a nucleophilic substitution (SN2) mechanism.
-
Mechanism: SN2 displacement of the chloride leaving group by the cysteine thiolate.
Advantages:
-
Strong Electrophilicity: This leads to very rapid covalent bond formation.
-
Small Size: Their compact nature can be advantageous in fragment-based drug discovery approaches.[14]
Disadvantages:
-
High and Often Indiscriminate Reactivity: Chloroacetamides are prone to reacting with a wide range of nucleophiles, leading to significant off-target effects and potential toxicity.[14] Their use in modern drug design is consequently more limited, often being reserved for tool compounds or situations where very high reactivity is required.
Epoxides: Ring-Strain Driven Reactivity
Epoxides are three-membered cyclic ethers that react with nucleophiles through a ring-opening mechanism. The inherent ring strain makes them susceptible to nucleophilic attack.[1][15]
-
Mechanism: SN2 attack by the cysteine thiolate on one of the epoxide carbons, leading to ring opening and formation of a thioether and a hydroxyl group.[1]
Advantages:
-
Tunable Reactivity: The reactivity of epoxides can be modulated by the substitution pattern on the ring.[16][17]
-
Clinical Precedent: The FDA-approved proteasome inhibitor carfilzomib features an epoxide warhead.[18]
Disadvantages:
-
Potential for Stereochemical Complexity: The ring-opening reaction can generate new stereocenters, which may complicate synthesis and characterization.
-
Metabolic Instability: Epoxides can be susceptible to enzymatic hydrolysis by epoxide hydrolases, which could limit their in vivo efficacy.
Nitriles: The Reversible Covalent Option
Nitriles stand out as a class of warheads that typically engage in reversible covalent interactions with cysteine.[4][19][20] This reversibility can be a significant advantage in mitigating off-target effects and potential toxicity associated with permanent protein modification.[21]
-
Mechanism: Nucleophilic attack of the cysteine thiol on the electrophilic carbon of the nitrile, forming a reversible thioimidate adduct.[19]
}
Advantages:
-
Reversibility: This can lead to a better safety profile, as off-target modifications are not permanent.[21]
-
Successful Clinical Applications: The antiviral drug nirmatrelvir (a component of Paxlovid) utilizes a nitrile warhead to reversibly inhibit the main protease of SARS-CoV-2.[19][22]
Disadvantages:
-
Lower Potency in Some Cases: The reversible nature of the interaction may result in lower overall potency compared to irreversible inhibitors.
-
Dependence on High Non-Covalent Affinity: Achieving significant target occupancy with a reversible covalent inhibitor often requires a high initial non-covalent binding affinity.
Summary Comparison of Electrophilic Warheads
| Warhead Class | Mechanism | Reversibility | Typical Reactivity | Key Advantages | Key Disadvantages |
| Acrylamides | Michael Addition | Irreversible | Moderate | Tunable reactivity, proven clinical success, good cysteine selectivity.[2][6][7][8][9] | Potential for off-target reactivity, irreversibility concerns.[4][5] |
| Vinyl Sulfones | Michael Addition | Irreversible | High | High reactivity, broad applicability.[1][10][12][13] | Increased potential for off-target reactions.[10] |
| Chloroacetamides | SN2 | Irreversible | Very High | Strong electrophilicity, small size.[14] | High and often indiscriminate reactivity, potential for toxicity.[14] |
| Epoxides | Ring Opening (SN2) | Irreversible | Moderate | Tunable reactivity, clinical precedent.[1][15][16][17][18] | Stereochemical complexity, potential metabolic instability. |
| Nitriles | Nucleophilic Addition | Reversible | Low to Moderate | Reversibility leading to improved safety profile, clinical success.[4][19][20][21][22] | Potentially lower potency, requires high non-covalent affinity. |
| α-Cyanoacrylamides | Michael Addition | Reversible/Irreversible | High | Enhanced reactivity, potential for reversibility.[2][4][8] | Can be highly reactive, requiring careful optimization. |
Experimental Protocols for Warhead Characterization
The rigorous evaluation of electrophilic warheads is paramount for the successful development of selective and effective covalent inhibitors. Below are key experimental protocols for characterizing their performance.
Protocol 1: Determination of Covalent Inhibition Kinetics (kinact/KI)
The efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI, which reflects both the initial binding affinity (KI) and the maximal rate of covalent bond formation (kinact).[23]
Objective: To determine the kinetic parameters of covalent inhibition.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Covalent inhibitor
-
Assay buffer
-
Plate reader capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and inhibitor in a suitable buffer.
-
Assay Setup: In a microplate, add varying concentrations of the inhibitor to the assay buffer.
-
Pre-incubation: Add the enzyme to the wells containing the inhibitor and incubate for different time points. It is crucial to have time points to observe the time-dependent inhibition.[24]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. For competitive inhibitors, ensure the substrate concentration is well above the KM to minimize competition during the measurement phase.[25]
-
Kinetic Measurement: Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time in a plate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The initial rates will decrease with increasing inhibitor concentration and pre-incubation time.
-
Determine the observed rate of inactivation (kobs) at each inhibitor concentration by fitting the progress curves to an appropriate equation for time-dependent inhibition.
-
Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine kinact and KI. The ratio kinact/KI represents the efficiency of covalent modification.[23][24]
-
}
Protocol 2: Proteome-Wide Selectivity Profiling using Chemoproteomics
Assessing the selectivity of a covalent inhibitor across the entire proteome is crucial to identify potential off-targets and predict potential toxicities.[26][27] Activity-based protein profiling (ABPP) and related chemoproteomic techniques are powerful tools for this purpose.[14][26][28]
Objective: To identify the protein targets of a covalent inhibitor on a proteome-wide scale.
Materials:
-
Live cells or cell lysate
-
Covalent inhibitor
-
A "clickable" alkyne or azide-tagged version of the inhibitor (probe)
-
Biotin-azide or biotin-alkyne for click chemistry
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat live cells or cell lysate with varying concentrations of the covalent inhibitor for a defined period.
-
Probe Labeling: Add the clickable probe to the treated cells or lysate to label the remaining available cysteine residues.
-
Click Chemistry: Lyse the cells (if treated live) and perform a click reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: By comparing the protein profiles from inhibitor-treated and control samples, one can identify the proteins that are targeted by the inhibitor in a concentration-dependent manner.[27][28]
}
Conclusion: A Strategic Approach to Warhead Selection
The selection of an electrophilic warhead for cysteine targeting is a multifaceted decision that requires a deep understanding of the interplay between reactivity, selectivity, and the biological context of the target protein. There is no single "best" warhead; rather, the optimal choice is contingent upon the specific goals of the drug discovery program.
For targets where high potency and prolonged duration of action are paramount, and a degree of off-target risk can be managed through careful scaffold design, irreversible warheads like acrylamides and vinyl sulfones are excellent starting points. Conversely, for targets where a superior safety profile is the primary concern, or for indications requiring intermittent target engagement, reversible covalent warheads such as nitriles offer a compelling alternative.
The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different warheads, enabling an evidence-based approach to covalent inhibitor design. By combining a sound understanding of the underlying chemical principles with rigorous experimental validation, researchers can harness the power of covalent inhibition to develop novel therapeutics with superior efficacy and safety profiles.
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Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. (2023). Medium. [Link]
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A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). Journal of the American Chemical Society. [Link]
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Electrophilic warheads in covalent drug discovery: an overview. (2022). CoLab. [Link]
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Vinyl Sulfone Containing Parasitic Cysteinyl Protease Inhibitors. (2011). Current Topics in Medicinal Chemistry, 11(23), 2846-2856. [Link]
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Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. (2022). ACS Chemical Biology, 17(9), 2439–2449. [Link]
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Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors. (2016). Journal of Medicinal Chemistry, 59(17), 7991–8006. [Link]
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A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2016). ACS Medicinal Chemistry Letters, 7(11), 977–982. [Link]
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Development of peptidomimetics with a vinyl sulfone warhead as irreversible falcipain-2 inhibitors. (2008). Journal of Medicinal Chemistry, 51(6), 1845–1850. [Link]
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Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. (2021). Journal of the American Chemical Society, 143(17), 6598–6607. [Link]
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Warhead Reactivity Limits the Speed of Inhibition of the Cysteine Protease Rhodesain. (2021). ACS Chemical Biology, 16(4), 689–697. [Link]
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Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1970. [Link]
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Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. [Link]
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2022). Molecules, 27(19), 6618. [Link]
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A Researcher's Guide to Orthogonal Cross-Validation of Protein Labeling: A Comparative Analysis of 1-Bromo-3-hydroxypropan-2-one and Bioorthogonal Chemistries
For researchers, scientists, and drug development professionals, the covalent modification of proteins is an indispensable tool. Whether for visualizing cellular processes, developing antibody-drug conjugates, or creating novel diagnostics, the ability to specifically and efficiently label proteins is paramount. However, the introduction of any modification carries the risk of altering the protein's structure and function. Therefore, rigorous validation of the labeling process is not just good practice; it is a scientific necessity.
This guide provides an in-depth technical comparison of a classic alkylating agent, 1-Bromo-3-hydroxypropan-2-one, with two cutting-edge orthogonal labeling strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a framework for their cross-validation to ensure the integrity of your research. This guide is designed to be a self-validating system, empowering you to make informed decisions and generate robust, reproducible data.
The Principle of Orthogonal Validation
The core concept of orthogonal validation is the use of two or more independent methods to measure the same phenomenon. If different methods, relying on distinct chemical principles, yield concordant results, it significantly strengthens the confidence in the findings. In the context of protein labeling, this means demonstrating that the labeling is specific, efficient, and does not perturb the biological system in unintended ways, as confirmed by a secondary, mechanistically different labeling approach.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Protein of Interest] --> B{Labeling with this compound}; A --> C{Labeling with Orthogonal Method (e.g., SPAAC)}; B --> D[Analysis (e.g., Mass Spec, SDS-PAGE)]; C --> E[Analysis (e.g., Mass Spec, SDS-PAGE)]; D --> F{Compare Labeling Efficiency & Specificity}; E --> F; F --> G[Validated Labeling];
} Caption: Workflow for Orthogonal Validation of Protein Labeling.
Method 1: Alkylation with this compound
This compound is an α-halo ketone, a class of reagents that reacts primarily with nucleophilic amino acid side chains. The primary targets for alkylation are the thiol group of cysteine and the imidazole ring of histidine.[1][2]
Mechanism of Action: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. A similar reaction can occur with the nitrogen atoms in the imidazole ring of histidine. The selectivity for cysteine versus histidine can be modulated by pH, with the more nucleophilic thiolate anion of cysteine being favored at pH values above its pKa (~8.5).
dot graph TD { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; subgraph "Alkylation of Cysteine" direction LR; Protein_Cys [label="Protein-SH"]; Reagent [label=< Br-CH2-C(=O)-CH2-OH >]; Product [label=< Protein-S-CH2-C(=O)-CH2-OH >]; Protein_Cys -- "Nucleophilic Attack" --> Reagent; Reagent -- "Loss of Br-" --> Product; end } Caption: Reaction of this compound with a Cysteine Residue.
Experimental Protocol: Labeling a Purified Protein with this compound
This protocol is a general guideline and should be optimized for the specific protein of interest.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer, such as 50 mM HEPES, 150 mM NaCl, pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, incubate with a reducing agent like 1 mM DTT for 30 minutes at room temperature. Remove the reducing agent using a desalting column immediately before labeling.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as 10 mM L-cysteine or β-mercaptoethanol, to scavenge unreacted alkylating agent.
-
Remove the excess labeling reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the storage buffer.
-
-
Analysis:
-
Confirm labeling by mass spectrometry (MS). An increase in the protein's molecular weight corresponding to the mass of the hydroxypropan-2-one moiety (87.08 Da) will be observed for each modification.[3][4]
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy if a chromophoric or fluorogenic version of the label is used.[5][6]
-
Orthogonal Methods for Cross-Validation
To validate the results obtained with this compound, we will employ bioorthogonal chemistries. These reactions involve pairs of functional groups that are mutually reactive but are inert to the functional groups found in biological systems.[7]
Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful click chemistry reaction that occurs between a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[8][9] This makes it ideal for use in living systems.[10]
Mechanism of Action: The high ring strain of the cyclooctyne lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.
dot graph TD { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; subgraph "SPAAC Reaction" direction LR; Protein_Azide [label="Protein-N3"]; DBCO_Fluorophore [label="Fluorophore-DBCO"]; Triazole_Product [label="Protein-Triazole-Fluorophore"]; Protein_Azide -- "Cycloaddition" --> DBCO_Fluorophore; DBCO_Fluorophore -- " " --> Triazole_Product; end } Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: SPAAC Labeling of a Protein
This protocol assumes the protein of interest has been metabolically or enzymatically labeled with an azide-containing unnatural amino acid.
-
Protein Preparation:
-
The azide-modified protein should be in a compatible buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
Prepare a stock solution of the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in DMSO.
-
Add a 5- to 20-fold molar excess of the DBCO-probe to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis:
-
Remove excess probe using a desalting column or dialysis.
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
-
Method 3: Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine.[11] The "traceless" version of this reaction is particularly elegant as it leaves no residual atoms from the phosphine reagent in the final product.[12]
Mechanism of Action: The reaction is initiated by the nucleophilic attack of the phosphine on the azide, leading to the formation of an aza-ylide intermediate. This intermediate then rearranges to form a stable amide bond.[13]
dot graph TD { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; subgraph "Staudinger Ligation" direction LR; Protein_Azide [label="Protein-N3"]; Phosphine_Probe [label="Probe-Phosphine"]; Amide_Product [label="Protein-Amide-Probe"]; Protein_Azide -- "Reaction" --> Phosphine_Probe; Phosphine_Probe -- "Rearrangement" --> Amide_Product; end } Caption: Staudinger Ligation for Protein Bioconjugation.
Experimental Protocol: Staudinger Ligation of a Protein
-
Protein Preparation:
-
The azide-modified protein should be in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of the phosphine-functionalized probe in an organic solvent like DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the phosphine probe to the protein solution.
-
Incubate the reaction for 2-12 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the labeled protein using standard chromatographic techniques.
-
Confirm labeling by mass spectrometry and assess the degree of labeling.
-
Comparative Analysis and Data Presentation
A direct comparison of these methods is essential for selecting the most appropriate technique for a given application. The following table summarizes key performance metrics.
| Feature | This compound | SPAAC | Staudinger Ligation |
| Reaction Type | Alkylation | Cycloaddition | Ligation |
| Target Residues | Cysteine, Histidine | Azide | Azide |
| Catalyst | None | None | None |
| Reaction Kinetics | Moderate | Fast to Very Fast | Slow to Moderate[10] |
| Biocompatibility | Moderate (potential for off-target reactions) | High[10] | High[11] |
| Linkage Formed | Thioether/Alkylated Imidazole | Triazole | Amide |
| Key Advantage | Simple, commercially available reagent | Fast, highly bioorthogonal | Forms a native-like amide bond |
| Key Disadvantage | Potential for off-target reactivity | Bulky cyclooctyne can be sterically hindering | Slower kinetics, phosphines can oxidize[10] |
Experimental Validation of Labeling Integrity
To ensure the trustworthiness of your labeled protein, a series of validation experiments should be performed.
Determining Labeling Efficiency
The degree of labeling (DOL) can be quantified using several methods:
-
UV-Vis Spectroscopy: If the label has a distinct absorbance, the DOL can be calculated from the absorbance of the protein at 280 nm and the absorbance of the label at its λmax, after correcting for the label's absorbance at 280 nm.[5][6]
-
Mass Spectrometry: Intact protein mass analysis can determine the number of attached labels. For more precise localization of the modification, peptide mapping using LC-MS/MS can be employed.[3][4]
-
Quantitative Amino Acid Analysis: This method can provide an absolute measure of the extent of modification of specific amino acids.
Assessing Protein Stability and Function
It is crucial to confirm that the labeling process has not adversely affected the protein's stability and function.
-
Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry, can be used to measure the melting temperature (Tm) of the protein before and after labeling. A significant change in Tm may indicate that the label has altered the protein's stability.[14]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the protein. Changes in the CD spectrum after labeling could indicate conformational changes.[12]
-
Functional Assays: The biological activity of the labeled protein should be compared to the unlabeled protein using a relevant functional assay (e.g., enzyme kinetics, binding assays).
Conclusion
The choice of a protein labeling strategy is a critical decision that can profoundly impact the outcome of an experiment. While traditional methods like alkylation with this compound are straightforward, they may lack the specificity of modern bioorthogonal techniques. By employing a cross-validation approach using orthogonal methods such as SPAAC or the Staudinger ligation, researchers can gain a high degree of confidence in their results. This guide provides the foundational knowledge and experimental frameworks to not only perform these labeling reactions but also to rigorously validate their outcomes, ensuring the scientific integrity of your work.
References
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Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (n.d.). PMC. Retrieved from [Link]
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How To Determine Degree of Protein Labeling. (2015). G-Biosciences. Retrieved from [Link]
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What are the easiest way to verify that the stability of a protein is being altered?. (2014). ResearchGate. Retrieved from [Link]
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Thermodynamic Analysis of Protein Stability and Ligand Binding Using a Chemical Modification- and Mass Spectrometry-Based Strategy. (2008). ACS Publications. Retrieved from [Link]
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The Staudinger Ligation. (2020). ACS Publications. Retrieved from [Link]
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Multiply labeling proteins for studies of folding and stability. (n.d.). PMC. Retrieved from [Link]
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Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescent labeling and modification of proteins. (n.d.). PMC. Retrieved from [Link]
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Protein click chemistry and its potential for medical applications. (2024). Cambridge Core. Retrieved from [Link]
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Protein labeling protocol. (n.d.). Abberior Instruments. Retrieved from [Link]
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Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). NIH. Retrieved from [Link]
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Choosing an effective protein bioconjugation strategy. (2011). ResearchGate. Retrieved from [Link]
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Efficient Site-Specific Labeling of Proteins via Cysteines. (2008). ACS Publications. Retrieved from [Link]
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Selective chemical labeling of proteins. (2016). Royal Society of Chemistry. Retrieved from [Link]
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Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (2024). PMC. Retrieved from [Link]
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Protein Chemical Labeling Using Biomimetic Radical Chemistry. (n.d.). MDPI. Retrieved from [Link]
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Mass Spectrometry Methods for Measuring Protein Stability. (n.d.). PMC. Retrieved from [Link]
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Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. (n.d.). PMC. Retrieved from [Link]
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Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. (2025). Annual Reviews. Retrieved from [Link]
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Recent progress in enzymatic protein labelling techniques and their applications. (n.d.). PMC. Retrieved from [Link]
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Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. (n.d.). PMC. Retrieved from [Link]
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SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. (2021). PMC. Retrieved from [Link]
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Protein stability: a crystallographer's perspective. (2015). IUCr Journals. Retrieved from [Link]
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Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025). MDPI. Retrieved from [Link]
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Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). PMC. Retrieved from [Link]
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Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. (n.d.). PMC. Retrieved from [Link]
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Alkylation of cysteine- containing peptides to mimic palmitoylation. (n.d.). Purdue University. Retrieved from [Link]
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Tutorial: Labeling a Purified Antibody. (2014). YouTube. Retrieved from [Link]
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Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. (n.d.). PMC. Retrieved from [Link]
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Selectivity of labeled bromoethylamine for protein alkylation. (n.d.). PubMed. Retrieved from [Link]
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Metabolic Labeling of Proteins for Proteomics*. (n.d.). University of Liverpool. Retrieved from [Link]
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On-line Procedures for Alkylation of Cysteine Residues With 3-bromopropylamine Prior to Protein Sequence Analysis. (n.d.). PubMed. Retrieved from [Link]
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Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds. (n.d.). PMC. Retrieved from [Link]
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(PDF) Metabolic Labeling of Proteins for Proteomics. (2025). ResearchGate. Retrieved from [Link]
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Protein Structural Analysis via Mass Spectrometry-Based Proteomics. (n.d.). PMC. Retrieved from [Link]
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Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. (n.d.). MDPI. Retrieved from [Link]
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Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. (n.d.). PMC. Retrieved from [Link]
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New protein fluorescent labeling methods for carbonylation and S-acylation studies in plants. (n.d.). BIO Web of Conferences. Retrieved from [Link]
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HaloTag: a novel protein labeling technology for cell imaging and protein analysis. (n.d.). PubMed. Retrieved from [Link]
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Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (n.d.). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Characterization of 1-Bromo-3-hydroxypropan-2-one Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the precise understanding of how small molecules interact with their protein targets is paramount. Covalent modifiers, in particular, have seen a resurgence in interest due to their potential for enhanced potency and prolonged duration of action. Among the diverse chemical scaffolds used for this purpose, α-halo ketones such as 1-Bromo-3-hydroxypropan-2-one (BHP) represent a class of reactive electrophiles capable of forming stable covalent adducts with proteins. The structural elucidation of these adducts is not merely an academic exercise; it is a critical step in validating the mechanism of action, optimizing drug design, and assessing potential off-target effects.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural characterization of BHP-protein adducts. Drawing upon established principles of protein chemistry and analytical science, we will explore the "why" behind experimental choices and present self-validating protocols to ensure the integrity of your findings.
The Chemistry of this compound and its Reactivity with Proteins
This compound is an α-halo ketone, a functional group known for its utility as an alkylating agent.[1] The presence of the bromine atom adjacent to the carbonyl group renders the α-carbon electrophilic and susceptible to nucleophilic attack. Within a biological milieu, the primary nucleophiles are the side chains of specific amino acid residues.
The most probable targets for covalent modification by BHP are:
-
Cysteine: The thiol group of cysteine is a potent nucleophile and readily reacts with α-halo ketones in a nucleophilic substitution reaction, displacing the bromide ion to form a stable thioether linkage.[2]
-
Histidine: The imidazole ring of histidine is also nucleophilic and can be alkylated by BHP.[3]
-
Lysine: While the primary amine of lysine is a potential nucleophile, its reactivity is generally lower than that of cysteine and is highly dependent on the local microenvironment and pH.[4]
-
Methionine: The thioether of methionine can also be alkylated, though it is typically less reactive than cysteine.[3]
The formation of these adducts can have profound consequences on protein structure and function, making their unambiguous identification and characterization essential.
Caption: Reaction of this compound with protein nucleophiles.
A Comparative Analysis of Key Analytical Techniques
The two primary methodologies for the detailed structural characterization of BHP-protein adducts are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight of adduct, identification of modified peptide and residue, stoichiometry of modification. | Atomic-level 3D structure of the adduct, conformational changes in the protein upon modification, dynamics of the modified region. |
| Sensitivity | High (femtomole to attomole range). | Lower (micromolar to millimolar range). |
| Sample Requirements | Smaller sample amounts, compatible with complex mixtures. | Larger quantities of pure, isotopically labeled protein are often required. |
| Throughput | High, suitable for screening. | Low, more time-consuming. |
| Structural Detail | Infers modification site from fragmentation patterns. | Provides direct evidence of atomic connectivity and spatial proximity. |
Mass Spectrometry: The Workhorse for Adduct Identification
Mass spectrometry is the cornerstone for identifying covalent modifications on proteins due to its high sensitivity and ability to pinpoint the exact site of modification.[5] The general workflow involves reacting the target protein with BHP, followed by proteolytic digestion and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for MS-based analysis of BHP-protein adducts.
Experimental Protocol: Bottom-Up Proteomics for BHP Adduct Mapping
-
Protein-BHP Incubation:
-
Incubate the purified target protein with a molar excess of BHP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period at a controlled temperature (e.g., 37°C). The stoichiometry and incubation time should be optimized to achieve a desired level of modification.
-
Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) or by buffer exchange to remove excess BHP.
-
-
Sample Preparation for Digestion:
-
Denature the protein sample using urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation. This step is crucial for accurate identification of BHP-modified cysteines.
-
-
Proteolytic Digestion:
-
Perform buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease such as trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Inject the sample onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan to detect peptide ions, followed by MS/MS scans on the most intense ions to obtain fragmentation data.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence database.
-
Include a variable modification corresponding to the mass of the BHP adduct (mass of BHP - mass of HBr) on potential target residues (Cys, His, Lys, Met).
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions that confirm the presence and location of the modification.
-
The causality behind this protocol lies in converting a large, complex protein into a mixture of smaller, more manageable peptides. This allows for the precise localization of the modification, which would be challenging with intact protein analysis ("top-down" proteomics).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Structure
While MS is excellent for identifying if and where a modification has occurred, NMR spectroscopy can reveal the detailed three-dimensional structure of the adduct and its impact on the protein's conformation and dynamics.[6][7] This is particularly valuable for understanding how the adduct alters protein function.
Experimental Protocol: 2D NMR for Characterizing BHP Adducts
-
Protein Expression and Purification:
-
Express the target protein in a minimal medium supplemented with ¹⁵N-labeled ammonium chloride and/or ¹³C-labeled glucose to produce isotopically labeled protein. This is essential for resolving the complex NMR spectra of proteins.
-
Purify the labeled protein to a high degree of homogeneity.
-
-
NMR Sample Preparation:
-
Prepare a concentrated solution of the ¹⁵N-labeled protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the unmodified protein. This spectrum serves as a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen pair.
-
-
Formation of the BHP Adduct:
-
Add a stoichiometric amount of BHP to the NMR sample and incubate to form the adduct. The reaction can be monitored in real-time by acquiring a series of ¹H-¹⁵N HSQC spectra.
-
-
NMR Data Acquisition and Analysis:
-
Acquire a final 2D ¹H-¹⁵N HSQC spectrum of the modified protein.
-
Compare the spectra of the unmodified and modified protein. Residues at or near the site of modification will exhibit significant chemical shift perturbations (changes in peak position).[8]
-
For a more detailed structural analysis, additional NMR experiments such as NOESY (to measure through-space proton-proton distances) and TOCSY (to identify amino acid spin systems) can be performed.
-
The trustworthiness of this approach stems from the fact that changes in the chemical environment of specific atoms upon covalent modification directly translate to observable changes in the NMR spectrum, providing unambiguous evidence of the interaction.
Caption: Comparison of Mass Spectrometry and NMR Spectroscopy for adduct characterization.
Comparison with Alternative Protein Modification Reagents
This compound is one of many reagents used for covalent protein modification. Its properties can be compared to other common classes of electrophiles.
| Reagent Class | Common Examples | Target Residues | Key Features |
| α-Halo ketones | This compound , N-bromoacetyl peptides | Cys, His, Lys, Met | Forms stable thioether or alkylated imidazole linkages. |
| Maleimides | N-Ethylmaleimide (NEM) | Cys | Highly selective for thiols, but the resulting adduct can undergo hydrolysis. |
| Acrylamides | Iodoacetamide | Cys, His, Lys | Irreversible alkylating agents, widely used for cysteine blocking. |
| Isothiocyanates | Phenyl isothiocyanate | N-terminal amine, Lys | Used in Edman degradation for protein sequencing. |
The choice of modifying reagent depends on the specific application, the desired target residue, and the required stability of the resulting adduct. The relatively stable adducts formed by BHP make it a suitable tool for structural studies where the integrity of the covalent bond is essential.
Conclusion
The structural characterization of this compound protein adducts is a multi-faceted challenge that requires a judicious selection of analytical techniques. Mass spectrometry serves as the initial and indispensable tool for confirming covalent modification and identifying the site of adduction with high sensitivity. For a deeper understanding of the structural and functional consequences of this modification, NMR spectroscopy provides unparalleled atomic-level insights. By employing these techniques in a complementary fashion and adhering to rigorous, self-validating experimental protocols, researchers can gain a comprehensive understanding of the molecular interactions between BHP and its protein targets, thereby accelerating the pace of discovery in chemical biology and drug development.
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Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Chemical modification of proteins–challenges and trends at the start of the 2020s. Biomaterials Science, 8(22), 6135-6146. [Link]
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Gong, H., & Wang, H. (2015). Advances in Chemical Protein Modification. Chemical Society Reviews, 44(23), 8565-8579. [Link]
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Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia. [Link]
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Maier, C. S. (2007). Protein adducts of α,β-unsaturated aldehydes. Methods in Enzymology, 423, 161-182. [Link]
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Glick, D. M., Goren, H. J., & Barnard, E. A. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. Biochemical Journal, 102(1), 7C-10C. [Link]
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Lame, M. W., Jones, A. D., Wilson, D. W., & Segall, H. J. (2003). Protein adducts of α,β-unsaturated aldehydes: mass spectrometry-based strategies for identification and characterization. Journal of Chromatography B, 793(1), 115-131. [Link]
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Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
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Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of proteins. In Wikipedia, The Free Encyclopedia. [Link]
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Spadaccini, R., & D'Onofrio, M. (2019). NMR Methods for Structural Characterization of Protein-Protein Complexes. International Journal of Molecular Sciences, 20(24), 6205. [Link]
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Martins, J. P., & Santos, M. S. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 80. [Link]
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Wright, J. R., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-hydroxypropan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 1-Bromo-3-hydroxypropan-2-one, a reactive α-halo ketone, is a valuable intermediate in various synthetic pathways; however, its inherent reactivity also classifies it as a hazardous substance requiring meticulous disposal procedures. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety.
Core Hazard Analysis and Risk Assessment
Understanding the "why" behind a disposal protocol is critical for its effective implementation. This compound is not merely a chemical to be discarded; its structure dictates its hazardous properties. As an α-halo ketone, the molecule possesses a highly electrophilic carbon atom adjacent to the carbonyl group, making it a potent alkylating agent. This reactivity is the basis for its utility in synthesis and also for its toxicity.
The primary hazards associated with this compound are:
-
Corrosivity: It is capable of causing severe skin burns and serious eye damage upon contact.[1]
-
Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.
These hazards necessitate that all handling and disposal operations be conducted with stringent safety measures. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 38987-72-3 | [3] |
| Molecular Formula | C3H5BrO2 | [4] |
| Appearance | Solid or Liquid | N/A |
| Boiling Point | 212.5 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 82.3 ± 20.4 °C | [3] |
| Primary Hazards | Causes severe skin burns and eye damage; Harmful if swallowed, in contact with skin, or inhaled. | [1] |
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, a robust safety framework must be in place. The principle of causality here is simple: create barriers between the hazardous chemical and the researcher.
-
Engineering Controls: All operations, including the transfer of waste, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[1] The work area must be equipped with readily accessible eyewash stations and safety showers.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile). It is crucial to inspect gloves for any signs of degradation before use.[5] Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.[1]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
-
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions. This compound must be treated as a halogenated organic waste .
Protocol Steps:
-
Identify the Correct Waste Stream: Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic waste.[6] It must never be mixed with non-halogenated organic solvents or disposed of down the sanitary sewer system.[7] Mixing it with non-halogenated waste would unnecessarily render the entire container of waste subject to more stringent and costly disposal procedures.[7]
-
Select an Appropriate Waste Container:
-
Use a designated, chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department.
-
The container must be in good condition, free of leaks, and have a secure, screw-top cap to prevent spills and vapor release.[7]
-
-
Properly Label the Waste Container:
-
Label the container before adding any waste.[7]
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."
-
List all contents by their full chemical names (e.g., "this compound"). Do not use abbreviations or chemical formulas.[7]
-
Affix the appropriate hazard pictograms (e.g., Corrosive, Toxic).
-
-
Transferring the Waste:
-
Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[1]
-
Ensure the container is within secondary containment to control any potential leaks.
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (within a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools.[8]
-
Place the contaminated absorbent material into the designated halogenated organic waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Immediately contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
-
Final Disposal Pathway: The Role of EHS
The journey of the hazardous waste does not end at the satellite accumulation area. The final and only acceptable disposal route is through your institution's EHS office or a licensed hazardous waste contractor.
Once the waste container is full, it must be transported by trained personnel to a central accumulation facility. From there, it will be manifested and sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for halogenated organic waste is high-temperature incineration, which ensures the complete destruction of the organic molecule and allows for the safe scrubbing of acid gases (like hydrogen bromide) generated during combustion.[6][9]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Bromo-3-hydroxyacetone. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Alfa Aesar. (2007, November 9). Safety Data Sheet: 2-Bromoethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 1-Bromo-3-hydroxypropan-2-one
As researchers and developers, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 1-Bromo-3-hydroxypropan-2-one is a valuable reagent, but its hazardous properties demand meticulous handling protocols. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe use, ensuring the protection of both the scientist and the integrity of the research.
Foundational Hazard Assessment: Understanding the 'Why'
This compound is classified as a hazardous chemical that poses significant risks upon exposure.[1] The primary dangers are its corrosive and toxic nature. According to safety data sheets (SDS), it is known to cause severe skin burns and serious eye damage.[1][2] Ingestion is harmful, and inhalation may cause respiratory irritation.[1] This profile necessitates a multi-layered personal protective equipment (PPE) strategy focused on preventing all routes of direct contact.
Table 1: Hazard Profile of this compound
| Hazard Classification | Signal Word | Hazard Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage | [1][2] |
| Serious Eye Damage/Irritation | Danger | H314: Causes severe skin burns and eye damage | [1][2] |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [1][2] |
| Specific target organ toxicity (single exposure) | Danger | May cause respiratory irritation |[1] |
The Core PPE Ensemble: Your First Line of Defense
Handling this compound requires more than standard laboratory attire. A comprehensive PPE ensemble is mandatory to create a reliable barrier against exposure. All handling operations must be conducted within a certified chemical fume hood to control vapors and potential aerosols.[1][3]
Eye and Face Protection:
-
Requirement: Chemical safety goggles are the minimum requirement.[1] However, due to the severe corrosive properties, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes and vapors that can cause irreversible eye damage.[1] Eyewash stations must be readily accessible and tested regularly.[4][5]
Skin and Body Protection:
-
Requirement: A polyethylene-coated, disposable gown or a chemical-resistant laboratory coat is essential.[6] Standard cloth lab coats are not suitable as they can absorb the chemical, holding it against the skin.[6] Full-length trousers and closed-toe shoes are mandatory.
-
Causality: The compound causes severe skin burns.[1] Protective clothing prevents direct contact. Any contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water for at least 15 minutes.[1][7]
Hand Protection:
-
Requirement: Wear appropriate chemical-resistant gloves.[1] Given the corrosive nature, a double-gloving technique is the field-proven best practice. An inner nitrile glove followed by a thicker outer glove (e.g., neoprene or butyl rubber) provides enhanced protection.
-
Causality: Hands are the most likely point of direct contact. A single glove can fail or be breached without immediate notice. Double-gloving significantly reduces the risk of exposure during the handling process and when removing contaminated outer gloves.
Respiratory Protection:
-
Requirement: All work must be performed in a chemical fume hood.[1] If there is a risk of exceeding exposure limits or if the ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates is required.[1][5]
-
Causality: The compound can cause respiratory irritation.[1] A fume hood provides primary containment. A respirator serves as a secondary defense, particularly during spill cleanup or system failure.
Operational Protocols: From Preparation to Emergency
Procedural discipline is as critical as the PPE itself. The following protocols provide a self-validating system for safe handling.
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE prevents cross-contamination. The sequence is critical, especially during removal.
Caption: PPE Donning and Doffing Workflow.
Protocol 2: Emergency Response for Exposures
Immediate and correct action is vital in an exposure event. All personnel must be trained on this protocol.
Caption: Emergency Response Protocol for Exposures.
Decontamination and Disposal Plan
Proper disposal is a crucial final step in the handling process.
-
Contaminated PPE: All disposable PPE (gloves, gowns) must be treated as hazardous waste. Place items in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in accordance with local, state, and federal regulations.[1][2] This must be done through an approved waste disposal plant.[1] Do not pour down the drain.
-
Reusable Equipment: Any non-disposable equipment must be thoroughly decontaminated following established laboratory procedures before being returned to general use.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure environment for groundbreaking research.
References
-
SAFETY DATA SHEET for 2-Bromo-3'-hydroxyacetophenone . Fisher Scientific.
-
This compound PubChem Entry . National Center for Biotechnology Information.
-
Safety Data Sheet for 2-Bromo-1-(4-hydroxyphenyl)propan-1-one . MedchemExpress.
-
1-Bromo-3-hydroxyacetone Physical Properties . Chemsrc.
-
SAFETY DATA SHEET for 1-Bromo-3-methylbut-2-ene . Sigma-Aldrich.
-
SAFETY DATA SHEET for 3-Bromo-1-propanol . Fisher Scientific.
-
SAFETY DATA SHEET for 1-Bromo-3-chloropropane . Thermo Fisher Scientific.
-
SAFETY DATA SHEET for 1-Bromo-3-methylbutane . Fisher Scientific.
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy.
-
This compound Safety Information . Molbase.
-
SAFETY DATA SHEET for Bromoacetone . Tokyo Chemical Industry Co., Ltd.
-
UNIT 7: Personal Protective Equipment . University of Hawai'i at Mānoa.
-
SAFETY DATA SHEET for 1-Bromo-3,3,3-trifluoroacetone . Thermo Fisher Scientific.
-
HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment . Westlake.
-
SAFETY DATA SHEET for Bromoacetone . Chem Service.
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- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
